molecular formula C11H13NO2 B1396064 methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate CAS No. 1273664-66-6

methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

Cat. No.: B1396064
CAS No.: 1273664-66-6
M. Wt: 191.23 g/mol
InChI Key: KLNIPXIUYFAARZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12/h2-4,10H,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNIPXIUYFAARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1CCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is strategically designed in three core stages: the formation of the indanone scaffold via an intramolecular Friedel-Crafts acylation, followed by esterification of the carboxylic acid moiety, and culminating in a reductive amination to install the primary amine. This guide offers detailed, step-by-step experimental protocols, mechanistic insights, and a discussion of key reaction parameters, empowering researchers to confidently replicate and adapt this synthesis for their specific research needs.

Introduction

The 1-aminoindane framework is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The specific substitution pattern of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate makes it a particularly interesting precursor for the synthesis of novel therapeutic agents. This guide will detail a logical and efficient pathway to this target molecule, starting from readily available precursors.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, ensuring a clear and scalable path to the final product.

Synthetic_Pathway A 3-(3-Carboxyphenyl)propanoic Acid B 4-Carboxy-2,3-dihydro-1H-inden-1-one A->B Intramolecular Friedel-Crafts Acylation C Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate B->C Fischer Esterification D Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate C->D Reductive Amination

Caption: Overall synthetic route.

Part 1: Synthesis of the Indanone Core - 4-Carboxy-2,3-dihydro-1H-inden-1-one

The initial step involves the construction of the indanone ring system through an intramolecular Friedel-Crafts acylation. This classic reaction provides an efficient means to form the bicyclic core.[1][2][3]

Reaction Scheme

Friedel_Crafts reactant 3-(3-Carboxyphenyl)propanoic Acid product 4-Carboxy-2,3-dihydro-1H-inden-1-one reactant->product catalyst Polyphosphoric Acid (PPA) Heat

Caption: Intramolecular Friedel-Crafts Acylation.

Mechanism and Rationale

The intramolecular Friedel-Crafts acylation proceeds via the formation of an acylium ion intermediate.[4] Polyphosphoric acid (PPA) serves as both the acidic catalyst and the dehydrating agent. The carboxylic acid is protonated by PPA, and subsequent loss of water generates the highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the five-membered ring of the indanone system. The choice of PPA is advantageous as it provides a strong acidic medium and facilitates the reaction at elevated temperatures, driving the cyclization to completion.[5]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(3-carboxyphenyl)propanoic acid (1 equivalent).

  • Addition of Catalyst: Add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material) to the flask.

  • Reaction Conditions: Heat the mixture with vigorous stirring to 90-100 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice with stirring.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude 4-carboxy-2,3-dihydro-1H-inden-1-one can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Part 2: Esterification to Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

With the indanone core in hand, the next step is the esterification of the carboxylic acid group. A Fischer esterification is a reliable and straightforward method for this transformation.[6]

Reaction Scheme

Esterification reactant 4-Carboxy-2,3-dihydro-1H-inden-1-one product Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate reactant->product reagents Methanol (excess) Sulfuric Acid (catalytic)

Caption: Fischer Esterification.

Mechanism and Rationale

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst, which activates the carbonyl group towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. The use of a large excess of methanol helps to drive the equilibrium towards the product side, ensuring a high yield of the desired methyl ester.

Experimental Protocol
  • Reaction Setup: Suspend 4-carboxy-2,3-dihydro-1H-inden-1-one (1 equivalent) in a large excess of methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature with stirring.

  • Monitoring the Reaction: Monitor the reaction by TLC until the starting material is no longer detectable (typically 4-8 hours).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate. This product can be further purified by column chromatography on silica gel.

Part 3: Reductive Amination to Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

The final and key transformation is the conversion of the ketone to the primary amine via reductive amination. This is a highly effective method for the formation of C-N bonds.[8][9][10]

Reaction Scheme

Reductive_Amination reactant Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate product Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate reactant->product reagents 1. Ammonium Acetate, Methanol 2. Sodium Cyanoborohydride

Caption: Reductive Amination.

Mechanism and Rationale

Reductive amination is a two-step process that occurs in a single pot.[10] First, the ketone reacts with ammonia (generated in situ from ammonium acetate) to form an imine intermediate. The equilibrium for imine formation is established in the methanolic solution. Subsequently, a mild reducing agent, sodium cyanoborohydride (NaBH₃CN), is used to selectively reduce the imine to the corresponding amine.[11] Sodium cyanoborohydride is the reagent of choice for this transformation because it is selective for the reduction of the protonated imine (iminium ion) over the ketone starting material, which is crucial for achieving a high yield of the desired amine.[12]

Experimental Protocol
  • Reaction Setup: Dissolve methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Source: Add ammonium acetate (a large excess, e.g., 10 equivalents) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (e.g., 1.5-2 equivalents) portion-wise, ensuring the temperature remains low.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring the Reaction: Monitor the disappearance of the imine intermediate by TLC.

  • Work-up: Quench the reaction by the careful addition of dilute hydrochloric acid until the solution is acidic (pH ~2) to destroy any unreacted NaBH₃CN (Caution: gas evolution).

  • Basification and Extraction: Make the solution basic (pH ~9-10) by the addition of an aqueous solution of sodium hydroxide. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate can be purified by column chromatography on silica gel. The final product can also be isolated and stored as its hydrochloride salt for improved stability.[13][14]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characterization Data
4-Carboxy-2,3-dihydro-1H-inden-1-oneC₁₀H₈O₃176.17¹H NMR, ¹³C NMR, IR, MS
Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylateC₁₁H₁₀O₃190.19¹H NMR, ¹³C NMR, IR, MS
Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylateC₁₁H₁₃NO₂191.23¹H NMR, ¹³C NMR, IR, MS
Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochlorideC₁₁H₁₄ClNO₂227.69Melting Point, Elemental Analysis

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate. By following the detailed protocols and understanding the underlying chemical principles, researchers in the field of drug discovery and organic synthesis can efficiently access this valuable intermediate for the development of novel molecular entities. The described methods are scalable and utilize readily available reagents, making this a practical approach for both academic and industrial laboratories.

References

  • Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1345–1381. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Tarasevich, V. A., & Kozlov, N. G. (2014). Reductive Amination of Carbonyl Compounds. Russian Journal of Organic Chemistry, 50(4), 447–477.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Lead Sciences. (n.d.). Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

  • Di Mola, A., D'Acquarica, I., Gasparrini, F., & Villani, C. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 21(11), 1545.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-Methoxy-1-indanone. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl-. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ChemBK. (n.d.). METHYL 1-AMINO-2,3-DIHYDRO-1H-INDENE-4-CARBOXYLATE HYDROCHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • PubChemLite. (n.d.). methyl 1-oxo-2,3-dihydro-1h-indene-5-carboxylate (C11H10O3). Retrieved from [Link]

  • Niknam, K., & Deris, A. (2014). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 4(93), 51437-51466.
  • PubChemLite. (n.d.). Methyl 3-oxo-2,3-dihydro-1h-indene-4-carboxylate (C11H10O3). Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Altalhi, A. M., El-Sohaimy, S. A., & El-Hendawy, H. H. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Alqalam Journal of Medical and Applied Sciences, 7(3), 884-890.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Dana Bioscience. (n.d.). Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate 5g. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). US9452954B2 - Method for decarboxylation of amino acids via imine formation.

Sources

An In-depth Technical Guide to Methyl 1-Amino-2,3-dihydro-1H-indene-4-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, the 1-aminoindan moiety has garnered significant attention due to its presence in a range of therapeutic agents, most notably the anti-Parkinson's drug, Rasagiline. This guide provides a comprehensive technical overview of a specific, functionalized 1-aminoindan derivative: methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate . While this compound is primarily encountered as a research chemical or a synthetic intermediate, its structural features suggest considerable potential for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into its chemical and physical properties, a proposed synthetic pathway with detailed experimental considerations, and an exploration of its potential applications in medicinal chemistry.

Chemical Identity and Physicochemical Properties

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is a chiral molecule, existing as a racemic mixture unless subjected to enantioselective synthesis or resolution. It is most commonly available as its hydrochloride salt, which enhances its stability and solubility in aqueous media.

PropertyValueSource/Comment
Chemical Name Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride[1][2]
CAS Number 2102410-29-5 (for hydrochloride salt)[1][2]
Molecular Formula C₁₁H₁₄ClNO₂[1][2]
Molecular Weight 227.69 g/mol [1][2]
Appearance Expected to be a white to off-white solidGeneral knowledge for similar amine hydrochlorides
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanolGeneral knowledge for similar amine hydrochlorides
Melting Point Not reported, but expected to be a sharp melting solid-
Boiling Point Not reported; likely to decompose upon heating-

Structure:

Figure 1: Chemical structure of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate.

The 1-Aminoindan Scaffold: A Cornerstone in Medicinal Chemistry

The 1-aminoindan skeleton is a rigid analog of phenethylamine, a common motif in many neurotransmitters and psychoactive substances. This structural rigidity imparts a specific conformational constraint, which can lead to enhanced selectivity for biological targets.

Key Therapeutic Areas for 1-Aminoindan Derivatives:

  • Neurodegenerative Diseases: The most prominent example is Rasagiline ((R)-(+)-N-propargyl-1-aminoindan), a selective and irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[3] The 1-aminoindan core is crucial for its activity.

  • Cognitive Enhancement: Derivatives of 1-aminoindan have been explored for their potential in treating cognitive disorders like Alzheimer's disease.

  • Anticonvulsants: The rigid structure has been investigated for its potential to interact with ion channels and receptors involved in seizure activity.

The introduction of a methyl carboxylate group at the 4-position of the 1-aminoindan scaffold, as in our topic compound, opens up new avenues for medicinal chemistry exploration. This ester group can act as a handle for further derivatization, allowing for the synthesis of a library of compounds with diverse properties. It can also influence the pharmacokinetic profile of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Proposed Synthesis and Experimental Protocol

G start Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate intermediate Oxime or Imine Intermediate start->intermediate Hydroxylamine or Ammonia end Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate intermediate->end Reduction (e.g., H₂, Pd/C or NaBH₃CN)

Figure 2: Proposed synthetic workflow for methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate.

Step 1: Synthesis of the Precursor, Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

The synthesis of the keto-ester precursor has been reported and can be achieved via an intramolecular Dieckmann condensation of a suitable diester.[4]

Step 2: Conversion of the Ketone to the Amine

There are two primary, high-yielding methods for this transformation:

  • Method A: Reductive Amination

  • Method B: Formation and Reduction of an Oxime

Method A: Reductive Amination (Proposed Protocol)

Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes.[3] It proceeds via the in-situ formation of an imine, which is then reduced to the amine.

Experimental Protocol:

  • Imine Formation:

    • To a solution of methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add a source of ammonia (e.g., ammonium acetate, 5-10 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction:

    • Once imine formation is complete, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq) portion-wise at 0 °C. Sodium cyanoborohydride is a preferred reagent as it selectively reduces the imine in the presence of the ketone.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Salt Formation:

    • To obtain the hydrochloride salt, dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent.

    • The hydrochloride salt will precipitate and can be collected by filtration.

Method B: Formation and Reduction of an Oxime (Alternative Proposed Protocol)

This method involves the conversion of the ketone to an oxime, followed by reduction to the primary amine.

Experimental Protocol:

  • Oxime Formation:

    • To a solution of methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate (2.0 eq).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into water. The oxime will precipitate and can be collected by filtration.

  • Oxime Reduction:

    • The oxime can be reduced to the primary amine using various reducing agents. A common and effective method is catalytic hydrogenation.

    • Dissolve the oxime in a suitable solvent (e.g., ethanol or acetic acid) and add a catalytic amount of palladium on carbon (10% Pd/C).

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-60 psi) for 12-24 hours.

    • After the reaction is complete, filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Work-up, Purification, and Salt Formation:

    • The work-up, purification, and salt formation steps are similar to those described in Method A.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃, Predicted):

  • δ 7.5-7.8 (m, 3H): Aromatic protons of the benzene ring.

  • δ 4.5-4.7 (t, 1H): Methine proton at the 1-position (adjacent to the amino group).

  • δ 3.9 (s, 3H): Methyl protons of the ester group.

  • δ 2.8-3.2 (m, 2H): Methylene protons at the 3-position.

  • δ 2.0-2.4 (m, 2H): Methylene protons at the 2-position.

  • δ 1.5-2.0 (br s, 2H): Protons of the amino group (exchangeable with D₂O).

¹³C NMR (100 MHz, CDCl₃, Predicted):

  • δ ~168: Carbonyl carbon of the ester group.

  • δ ~140-145: Quaternary aromatic carbons.

  • δ ~125-130: Aromatic CH carbons.

  • δ ~58: Methine carbon at the 1-position.

  • δ ~52: Methyl carbon of the ester group.

  • δ ~30-35: Methylene carbons at the 2- and 3-positions.

Infrared (IR) Spectroscopy (KBr, Predicted):

  • 3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine.

  • 2800-3000 cm⁻¹: C-H stretching vibrations of the aliphatic and aromatic groups.

  • ~1720 cm⁻¹: C=O stretching vibration of the ester carbonyl group.

  • ~1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1250 cm⁻¹: C-O stretching vibration of the ester.

Mass Spectrometry (MS) (ESI+, Predicted):

  • m/z [M+H]⁺: Expected at 192.10 (for the free base). The fragmentation pattern would likely involve the loss of the amino group and cleavage of the indane ring.

Potential Applications in Drug Discovery and Development

The unique structural features of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate make it an attractive starting point for the design and synthesis of novel drug candidates.

G core Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate derivatization Derivatization at Amino and/or Carboxylate Groups core->derivatization library Library of Novel Compounds derivatization->library screening Biological Screening library->screening lead Lead Compound Identification screening->lead

Figure 3: Workflow for utilizing methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate in drug discovery.

Potential Research Directions:

  • Synthesis of Novel MAO-B Inhibitors: By analogy to Rasagiline, derivatives of this compound could be synthesized and screened for their MAO-B inhibitory activity. The 4-carboxylate group could be modified to explore interactions with different regions of the enzyme's active site.

  • Development of CNS-Active Agents: The rigid 1-aminoindan scaffold is a good starting point for the development of ligands for various CNS receptors and transporters. The ester group can be converted to other functional groups (e.g., amides, carboxylic acids) to modulate the compound's polarity and ability to cross the blood-brain barrier.

  • Probing Structure-Activity Relationships (SAR): This molecule can serve as a key intermediate in the synthesis of a library of analogs. By systematically modifying the amino and carboxylate functionalities, researchers can gain valuable insights into the SAR of 1-aminoindan derivatives for a particular biological target.

Conclusion

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate represents a valuable, yet underexplored, building block in the field of medicinal chemistry. Its combination of the privileged 1-aminoindan scaffold and a versatile methyl ester functionality provides a solid platform for the generation of novel, biologically active molecules. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic strategy, and a forward-looking perspective on its potential applications. As the quest for new and improved therapeutics continues, compounds like methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.

References

  • Wikipedia: 1-Aminoindane. [Link]

  • Lead Sciences: Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride. [Link]

  • ChemBK: METHYL 1-AMINO-2,3-DIHYDRO-1H-INDENE-4-CARBOXYLATE HYDROCHLORIDE. [Link]

Sources

An In-depth Technical Guide to Racemic Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate: Synthesis, Characterization, Resolution, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of racemic methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, a key synthetic intermediate in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, purification, analytical characterization, and strategic importance of this compound, with a focus on the practical application of this knowledge in a laboratory setting.

Introduction: The Significance of the 1-Aminoindan Scaffold

The 1-aminoindan framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its rigid bicyclic structure provides a well-defined orientation for substituent groups, enabling precise interactions with biological targets. A prominent example is Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease. The therapeutic success of such molecules underscores the importance of versatile and efficiently synthesized 1-aminoindan building blocks.

Racemic methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate serves as a crucial starting material for the synthesis of a diverse array of novel therapeutic agents. The presence of a primary amine, a methyl ester, and a chiral center on the indane core offers multiple points for chemical modification, allowing for the exploration of a broad chemical space in drug discovery programs. This guide will provide the foundational knowledge necessary to effectively synthesize, analyze, and utilize this important chemical entity.

Synthesis of Racemic Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

The synthesis of the target compound is most effectively achieved through a two-step process commencing from a suitable indanone precursor. This approach allows for the strategic introduction of the amine functionality at the C1 position.

Synthesis of the Key Precursor: Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

The initial step involves the synthesis of methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate. While various synthetic routes to substituted indanones exist, a common and effective method is the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid derivative.

Conceptual Workflow for Precursor Synthesis:

G A Substituted Phenylpropionic Acid Derivative B Activation of Carboxylic Acid (e.g., with SOCl₂ or Oxalyl Chloride) A->B Reagent C Intramolecular Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) B->C Intermediate D Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate C->D Cyclization

Figure 1: Conceptual workflow for the synthesis of the indanone precursor.

A detailed experimental protocol for a related compound, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, involves the Dieckmann condensation of a diester precursor, which provides an alternative strategy.

Reductive Amination: From Ketone to Racemic Amine

The conversion of the ketone precursor to the target primary amine is efficiently accomplished via reductive amination. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired amine.[1] This method is widely favored in organic synthesis due to its operational simplicity and generally high yields.[2]

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (1.0 eq) in a suitable anhydrous solvent such as methanol or ethanol.

  • Amine Source: Add a source of ammonia. Anhydrous ammonia gas can be bubbled through the solution, or a solution of ammonia in methanol can be used. Alternatively, an ammonium salt such as ammonium acetate can be employed.

  • Reducing Agent: To the reaction mixture, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of the ketone.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative. The reducing agent should be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction by the careful addition of water. Adjust the pH to basic with an aqueous solution of sodium hydroxide or potassium carbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford racemic methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate.

Causality in Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of reagents and intermediates.

  • Anhydrous Solvents: Water can interfere with the formation of the imine intermediate and react with the reducing agent.

  • Selective Reducing Agent: The choice of a mild reducing agent like NaBH₃CN or NaBH(OAc)₃ is crucial to avoid the reduction of the starting ketone before imine formation.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include those for the aromatic protons, the protons of the five-membered ring, the methoxy group of the ester, and the amine proton. The integration of these signals will correspond to the number of protons of each type.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the indane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate include:

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (amine)3300-3500 (typically two bands for a primary amine)
C=O stretch (ester)1730-1750
C-O stretch (ester)1000-1300
C=C stretch (aromatic)1450-1600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate (C₁₁H₁₃NO₂), the expected molecular ion peak [M]⁺ would be at m/z 191.09. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chiral Resolution of the Racemic Mixture

Since the biological activity of chiral molecules often resides in a single enantiomer, the separation of the racemic mixture into its constituent enantiomers is a critical step in drug development. Several methods can be employed for the chiral resolution of 1-aminoindan derivatives.

Workflow for Chiral Resolution:

G A Racemic Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate B Diastereomeric Salt Formation (with a chiral acid, e.g., Tartaric Acid) A->B C Fractional Crystallization B->C D Separated Diastereomeric Salts C->D E Liberation of Enantiomers (Basification) D->E F (R)- and (S)-Enantiomers E->F

Figure 2: General workflow for chiral resolution via diastereomeric salt formation.

Diastereomeric Salt Formation and Fractional Crystallization

This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[6] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[7]

Commonly Used Chiral Resolving Agents for Amines:

  • L-(+)-Tartaric acid

  • D-(-)-Tartaric acid

  • L-(-)-Malic acid[7]

  • (R)-(-)-Mandelic acid

Experimental Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the racemic methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). Add a solution of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent. The amount of resolving agent can be varied, but often a sub-stoichiometric amount is used initially to selectively crystallize the less soluble diastereomer.

  • Crystallization: Allow the solution to cool slowly to promote the formation of crystals. The less soluble diastereomeric salt will precipitate out of the solution.

  • Isolation and Purification: Collect the crystals by filtration. The enantiomeric excess (ee) of the crystallized salt can be determined by chiral HPLC. The crystals can be recrystallized to improve their purity.

  • Liberation of the Free Amine: Treat the purified diastereomeric salt with a base (e.g., sodium hydroxide or potassium carbonate) to neutralize the chiral acid and liberate the enantiomerically enriched free amine. Extract the amine with an organic solvent.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[8] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[9]

Common Chiral Stationary Phases for Amine Resolution:

  • Polysaccharide-based CSPs: (e.g., cellulose or amylose derivatives) are widely used and offer broad applicability.

  • Macrocyclic glycopeptide-based CSPs: (e.g., teicoplanin-based columns) are particularly effective for the separation of underivatized amino acids and other polar compounds.[9]

The development of a chiral HPLC method involves screening different CSPs and mobile phase compositions to achieve optimal separation.

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly alternative for separating enantiomers.[10] Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.

Applications in Drug Discovery

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is a versatile building block for the synthesis of a wide range of potential therapeutic agents. The primary amine can be readily derivatized through various reactions, including:

  • Alkylation: Introduction of alkyl or substituted alkyl groups.

  • Acylation: Formation of amides.

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Sulfonylation: Formation of sulfonamides.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. This allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The 1-aminoindan-4-carboxylate scaffold is of particular interest for the development of novel agents targeting the central nervous system, as well as for anti-inflammatory and anti-cancer applications.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[14] For the hydrochloride salt, storage under an inert atmosphere at room temperature is recommended.[15]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Based on the hazard statements for a related compound, methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate, the target compound may be harmful if swallowed and may cause skin, eye, and respiratory irritation.[14] A specific Material Safety Data Sheet (MSDS) should be consulted for detailed safety information.

Conclusion

Racemic methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The ability to resolve the racemic mixture into its constituent enantiomers is crucial for the development of stereochemically pure drug candidates. This guide has provided a comprehensive overview of the key technical aspects related to this compound, from its synthesis and characterization to its resolution and potential applications, thereby equipping researchers with the necessary knowledge to effectively utilize this important synthetic intermediate in their drug discovery endeavors.

References

  • Lead Sciences. (n.d.). Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride. Retrieved from [Link]

  • Teponno, A. F., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(9), 126.
  • BLD Pharmatech. (n.d.). Safety Data Sheet: Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate formate.
  • Cativiela, C., et al. (2001). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Tetrahedron: Asymmetry, 12(7), 1115-1122.
  • Zentiva, k.s. (2012). Process of resolution of 1-aminoindan. WO2012116752A1.
  • Al-Qaisi, A. Q., & Yilmaz, I. (2023). An Insight into the Asymmetric Resolution of 1-Aminoindane Derivatives. Letters in Organic Chemistry, 20(5), 374-381.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Sanofi-Aventis. (2010).
  • ResearchGate. (n.d.). Fig. S2 13 C NMR spectrum of methyl 1H-indene-2-carboxylate (6a). Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • B-Bridge International, Inc. (2025). Safety Data Sheet: (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2023). An Insight into the Asymmetric Resolution of 1‐Aminoindane Derivatives. Retrieved from [Link]

  • G. F. Meijs, et al. (1986). Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations. Bulletin of the Georgian National Academy of Sciences, 134(1), 61-64.
  • Česká a slovenská farmacie. (2007).
  • Enamine. (n.d.). Safety Data Sheet.
  • Komeda, H., et al. (2004). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 70(7), 3897-3903.
  • ResearchGate. (n.d.). 20.2.1.2.11 Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Schurig, V., et al. (1997). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC.
  • Teva Pharmaceutical Industries Ltd. (2016). Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. WO2016116607A1.
  • ResearchGate. (2014). Deracemization of Racemic Amino Acids Using (R)- and (S)-Alanine Racemase Chiral Analogues as Chiral Converters.
  • PubChem. (n.d.). methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Retrieved from [Link]

  • Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of....
  • Dana Bioscience. (n.d.). Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate 5g.

Sources

In-Depth Technical Guide: (S)-Methyl 1-Amino-2,3-dihydro-1H-indene-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, a chiral cyclic β-amino acid ester of significant interest in medicinal chemistry. Its conformationally restricted indane scaffold makes it a valuable building block for designing potent and selective therapeutic agents. This document delves into its synthesis, chemical properties, and applications, with a focus on robust experimental protocols and the underlying scientific principles.

Core Compound Characteristics

(S)-Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is distinguished by its rigid bicyclic structure, which imparts a well-defined three-dimensional geometry. This structural constraint is highly advantageous in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

Table 1: Key Chemical and Physical Properties

PropertyValueSource
IUPAC Name (1S)-methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate[1]
Molecular Formula C₁₁H₁₃NO₂[2]
Molecular Weight 191.23 g/mol Cheméo
CAS Number 1246509-64-7 (hydrochloride salt)[3]
Appearance Off-white to pale yellow solidGeneral Knowledge
Chirality (S)-enantiomer at the C1 position[1]
Synthesis and Stereochemical Control

The asymmetric synthesis of (S)-methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is critical to its utility, as the biological activity of its derivatives is often highly dependent on the stereochemistry of the C1 amino group. A common and effective strategy involves the stereoselective reduction of a prochiral ketone precursor.

2.1. Synthetic Strategy: Asymmetric Reduction

A robust pathway to the target molecule begins with the asymmetric reduction of methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate. This key step establishes the desired (S)-stereocenter. Subsequent conversion of the resulting hydroxyl group to an amine completes the synthesis.

G start Methyl 1-oxo-2,3-dihydro- 1H-indene-4-carboxylate step1 Asymmetric Hydrogenation (e.g., Chiral Ru-catalyst, H₂) start->step1 Stereoselective Reduction intermediate1 (S)-Methyl 1-hydroxy-2,3-dihydro- 1H-indene-4-carboxylate step1->intermediate1 step2 Hydroxyl Activation (e.g., MsCl, Et₃N) intermediate1->step2 intermediate2 Mesylate Intermediate step2->intermediate2 step3 Nucleophilic Substitution (e.g., NaN₃, DMF) intermediate2->step3 Sₙ2 Inversion intermediate3 Azide Intermediate step3->intermediate3 step4 Azide Reduction (e.g., H₂, Pd/C) intermediate3->step4 end (S)-Methyl 1-amino-2,3-dihydro- 1H-indene-4-carboxylate step4->end

Caption: Synthetic workflow for (S)-methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate.

2.2. Detailed Experimental Protocol

PART A: Asymmetric Hydrogenation of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

This protocol is adapted from established methods for the asymmetric reduction of ketones.[4]

  • Catalyst Preparation: In a glovebox, to an oven-dried Schlenk flask, add a chiral ruthenium catalyst such as (S)-Ru(OAc)₂-BINAP (0.01 eq).

  • Reaction Setup: In a separate flask, dissolve methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (1.0 eq) in degassed methanol.

  • Hydrogenation: Transfer the substrate solution to the flask containing the catalyst under an inert atmosphere. Pressurize the vessel with hydrogen gas (50-100 atm) and stir vigorously at room temperature for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, carefully vent the hydrogen and concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude (S)-methyl 1-hydroxy-2,3-dihydro-1H-indene-4-carboxylate by flash column chromatography on silica gel.

Expertise & Experience: The choice of a chiral catalyst is paramount for achieving high enantioselectivity. Ruthenium-based catalysts with chiral phosphine ligands like BINAP are well-precedented for this type of transformation. The reaction conditions (pressure, temperature, and solvent) may require optimization for specific substrates.

PART B: Conversion of the Hydroxyl Group to the Amine

This multi-step conversion is a reliable method for introducing an amino group with inversion of stereochemistry.[5]

  • Mesylation: Dissolve the purified (S)-methyl 1-hydroxy-2,3-dihydro-1H-indene-4-carboxylate (1.0 eq) in anhydrous dichloromethane and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 1-2 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Azide Substitution: Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (1.5 eq). Heat the mixture to 60-80 °C for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Azide Reduction: Dissolve the crude azide in methanol and add a catalytic amount of 10% palladium on carbon (Pd/C). Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours.

  • Final Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate to yield the crude product, which can be further purified by column chromatography or recrystallization to afford pure (S)-methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate.

Trustworthiness: Each stage of this protocol is designed to be self-validating. The progress of each reaction should be monitored to ensure complete conversion before proceeding to the next step. Purification after key transformations is essential to remove byproducts and unreacted starting materials, ensuring the integrity of the subsequent reactions and the final product.

Applications in Drug Discovery and Development

The aminoindane scaffold is present in a number of biologically active compounds.[6][7] The rigid nature of the ring system is valuable for positioning key pharmacophoric elements in a defined orientation for optimal interaction with a biological target.

3.1. Role as a Bioisostere and Conformational Constraint

In drug design, the introduction of a methyl group can have profound effects on the pharmacological profile of a molecule, a phenomenon often referred to as the "magic methyl" effect.[8] Similarly, the incorporation of a rigid scaffold like the aminoindane can be considered a "magic scaffold" approach. This strategy can improve potency, selectivity, and pharmacokinetic properties.

3.2. Examples of Therapeutic Areas

Derivatives of aminoindane have been investigated for a range of therapeutic applications, including:

  • Central Nervous System (CNS) Disorders: The scaffold has been explored for its potential in treating neurodegenerative diseases and as psychostimulant analogues.[9]

  • Antibacterial Agents: Certain aminoindane derivatives have shown promise as antibacterial agents.[7]

  • Enzyme Inhibitors: The constrained amino acid-like structure makes it an attractive core for designing enzyme inhibitors, for example, in the context of dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes.[10]

G cluster_0 Drug Design Principles A Target Protein (e.g., Enzyme, Receptor) B Lead Compound (Flexible) B->A Initial Binding (Entropically Unfavorable) C (S)-Aminoindane Scaffold (Rigid) D Optimized Ligand (Improved Potency/Selectivity) C->D Incorporation D->A Enhanced Binding (Pre-organized Conformation)

Caption: Rational drug design utilizing a rigid scaffold.

Spectroscopic and Analytical Data

Characterization of the final product is essential to confirm its identity and purity. The following are typical spectroscopic data for (S)-methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate.

Table 2: Representative Spectroscopic Data

TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons, the benzylic proton at C1, the ester methyl group, the aliphatic protons of the five-membered ring, and the amine protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, the C1 carbon bearing the amino group, the ester methyl carbon, and the aliphatic carbons.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound.
Chiral HPLC A single major peak indicating high enantiomeric purity when analyzed on a suitable chiral stationary phase.
Conclusion

(S)-Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is a valuable and versatile chiral building block for drug discovery. The synthetic protocols outlined in this guide provide a reliable pathway to this compound with excellent stereochemical control. Its unique conformational properties will continue to be exploited in the design of novel therapeutics with improved pharmacological profiles.

References
  • O'Brien, P., Porter, D. W., & Smith, N. M. (2000). Asymmetric Synthesis of Cyclic β-Amino Acids. Synlett, 2000(9), 1336–1338.
  • BenchChem. (2025).
  • BenchChem. (2025). Synthesis of Chiral Amines from Benzylamino Alcohols: A Detailed Protocol for Researchers. BenchChem.
  • ResearchGate. (2025). New protocol for converting alcohols into amines.
  • Coppola, M., & Mondola, R. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. PubMed. [Link][6]

  • Atmaca, U., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents.
  • Rothman, R. B., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PubMed Central. [Link][9]

  • Fleming, J. J., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link][10]

  • Duarte, D., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PubMed Central. [Link][8]

  • PubChem. (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile. PubChem. [Link][1]

  • Lead Sciences. Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride. Lead Sciences. [Link][2]

Sources

An In-Depth Technical Guide to (R)-methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of (R)-methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride, a chiral building block of significant interest to researchers and professionals in drug discovery and medicinal chemistry. The rigid, bicyclic structure of the indane scaffold, combined with the stereospecificity of the C1 amine, makes this compound a valuable synthon for constructing complex, biologically active molecules with precise three-dimensional architectures. This document delves into the compound's physicochemical properties, outlines robust methodologies for its stereoselective synthesis, details protocols for its analytical characterization, and explores its applications as a key intermediate in the development of novel therapeutics. The emphasis is placed on the causality behind experimental choices, providing field-proven insights to guide researchers in their work.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis and formulation. The key properties of the title compound are summarized below.

PropertyValueReference
IUPAC Name methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochlorideN/A
CAS Number 1246509-65-8 (for parent compound)[1]
Molecular Formula C₁₁H₁₄ClNO₂[2]
Molecular Weight 227.69 g/mol [2][3]
Appearance Typically an off-white to white solidInferred from similar compounds
Storage Inert atmosphere, Room Temperature[2]
SMILES COC(=O)c1cccc2c1CC[C@H]2N.ClInferred from structure

Stereoselective Synthesis: A Modern Enzymatic Approach

The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical development. For (R)-methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, the critical step is the asymmetric introduction of the amine group at the C1 position. While classical methods involving chiral resolution of a racemic mixture are feasible, they are inherently inefficient, with a maximum theoretical yield of 50%. A superior strategy involves direct asymmetric synthesis.

Drawing from advances in biocatalysis for related structures, an efficient and highly selective pathway can be designed utilizing a transaminase enzyme.[4] This approach offers exceptional enantioselectivity and operates under mild, environmentally benign conditions, making it a preferred industrial method.

Synthetic Strategy Overview

The synthesis logically begins from the corresponding ketone, methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate. This precursor undergoes a stereoselective amination reaction catalyzed by an (R)-selective transaminase enzyme, which transfers an amino group from a donor molecule (e.g., isopropylamine) to the ketone, directly forming the desired (R)-amine with high enantiomeric excess (ee). The final step involves salt formation with hydrochloric acid.

This enzymatic approach is chosen for its precision. Transaminases are highly evolved biocatalysts that can distinguish between the two prochiral faces of the ketone, ensuring the formation of a single enantiomer.[4] This avoids the laborious separation steps associated with classical resolution.

Synthesis Workflow Diagram

G cluster_0 Synthesis of Precursor cluster_1 Core Asymmetric Transformation cluster_2 Final Salt Formation Indanone Methyl 1-oxo-2,3-dihydro- 1H-indene-4-carboxylate Enzyme (R)-selective Transaminase + Amine Donor (e.g., Isopropylamine) pH buffer, 30-40°C Indanone->Enzyme Substrate Freebase (R)-methyl 1-amino-2,3-dihydro- 1H-indene-4-carboxylate Enzyme->Freebase Biocatalytic Amination (High e.e.) HCl HCl in organic solvent (e.g., Ether or IPA) Freebase->HCl Protonation FinalProduct (R)-methyl 1-amino-2,3-dihydro- 1H-indene-4-carboxylate hydrochloride HCl->FinalProduct Precipitation

Caption: Proposed workflow for the stereoselective synthesis of the target compound.

Detailed Experimental Protocol: Biocatalytic Amination

This protocol is a representative methodology based on established procedures for similar transformations.[4] Optimization of specific enzyme, pH, temperature, and substrate loading is recommended for maximizing yield and selectivity.

  • Reaction Setup: To a temperature-controlled vessel, add potassium phosphate buffer (100 mM, pH 7.5).

  • Enzyme Addition: Disperse the selected (R)-selective transaminase enzyme and pyridoxal 5'-phosphate (PLP) cofactor into the buffer with gentle stirring. The cofactor is essential for the enzyme's catalytic activity.

  • Substrate & Amine Donor: In a separate vessel, dissolve methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (1 equivalent) in a minimal amount of a water-miscible co-solvent like DMSO. Add this solution to the enzyme mixture, followed by the amine donor (e.g., isopropylamine, >10 equivalents). The large excess of the amine donor drives the reaction equilibrium towards product formation.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 40°C) with stirring. Monitor the conversion of the ketone to the amine by HPLC or TLC. The reaction is typically complete within 24-48 hours.

  • Workup: Once the reaction is complete, adjust the pH to >10 with NaOH to ensure the product is in its free base form. Extract the aqueous mixture with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

  • Isolation of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-amine free base.

  • Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., isopropanol). Slowly add a solution of HCl in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

  • Final Product: Collect the resulting solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to afford the final hydrochloride salt.

Analytical Characterization and Quality Control

A self-validating system of protocols is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Structural and Purity Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected ¹H NMR signals (in a solvent like DMSO-d₆) would include distinct aromatic protons, a triplet for the C1 proton (the stereocenter), multiplets for the C2 and C3 methylene protons, and a singlet for the methyl ester protons.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) would show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): A standard reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase) is employed to determine the chemical purity of the compound, separating it from any unreacted starting material or synthesis byproducts.

Enantiomeric Purity Determination (Chiral HPLC)

Confirming the enantiomeric excess (e.e.) is the most critical quality control step. This is achieved using HPLC with a Chiral Stationary Phase (CSP).

Principle of Operation: CSPs are packed with a chiral selector, often a derivative of a polysaccharide like cellulose or amylose.[5] The two enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, leading to different retention times and allowing for their separation.

Detailed Protocol:

  • Column Selection: A polysaccharide-based CSP such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IE (amylose tris(3,5-dichlorophenylcarbamate)) is an excellent starting point due to their broad applicability.[5]

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol, is used. A common starting condition is 90:10 Hexane:IPA. A small amount of an amine additive (e.g., 0.1% diethylamine) is often included to improve peak shape for basic analytes.

  • Sample Preparation: Prepare a dilute solution of the hydrochloride salt in the mobile phase. It may be necessary to neutralize a small sample with a base to analyze the free amine for better chromatography.

  • Analysis: Inject the sample onto the column and monitor the elution profile using a UV detector (e.g., at 254 nm).

  • Validation: The method is validated by first injecting a sample of the racemic compound to determine the retention times of both the (R) and (S) enantiomers. The analysis of the synthesized batch should show a single, sharp peak at the retention time corresponding to the (R)-enantiomer, with the peak for the (S)-enantiomer being at or below the limit of detection. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Analytical QC Workflow

Sample Batch Sample of Final HCl Salt NMR_MS NMR & MS (Structure Verification) Sample->NMR_MS RP_HPLC Reversed-Phase HPLC (Chemical Purity >98%?) Sample->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity >99% ee?) Sample->Chiral_HPLC Pass PASS Release Batch RP_HPLC->Pass Fail FAIL Investigate/Reprocess RP_HPLC->Fail Chiral_HPLC->Pass Chiral_HPLC->Fail

Caption: Standard quality control workflow for batch release of the chiral amine.

Applications in Drug Discovery and Development

The indane core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6][7] The value of (R)-methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride lies in its utility as a stereochemically defined building block.

  • Chiral Scaffolding: The rigid bicyclic system of the indane nucleus restricts conformational flexibility. This is highly advantageous in drug design, as it pre-organizes substituents in a well-defined spatial orientation, which can lead to higher binding affinity and selectivity for a biological target.

  • Intermediate for S1P Receptor Modulators: The closely related (S)-aminoindane carbonitrile is a key intermediate for Sphingosine-1-Phosphate (S1P) receptor modulators, which are used in the treatment of neurodegenerative diseases like multiple sclerosis.[4] The (R)-enantiomer of the title compound is therefore a critical tool for synthesizing stereoisomers of these potential drugs. This allows for the exploration of the structure-activity relationship (SAR) and for use as a negative control in biological assays to confirm that the observed activity is stereospecific.

  • Synthesis of Novel Chemical Entities: As a bifunctional molecule (containing both an amine and an ester), it can be readily elaborated. The amine can be acylated, alkylated, or used in reductive aminations, while the ester can be hydrolyzed to the acid (for amide couplings) or reduced to the alcohol. This versatility allows for its incorporation into a wide array of more complex molecular architectures for screening against various therapeutic targets.[8]

Conclusion

(R)-methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride is more than a simple chemical; it is a precision tool for the modern medicinal chemist. Its true value is realized through its stereochemical purity, which is best achieved via advanced synthetic methods such as biocatalysis. The robust analytical protocols outlined herein provide a framework for ensuring this purity, which is non-negotiable for its intended application. For researchers and drug development professionals, this compound represents a key starting point for the rational design and synthesis of next-generation, stereospecific therapeutics, enabling the creation of safer and more effective medicines.

References

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved January 19, 2026, from [Link]

  • Scribd. (n.d.). Indane Derivatives in Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). The synthesis of indane derivatives and antioxidant effects. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved January 19, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. Retrieved January 19, 2026, from [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. Retrieved January 19, 2026, from [Link]

  • Lead Sciences. (n.d.). Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). CID 101939295 | C9H8. Retrieved January 19, 2026, from [Link]

  • ChemBK. (n.d.). METHYL 1-AMINO-2,3-DIHYDRO-1H-INDENE-4-CARBOXYLATE HYDROCHLORIDE. Retrieved January 19, 2026, from [Link]

  • PubMed. (1987). Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography. Retrieved January 19, 2026, from [Link]

  • Lookchem. (n.d.). Cas 1306763-57-4,(S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). (1R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2008). Synthesis and optical resolution of an inherently chiral calix[9]arene amino acid. Retrieved January 19, 2026, from [Link]

  • NIST WebBook. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl-. Retrieved January 19, 2026, from [Link]

  • University of Groningen Research Portal. (2009). Complete chiral symmetry breaking of an amino acid derivative directed by circularly polarized light. Retrieved January 19, 2026, from [Link]

  • Dana Bioscience. (n.d.). Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate 5g. Retrieved January 19, 2026, from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). (R)-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride. Retrieved January 19, 2026, from [Link]

  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.... Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2015). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Retrieved January 19, 2026, from [Link]

Sources

An In-Depth Technical Guide to Methyl 1-Amino-2,3-dihydro-1H-indene-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, a versatile building block with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, characterization, and potential applications, offering insights grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is a chiral amino ester built upon the privileged 2,3-dihydro-1H-indene (indane) scaffold. The presence of both a primary amine and a methyl ester functional group makes it a valuable synthon for creating diverse molecular architectures.

PropertyValueSource
Chemical Name methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylateN/A
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1]
CAS Number (Racemic Free Base) 1273664-66-6[2]
CAS Number (HCl Salt) 2102410-29-5[1][3][4]
CAS Number ((S)-enantiomer HCl Salt) 1246509-64-7[5][6]
Appearance Expected to be an off-white to pale yellow solid or oilGeneral chemical knowledge
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents. The hydrochloride salt is expected to have higher water solubility.General chemical knowledge

Synthesis and Stereochemical Considerations

The synthesis of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate typically commences from a substituted indanone precursor. A common and efficient method is reductive amination .[7] This approach involves the reaction of the corresponding 1-indanone with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.

Proposed Synthetic Workflow

A plausible synthetic route starting from methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate is outlined below.

G Indanone Methyl 1-oxo-2,3-dihydro-1H- indene-4-carboxylate Imine Intermediate Imine Indanone->Imine NH₃ or NH₄OAc Toluene, Dean-Stark Amine Methyl 1-amino-2,3-dihydro-1H- indene-4-carboxylate (Racemate) Imine->Amine NaBH₃CN or H₂/Pd-C Methanol S_Amine (S)-Methyl 1-amino-2,3-dihydro-1H- indene-4-carboxylate Amine->S_Amine Chiral Resolution (e.g., with Tartaric Acid) R_Amine (R)-Methyl 1-amino-2,3-dihydro-1H- indene-4-carboxylate Amine->R_Amine Chiral Resolution (e.g., with Tartaric Acid)

Caption: Proposed synthetic workflow for methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Toluene

  • Glacial acetic acid (optional, as a catalyst for imine formation)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Imine Formation: To a solution of methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (1.0 eq) in toluene, add ammonium acetate (5-10 eq). The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction progress can be monitored by TLC or GC-MS until the starting material is consumed.

  • Reduction: After cooling the reaction mixture to room temperature, the toluene is removed under reduced pressure. The residue is dissolved in methanol, and the solution is cooled to 0 °C in an ice bath. Sodium cyanoborohydride (1.5-2.0 eq) is added portion-wise, maintaining the temperature below 10 °C. A few drops of glacial acetic acid can be added to facilitate the reduction. The reaction is stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated sodium bicarbonate solution. The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the racemic methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate.

Chiral Resolution

The racemic amine can be resolved into its individual enantiomers using classical resolution techniques. This typically involves the formation of diastereomeric salts with a chiral acid, such as L- or D-tartaric acid.[8] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment of the separated salts with a base will liberate the enantiomerically pure amines.

Spectroscopic Characterization

Accurate characterization of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is crucial for confirming its identity and purity. Below are the expected spectroscopic data based on its chemical structure and data from similar aminoindane derivatives.[9][10][11]

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Aromatic Protons: Signals in the range of δ 7.0-7.8 ppm, corresponding to the protons on the benzene ring. The substitution pattern will dictate the multiplicity (e.g., doublets, triplets).

  • CH-NH₂ Proton: A multiplet around δ 4.0-4.5 ppm.

  • -OCH₃ Protons: A singlet around δ 3.8-3.9 ppm.

  • -CH₂- Protons (indane ring): Multiplets in the range of δ 1.8-3.2 ppm.

  • -NH₂ Protons: A broad singlet that can appear over a wide range and may exchange with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-175 ppm.

  • Aromatic Carbons: Signals in the range of δ 120-150 ppm.

  • CH-NH₂ Carbon: A signal around δ 55-65 ppm.

  • -OCH₃ Carbon: A signal around δ 52 ppm.

  • -CH₂- Carbons (indane ring): Signals in the aliphatic region, typically δ 25-40 ppm.

IR (Infrared) Spectroscopy
  • N-H Stretch: A characteristic broad absorption band in the region of 3300-3400 cm⁻¹ (primary amine).

  • C=O Stretch (Ester): A strong, sharp absorption band around 1700-1720 cm⁻¹.

  • C-N Stretch: An absorption band in the region of 1000-1250 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

MS (Mass Spectrometry)
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 191.23).

  • Fragmentation Pattern: Common fragmentation pathways for aminoindanes include the loss of the amino group and cleavage of the indane ring, leading to characteristic fragment ions.[9]

Applications in Drug Development

The 2-aminoindane scaffold is a well-established pharmacophore found in a variety of biologically active molecules.[12][13] Derivatives of this scaffold have shown a range of pharmacological activities, making methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate a valuable starting material for drug discovery programs.

Central Nervous System (CNS) Agents

Many aminoindane derivatives interact with monoamine transporters, which are key targets for the treatment of neurological and psychiatric disorders.[12] For instance, rasagiline, an N-propargyl-1-aminoindan, is an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease. The structural similarity of our title compound to these agents suggests its potential as a scaffold for developing novel CNS-active drugs.

Anticancer Agents

Recent studies have explored the potential of dihydro-1H-indene derivatives as tubulin polymerization inhibitors for cancer therapy.[14][15] These compounds can bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The functional groups on methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate provide convenient handles for derivatization to explore this therapeutic avenue.

Sphingosine-1-Phosphate (S1P) Receptor Modulators

(S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, a closely related analogue, is a key intermediate in the synthesis of S1P receptor modulators like Ozanimod.[16] These modulators are used in the treatment of autoimmune diseases such as multiple sclerosis. This highlights the potential of the 1-amino-2,3-dihydro-1H-indene-4-carboxylic acid scaffold in immunology.

G cluster_0 Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate cluster_1 Potential Therapeutic Areas Core Core Scaffold CNS CNS Disorders (e.g., Parkinson's) Core->CNS Derivatization Cancer Oncology (Tubulin Inhibition) Core->Cancer Derivatization Autoimmune Immunology (S1P Receptor Modulation) Core->Autoimmune Derivatization

Caption: Potential therapeutic applications of the methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate scaffold.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is a chiral building block with considerable potential for the synthesis of novel therapeutic agents. Its versatile structure allows for the exploration of a wide range of chemical space, targeting various biological pathways. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field of drug discovery and development.

References

  • Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical pharmacology, 88(2), 237–244. [Link]

  • Sethi, M. K., et al. (2020). STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. ResearchGate. [Link]

  • Yang, K., et al. (2022). Asymmetric reductive amination of 1-indanone derivatives by using CC1012 wild-type enzyme and the best design M9. ResearchGate. [Link]

  • Google Patents. (2012). WO2012116752A1 - Process of resolution of 1-aminoindan.
  • Lead Sciences. (n.d.). Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride. [Link]

  • Rüzgar, D., et al. (2022). Aminoindane derivatives. ResearchGate. [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Semantic Scholar. [Link]

  • AA Blocks. (n.d.). Product Index. [Link]

  • Google Patents. (1997). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Sharma, M., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. PMC. [Link]

  • Reddy, T. S., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PMC. [Link]

  • Rüzgar, D., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. ResearchGate. [Link]

  • Arctom. (n.d.). CAS NO. 2102410-29-5 | METHYL 1-AMINO-2,3-DIHYDRO-1H-INDENE-4-CARBOXYLATE HYDROCHLORIDE. [Link]

  • abcr Gute Chemie. (n.d.). AB547583 | CAS 2102410-29-5. [Link]

  • Solorio-Alvarado, C. R., et al. (2018). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. ResearchGate. [Link]

  • Natalini, B., et al. (2004). Preparative Resolution of 1-Aminoindan-1,5-dicarboxylic Acid (AIDA) by Chiral Ligand-Exchange Chromatography. ResearchGate. [Link]

  • Osowole, A. A., & Ogunlana, A. T. (2013). Synthesis, spectroscopic characterization and In-vitro antibacterial properties of some metal(II) complexes of schiff bases containing aminoindane moiety. ResearchGate. [Link]

  • Kobayashi, T., et al. (2004). (1R,2S)‐1‐Amino‐2,3‐dihydro‐1H‐inden‐2‐ol. ResearchGate. [Link]

  • Li, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed. [Link]

  • Li, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Miller, A., et al. (2021). Characterization of the “Methylenedioxy-2-Aminoindans. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]

  • Miller, A. K., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. PubMed. [Link]

  • Miller, A., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. PMC. [Link]

Sources

An In-depth Technical Guide to the Molecular Weight and Characterization of Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The primary focus of this document is the precise determination and empirical validation of its molecular weight. We will delve into the foundational chemical properties, including its molecular formula and structure, and provide a detailed breakdown of the molecular weight calculation. Furthermore, this guide outlines the strategic synthesis and rigorous analytical characterization required to confirm the identity and purity of the molecule. Methodologies such as mass spectrometry and nuclear magnetic resonance spectroscopy are discussed in detail, emphasizing the causal relationships behind experimental design and data interpretation. This document serves as an authoritative resource for researchers engaged in the synthesis, analysis, and application of novel indene derivatives.

Core Molecular Attributes

The foundational step in the study of any chemical entity is the precise definition of its structure and corresponding molecular weight. These parameters are critical for reaction stoichiometry, analytical characterization, and pharmacological evaluation.

Chemical Structure and Formula

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is a substituted indane derivative. The core structure consists of a benzene ring fused to a five-membered ring, with an amino group at position 1, a methyl carboxylate group at position 4, and a saturated cyclopentyl portion.

Based on this structure, the molecular formula is determined to be C₁₁H₁₃NO₂ . This formula is derived by systematically counting the atoms: 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. While several commercial suppliers list the hydrochloride salt (C₁₁H₁₄ClNO₂), this guide will focus on the free base, C₁₁H₁₃NO₂.[1][2][3]

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. Using the most common isotopes of each element, the calculation is as follows:

  • Carbon (C): 11 atoms × 12.011 u = 132.121 u

  • Hydrogen (H): 13 atoms × 1.008 u = 13.104 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 132.121 + 13.104 + 14.007 + 31.998 = 191.23 u

This calculated value, often referred to as the average molecular mass, is essential for routine laboratory work. For high-resolution mass spectrometry, the monoisotopic mass, which uses the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O), is calculated to be 191.09463 u .

Synthesis Strategy and Workflow

The synthesis of indene derivatives is a well-established field in organic chemistry.[4] A common approach for a molecule like methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate involves a multi-step sequence that builds the functionalized indane core. The causality behind this workflow is to first establish the carbocyclic framework and then introduce the key functional groups.

A plausible synthetic route could involve the intramolecular Friedel-Crafts cyclization of a suitable precursor to form the indene skeleton, followed by functional group interconversions to install the amino and methyl ester moieties.[5] The choice of protecting groups for the amine and reaction conditions for esterification are critical to avoid side reactions and ensure high yield and purity.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Purification A Starting Material (e.g., Phenylpropanoic Acid Derivative) B Intramolecular Cyclization (e.g., Friedel-Crafts) A->B Acid Catalyst C Indanone Intermediate B->C D Reductive Amination C->D NH3, Reducing Agent E Introduction of Amino Group D->E F Carboxylation/Esterification E->F CO, MeOH, Catalyst G Final Product F->G H Crude Product G->H I Column Chromatography H->I Silica Gel, Solvents J Pure Compound I->J

Caption: A generalized workflow for the synthesis and purification of the target compound.

Analytical Characterization: A Self-Validating System

To confirm the identity, structure, and purity of the synthesized methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, a suite of analytical techniques must be employed. This multi-faceted approach ensures the trustworthiness of the results, where each technique provides complementary information to validate the findings of the others.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is the most direct method for determining the molecular weight of a compound.[6][7] It measures the mass-to-charge ratio (m/z) of ionized molecules.[6]

  • Expertise & Causality: For a small organic molecule like this, Electrospray Ionization (ESI) is often preferred as it is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The acidic nature of the solvent protonates the basic amino group, resulting in a positively charged ion [M+H]⁺.

  • Expected Result: In a high-resolution mass spectrometer (HRMS), the expected m/z value for the protonated molecule [C₁₁H₁₃NO₂ + H]⁺ would be 192.10244 , corresponding to the monoisotopic mass plus the mass of a proton. The observation of this peak with high mass accuracy (typically <5 ppm error) provides authoritative confirmation of the elemental composition and, by extension, the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While MS confirms the molecular weight, NMR spectroscopy is indispensable for elucidating the precise atomic connectivity and confirming the structure.[8] Both ¹H NMR and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework.

  • ¹H NMR Spectroscopy: This technique provides information about the chemical environment, number, and connectivity of protons.

    • Aromatic Protons: Signals expected in the δ 7-8 ppm region, showing splitting patterns consistent with a 1,2,3-trisubstituted benzene ring.

    • Aliphatic Protons (Indane Ring): Complex multiplets expected in the δ 2-4 ppm region for the CH and CH₂ groups of the dihydroindene core.

    • Amino Protons (-NH₂): A broad singlet, typically in the δ 1-5 ppm range, whose chemical shift can be concentration and solvent dependent.

    • Methyl Ester Protons (-OCH₃): A sharp singlet around δ 3.5-4.0 ppm, integrating to three protons.

  • ¹³C NMR Spectroscopy: This provides the number and type of carbon atoms.

    • Carbonyl Carbon (-C=O): A signal in the downfield region, typically δ 165-175 ppm.

    • Aromatic Carbons: Multiple signals in the δ 120-150 ppm range.

    • Aliphatic Carbons: Signals in the δ 20-60 ppm range.

    • Methyl Ester Carbon (-OCH₃): A signal around δ 50-55 ppm.

The combination of these spectra allows for the unambiguous assignment of the structure, which validates the molecular formula used to calculate the molecular weight.[9][10]

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the final compound.[11]

  • Methodology: A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with an acid modifier like formic acid to ensure sharp peak shapes for the amine. Detection is commonly performed using a UV detector, monitoring at wavelengths where the benzene ring absorbs (e.g., 254 nm).

  • Trustworthiness: A pure sample should yield a single major peak in the chromatogram. The integration of this peak allows for the quantification of purity, which should ideally be >95% for most research applications. This step is vital because impurities would interfere with subsequent biological assays and could lead to erroneous molecular weight determination if they are not resolved by MS.

G cluster_0 Sample Preparation cluster_1 Structural & MW Confirmation cluster_2 Purity Assessment A Synthesized Compound B Dissolution in Appropriate Solvent (e.g., MeOH, DMSO) A->B C High-Resolution MS B->C D NMR Spectroscopy (1H, 13C) B->D G HPLC Analysis B->G E Molecular Weight & Elemental Composition C->E F Atomic Connectivity & Structure D->F I Verified Compound E->I F->I H Purity (%) G->H H->I

Caption: A logical workflow for the analytical characterization of the title compound.

Summary of Quantitative Data

The following table summarizes the key quantitative data for methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate.

ParameterValueMethod of Determination
Molecular Formula C₁₁H₁₃NO₂Structural Analysis (NMR)
Average Molecular Weight 191.23 uCalculation
Monoisotopic Mass 191.09463 uCalculation
Observed Mass [M+H]⁺ 192.10244 m/zHigh-Resolution Mass Spectrometry

Appendix: Standard Operating Protocols

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Ionization: Operate in positive ion mode. Typical ESI source parameters: capillary voltage 3.5 kV, source temperature 300°C, desolvation gas (N₂) flow 800 L/h.[12]

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare the observed m/z to the calculated value. The mass error should be less than 5 ppm.

Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Interpretation: Integrate the peaks to determine proton ratios and analyze splitting patterns (multiplicity) to infer neighboring protons.

References

  • 1H-Indene, 2,3-dihydro-4-methyl- . NIST WebBook. National Institute of Standards and Technology. [Link]

  • Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride . Lead Sciences. [Link]

  • Fig. S3 1 H NMR spectrum 1H-indene-2-carbonitrile (6b) . ResearchGate. [Link]

  • Analytical Methods for Amino Acids . Shimadzu. [Link]

  • Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments . OpenStax. [Link]

  • Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments . Chemistry LibreTexts. [Link]

  • Selective Monoalkylation or Dialkylation of Indenes with Alcohols by Bis-N-Heterocyclic Carbene Manganese . ACS Catalysis. [Link]

  • Amino Acid Analysis Overview . Bio-Synthesis. [Link]

  • Quantifying Small Molecules by Mass Spectrometry . LCGC International. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives . YouTube. [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis . Institute of Science, Nagpur. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry . National Institutes of Health (NIH). [Link]

Sources

The Biological Activity of Indene Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indene scaffold, a distinctive fusion of a benzene ring and a cyclopentene ring, represents a "privileged structure" in medicinal chemistry. Its rigid bicyclic framework provides an ideal template for the spatial orientation of functional groups, enabling potent and selective interactions with a diverse array of biological targets. This technical guide offers an in-depth exploration of the significant biological activities exhibited by indene derivatives, with a focus on their applications in oncology, inflammation, and neurodegenerative diseases. We will dissect the key mechanisms of action, present structure-activity relationship (SAR) insights, and provide robust, field-proven experimental protocols for evaluating the efficacy of these promising compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the indene core.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Indene derivatives have emerged as a powerful class of anticancer agents, demonstrating efficacy through multiple mechanisms of action. Their ability to disrupt fundamental cellular processes required for tumor growth and survival makes them compelling candidates for further development.

1.1 Mechanism: Inhibition of Tubulin Polymerization

A primary and clinically validated strategy in cancer therapy is the disruption of microtubule dynamics. Microtubules are essential for forming the mitotic spindle, a critical apparatus for chromosome segregation during cell division. Indene derivatives have been identified as potent tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin.[1][2][3] This binding prevents the assembly of α- and β-tubulin heterodimers into microtubules, leading to a cascade of events culminating in apoptotic cell death.[2][4]

Causality in Experimental Design: The initial hypothesis of tubulin inhibition is often prompted by observed morphological changes in treated cells, such as cell rounding and detachment. Confirmation requires a direct assessment of microtubule integrity. An in vitro tubulin polymerization assay provides definitive evidence of direct interaction and inhibition.[5] The cellular consequence of this inhibition is mitotic arrest, typically in the G2/M phase of the cell cycle, which can be quantified by flow cytometry.[3][6] This arrest triggers the intrinsic apoptotic pathway.[2]

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis The disruption of microtubule dynamics by an indene derivative binding to the colchicine site activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis (G2/M phase).[6] This sustained arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and PARP cleavage.[4]

G2M_Arrest_Apoptosis Indene Indene Derivative Tubulin β-Tubulin (Colchicine Site) Indene->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Disruption Polymerization->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Triggers Apoptosis Intrinsic Apoptosis Arrest->Apoptosis Induces Caspase Caspase-3 Activation PARP Cleavage Apoptosis->Caspase Leads to

Caption: Indene derivatives inhibit tubulin polymerization, causing G2/M arrest and apoptosis.

1.2 Mechanism: Inhibition of Topoisomerase IIα

Topoisomerase IIα is an essential enzyme that resolves DNA topological problems, such as supercoils and tangles, which arise during replication and transcription. It creates transient double-strand breaks to allow another DNA segment to pass through before resealing the break.[7] Certain indene derivatives act as catalytic inhibitors of topoisomerase IIα.[7] Unlike topoisomerase poisons (e.g., etoposide) that trap the enzyme-DNA cleavage complex, these catalytic inhibitors prevent the enzyme from performing its function without causing DNA damage themselves. This inhibition leads to unresolved DNA catenation, ultimately activating cell cycle checkpoints and inducing apoptosis.[7][8][9]

Signaling Pathway: Topoisomerase IIα Inhibition Inhibition of Topoisomerase IIα prevents the decatenation of newly replicated sister chromatids. This failure activates a G2 checkpoint, distinct from the DNA damage response, which halts the cell cycle before mitosis to prevent catastrophic chromosome missegregation.[3][10]

TopoII_Inhibition Indene Indene Derivative (Catalytic Inhibitor) TopoII Topoisomerase IIα Indene->TopoII Inhibits Decatenation DNA Decatenation TopoII->Decatenation Segregation Failed Chromosome Segregation Decatenation->Segregation Leads to Arrest G2 Checkpoint Activation Segregation->Arrest Triggers Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Indene derivatives can catalytically inhibit Topoisomerase IIα, leading to G2 arrest.

1.3 Data Summary: Anticancer Activity of Selected Indene Derivatives

The potency of indene derivatives varies significantly with their substitution patterns, highlighting the importance of structure-activity relationship (SAR) studies.

Compound IDTargetCancer Cell LineActivity (IC₅₀)Reference
12d Tubulin PolymerizationK562 (Leukemia)0.028 µM[1][2][3]
12d Tubulin PolymerizationA549 (Lung)0.031 µM[1][2][3]
12d Tubulin PolymerizationHCT-116 (Colon)0.087 µM[1][2][3]
AK-I-191 Topoisomerase IIαT47D (Breast)Not specified (active)[7]
1.4 Key Experimental Protocols

This protocol provides a robust method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12] It is a foundational assay for screening potential anticancer compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[11]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the indene derivative. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[1][12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[11]

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules, providing definitive evidence for tubulin-targeting activity.

Principle: The polymerization of purified tubulin heterodimers into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340-350 nm or by an increase in fluorescence from a reporter that binds to polymerized microtubules.[5][14]

Methodology:

  • Reagent Preparation: Prepare a reaction mix on ice containing purified bovine tubulin (e.g., 2 mg/mL), GTP (1 mM), and a polymerization buffer (e.g., General Tubulin Buffer).[5][15]

  • Plate Setup: Pre-warm a 96-well plate to 37°C. Add 5 µL of 10x concentrated test compound, positive controls (e.g., paclitaxel for enhancement, nocodazole for inhibition), or vehicle control to the appropriate wells.[5]

  • Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance (turbidity) at 350 nm or fluorescence intensity at appropriate wavelengths every 30-60 seconds for 60-90 minutes.[15]

  • Data Analysis: Plot the absorbance/fluorescence versus time to generate polymerization curves. The effect of the indene derivative is quantified by comparing the rate and extent of polymerization to the vehicle control.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Indene derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating the production of pro-inflammatory mediators.[16][17][18]

2.1 Mechanism: Modulation of Pro-inflammatory Cytokines

A common mechanism for the anti-inflammatory action of indene derivatives is the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells like macrophages.[16][17] This is often achieved by interfering with key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Signaling Pathway: LPS-Induced TLR4/NF-κB Activation Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the inflammatory response. It binds to Toll-like receptor 4 (TLR4), triggering a signaling cascade that involves the adaptor protein MyD88.[19][20] This leads to the activation of the IKK complex, which phosphorylates and degrades IκBα, the inhibitor of NF-κB. Once freed, NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory genes, including TNF-α and IL-6.[21][22] Indene derivatives can intervene at various points in this pathway to suppress cytokine production.

LPS_TLR4_NFkB LPS LPS TLR4 TLR4 Receptor Complex LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Transcription of TNF-α, IL-6, etc. Nucleus->Transcription Drives Indene Indene Derivative Indene->IKK Inhibits? Indene->NFkB Inhibits?

Caption: Indene derivatives can inhibit LPS-induced inflammation by targeting the TLR4/NF-κB pathway.

2.2 Key Experimental Protocols

This assay is a standard method to evaluate the in vitro anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines from LPS-activated macrophages.[23]

Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or J774A.1) or primary bone marrow-derived macrophages in 24- or 96-well plates until they reach 80-90% confluency.[16][23]

  • Pre-treatment: Pre-incubate the cells with various concentrations of the indene derivative for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells at a final concentration of 0.1-1 µg/mL to stimulate an inflammatory response. Include an unstimulated control and a vehicle control.[17][23]

  • Incubation: Incubate the plates for 16-24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet any cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[17][24]

This is a classical and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[25]

Principle: Subplantar injection of carrageenan, a polysaccharide, into the paw of a rodent induces a biphasic acute inflammatory response characterized by edema (swelling).[26][27] The efficacy of an anti-inflammatory agent is determined by its ability to reduce this swelling compared to a control group.

Methodology:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the indene derivative orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[26][27]

  • Induction of Edema: After a set time (e.g., 30-60 minutes post-compound administration), inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[16][26]

  • Edema Measurement: Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[26]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group relative to the vehicle control group at each time point.

Neuroprotective Activity

The indene scaffold is present in several compounds with significant activity in the central nervous system (CNS). A key area of investigation is in the treatment of neurodegenerative diseases like Alzheimer's disease.[5][19]

3.1 Mechanism: Acetylcholinesterase (AChE) Inhibition

Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the enzyme responsible for breaking down ACh in the synaptic cleft.[28] By inhibiting AChE, the concentration and duration of action of ACh are increased, which can lead to symptomatic improvement in cognitive function.[29] Several indene derivatives have been developed as potent and selective AChE inhibitors.[30]

Mechanism of Action: AChE Inhibition at the Synapse In a healthy cholinergic synapse, ACh is released, binds to postsynaptic receptors, and is then rapidly hydrolyzed by AChE. An indene-based AChE inhibitor binds to the active site of the enzyme, preventing it from breaking down ACh. This leads to an accumulation of ACh in the synapse, enhancing cholinergic neurotransmission.[31]

AChE_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release AChE AChE Enzyme ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds Indene Indene Derivative Indene->AChE Inhibits Signal Signal Receptor->Signal Signal Propagation

Caption: Indene derivatives inhibit AChE, increasing acetylcholine levels in the synapse.

3.2 Data Summary: Indene-Based AChE Inhibitors
Compound IDTargetActivity (IC₅₀)Selectivity (vs. BuChE)Reference
Donepezil (E2020) AChE5.7 nM1250-fold[30]
SD-30 AChE13.86 µM3.5-fold[5][19]
3.3 Key Experimental Protocol

This spectrophotometric method is the gold standard for measuring AChE activity and screening for inhibitors.[7]

Principle: The assay measures the activity of AChE through a coupled reaction. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[7][32] The rate of color formation is proportional to AChE activity.

Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), a DTNB solution (10 mM), an ATCI solution (14 mM), and a solution of AChE enzyme.[7]

  • Reaction Setup (96-well plate):

    • Blank: 150 µL Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% Activity): 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL vehicle.

    • Test Sample: 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL indene derivative solution.

  • Pre-incubation: Add all components except the substrate (ATCI) to the wells. Mix and pre-incubate the plate for 10-15 minutes at 25°C or 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the ATCI solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Outlook

The indene scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutic agents. The diverse biological activities, spanning from anticancer and anti-inflammatory to neuroprotective effects, underscore its significance in medicinal chemistry. The rigid structure of the indene core allows for precise positioning of substituents, facilitating the optimization of potency and selectivity against specific biological targets.

Future research should focus on leveraging advanced computational tools for the rational design of next-generation indene derivatives with improved pharmacokinetic profiles and multi-target activities. For instance, designing dual inhibitors of tubulin polymerization and other key oncogenic pathways could offer synergistic anticancer effects and overcome resistance mechanisms. Similarly, exploring derivatives with combined anti-inflammatory and neuroprotective properties could lead to novel treatments for diseases like Alzheimer's, where neuroinflammation plays a critical role. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs across various therapeutic areas.

References
  • Lockwood, N., et al. (2023). Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications. Frontiers in Cell and Developmental Biology. [Link]

  • Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]

  • Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Lee, H., et al. (2021). Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα. Biomolecules & Therapeutics, 29(3), 325–332. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 19, 2026, from [Link]

  • Lockwood, N., et al. (2023). Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications. Frontiers in Cell and Developmental Biology. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 19, 2026, from [Link]

  • Tabet, N. (2006). Acetylcholinesterase inhibitors in Alzheimer's disease. Expert Opinion on Pharmacotherapy. [Link]

  • Manral, S., et al. (2022). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. Pharmaceuticals, 16(1), 36. [Link]

  • Chow, J. P., et al. (2007). Inhibition of topoisomerase IIα and G2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials. Molecular Cancer Therapeutics, 6(5), 1501-1508. [Link]

  • Logge, W., et al. (2019). Regulation pathway of LPS/TLR4. ResearchGate. [Link]

  • Ciesielska, A., et al. (2004). Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4. Biology of the Cell, 96(5), 349-358. [Link]

  • Plouffe, B., et al. (2003). G2 arrest in response to topoisomerase II inhibitors: the role of p53. Oncogene, 22(49), 7992-8001. [Link]

  • Voet, S., et al. (2014). The LPS-activated canonical NF-κB signaling pathways. ResearchGate. [Link]

  • Xiao, S., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. International Journal of Nanomedicine, 13, 2185–2201. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 19, 2026, from [Link]

  • Xiao, S., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. International Journal of Nanomedicine. [Link]

  • Geronikaki, A., et al. (2016). 2-Arylidene-1-indandiones as Pleiotropic Agents with Antioxidant and Inhibitory Enzymes Activities. Molecules, 21(11), 1462. [Link]

  • Al-Said, M. S., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 46(3), 323–328. [Link]

  • WebMD. (2024). Cholinesterase Inhibitors for Alzheimer's Disease. Retrieved January 19, 2026, from [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

  • National Center for Biotechnology Information. (n.d.). Cholinesterase Inhibitors. Retrieved January 19, 2026, from [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The histone variant H2AX-a key player in DNA damage response and cancer development. Journal of Molecular Cell Biology. [Link]

  • Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101297. [Link]

  • Rees, T. M., & Brimijoin, S. (2003). The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease. Drugs of the Future. [Link]

  • Li, Y., et al. (2022). S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer. International Journal of Molecular Sciences, 23(19), 11956. [Link]

  • Bartosh, T. J., et al. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(1), e981. [Link]

  • Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols. [Link]

  • da Silva, M. D. C., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). International Journal of Molecular Sciences, 23(8), 4349. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. Retrieved January 19, 2026, from [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved January 19, 2026, from [Link]

  • Wawro, M., et al. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Cancers, 12(8), 2182. [Link]

  • BioHippo. (n.d.). Human Topoisomerase II DNA Decatenation Assay Kit. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Topoisomerase Assays. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Cytokine secretion levels of IL-8, IL-6, TNF-α and IL-10. Retrieved January 19, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential. Retrieved January 19, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Reductive Amination of Methyl 4-oxo-2,3-dihydro-1H-indene-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of functionalized amine scaffolds is a cornerstone of modern medicinal chemistry and drug development. Amino-indane derivatives, in particular, are privileged structures found in a variety of pharmacologically active compounds. This document provides a detailed technical guide for the synthesis of methyl 4-amino-2,3-dihydro-1H-indene-4-carboxylate from its corresponding keto-ester precursor, methyl 4-oxo-2,3-dihydro-1H-indene-4-carboxylate.

The core transformation described is the reductive amination, a robust and versatile method for converting carbonyl groups into amines.[1][2] We will explore the underlying mechanism, the rationale behind reagent selection, and provide two detailed, field-proven protocols suitable for researchers in organic synthesis and pharmaceutical development.

Section 1: Reaction Overview and Mechanism

Reductive amination is a sequential process that first involves the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by the in-situ reduction of this intermediate to the target amine.[1][3] This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.[4]

The reaction proceeds via two key stages:

  • Imine/Iminium Ion Formation: The amine (in this case, ammonia) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This forms a hemiaminal intermediate, which then dehydrates to form an imine. Under the mildly acidic conditions optimal for this reaction (typically pH 4-5), the imine is protonated to form a highly electrophilic iminium ion.[3][5] This protonation is crucial as it activates the C=N bond for reduction.[5]

  • Hydride Reduction: A mild reducing agent selectively delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final amine product.[6]

G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction Ketone Keto-ester Substrate Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH₃ Iminium Iminium Ion Hemiaminal->Iminium - H₂O, + H⁺ Product Amine Product Iminium->Product + [H⁻] (Reducing Agent)

Figure 1: General mechanism of reductive amination.

Section 2: Key Reagent Selection and Rationale

The success of a reductive amination hinges on the judicious selection of reagents that ensure high conversion and selectivity.

Amine Source

To synthesize a primary amine, ammonia (NH₃) is required. Handling gaseous ammonia can be cumbersome in a standard laboratory setting. Therefore, ammonium salts such as ammonium chloride (NH₄Cl) or ammonium acetate (NH₄OAc) are convenient and effective sources of ammonia in situ.[6][7]

Reducing Agent

The choice of reducing agent is critical. The agent must be strong enough to reduce the iminium ion intermediate but mild enough to avoid significant reduction of the starting ketone.

  • Sodium Cyanoborohydride (NaBH₃CN): This is the classic and most widely used reagent for this transformation.[8] The electron-withdrawing cyanide group attenuates its reducing power compared to sodium borohydride (NaBH₄).[5] This difference in reactivity is key to the reaction's success; NaBH₃CN is slow to react with ketones at neutral or mildly acidic pH but rapidly reduces the highly electrophilic iminium ion intermediate.[3][9] This selectivity ensures that the starting material is consumed primarily through the desired pathway.

    • Safety Note: Sodium cyanoborohydride is a cyanide source. It is stable at neutral or basic pH but will release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids.[4] All handling and quenching procedures must be performed with appropriate caution in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer, non-cyanide alternative to NaBH₃CN.[3][4] It offers comparable reactivity and selectivity, making it an excellent choice, particularly for scaling up reactions where cyanide waste streams are a concern.

Lewis Acid Catalyst: Titanium(IV) Isopropoxide (Ti(OiPr)₄)

Ketones are generally less reactive than aldehydes in forming imines. For substrates like methyl 4-oxo-2,3-dihydro-1H-indene-4-carboxylate, imine formation can be the rate-limiting step. A Lewis acid catalyst such as Titanium(IV) isopropoxide can significantly accelerate this step.[7][10] It functions in two ways:

  • It coordinates to the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.[7]

  • It acts as an effective water scavenger, forming stable titanium oxides and driving the hemiaminal-to-imine equilibrium forward.[7][11]

The use of Ti(OiPr)₄ often leads to higher yields and cleaner reactions, especially for challenging ketone substrates.[12][13]

Section 3: Experimental Protocols

Two primary protocols are presented. Protocol A is a standard method using sodium cyanoborohydride. Protocol B incorporates titanium(IV) isopropoxide for potentially enhanced efficiency.

Protocol A: Standard Reductive Amination with Sodium Cyanoborohydride

This protocol is a reliable one-pot method for the synthesis of the primary amine.

Reagents and Materials

ReagentMW ( g/mol )Molarity/DensityAmount (mmol)Mass/Volume
Methyl 4-oxo-2,3-dihydro-1H-indene-4-carboxylate204.22-1.0204 mg
Ammonium Acetate (NH₄OAc)77.08-5.0385 mg
Sodium Cyanoborohydride (NaBH₃CN)62.84-1.594 mg
Methanol (MeOH), anhydrous---10 mL
Acetic Acid (Glacial)60.051.05 g/mL-~2-3 drops

Step-by-Step Procedure

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-oxo-2,3-dihydro-1H-indene-4-carboxylate (204 mg, 1.0 mmol) and ammonium acetate (385 mg, 5.0 mmol).

  • Dissolution: Add 10 mL of anhydrous methanol to the flask. Stir the mixture until all solids are dissolved.

  • pH Adjustment: Using a Pasteur pipette, add glacial acetic acid dropwise until the pH of the solution is between 5 and 6 (check with pH paper).

  • Addition of Reducing Agent: Add sodium cyanoborohydride (94 mg, 1.5 mmol) to the solution in one portion. Caution: Perform this step in a fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the starting material is consumed, carefully quench the reaction by slowly adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid and decompose any remaining reducing agent.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification:

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure methyl 4-amino-2,3-dihydro-1H-indene-4-carboxylate.

Protocol B: Titanium(IV) Isopropoxide-Mediated Reductive Amination

This enhanced protocol is recommended for maximizing yield, especially if Protocol A gives incomplete conversion.[7][11]

Reagents and Materials

ReagentMW ( g/mol )Molarity/DensityAmount (mmol)Mass/Volume
Methyl 4-oxo-2,3-dihydro-1H-indene-4-carboxylate204.22-1.0204 mg
Ammonium Chloride (NH₄Cl)53.49-2.0107 mg
Triethylamine (Et₃N)101.190.726 g/mL2.00.28 mL
Titanium(IV) Isopropoxide (Ti(OiPr)₄)284.220.96 g/mL2.00.59 mL
Sodium Borohydride (NaBH₄)37.83-1.557 mg
Ethanol (EtOH), absolute---15 mL

Step-by-Step Procedure

  • Reaction Setup: To a 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 4-oxo-2,3-dihydro-1H-indene-4-carboxylate (204 mg, 1.0 mmol), ammonium chloride (107 mg, 2.0 mmol), and 15 mL of absolute ethanol.

  • Base and Catalyst Addition: Add triethylamine (0.28 mL, 2.0 mmol) followed by titanium(IV) isopropoxide (0.59 mL, 2.0 mmol). The mixture may become cloudy or form a precipitate.

  • Imine Formation: Cap the flask and stir the mixture vigorously at room temperature for 8-10 hours to facilitate imine formation.

  • Reduction: Carefully add sodium borohydride (57 mg, 1.5 mmol) to the mixture in small portions. Continue stirring at room temperature for an additional 7-8 hours.

  • Work-up:

    • Quench the reaction by pouring the mixture into 20 mL of 2M aqueous ammonia solution and stirring for 30 minutes. This will break down the titanium complexes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Purification:

    • Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the solution and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final product.

Section 4: Workflow and Data Summary

The overall experimental process follows a standard synthetic chemistry workflow.

G A 1. Reagent Setup (Flask, Stir Bar) B 2. Solvent & Reagent Addition A->B C 3. Reaction (Stirring @ RT) B->C D 4. TLC Monitoring C->D D->C Incomplete E 5. Aqueous Quench & Work-up D->E Complete F 6. Extraction (Ethyl Acetate) E->F G 7. Dry, Filter, & Concentrate F->G H 8. Column Chromatography G->H I 9. Pure Product H->I

Figure 2: Standard experimental workflow for synthesis.

Protocol Comparison

ParameterProtocol A (Standard)Protocol B (Ti(OiPr)₄-Mediated)
Key Reagents NH₄OAc, NaBH₃CN, AcOHNH₄Cl, Et₃N, Ti(OiPr)₄, NaBH₄
Primary Advantage Simplicity, common reagentsHigher efficiency for ketones, drives imine formation
Complexity LowModerate (requires inert atmosphere, more reagents)
Safety Concern NaBH₃CN is a cyanide source[8]Ti(OiPr)₄ is moisture sensitive
Typical Time 12-24 hours~18 hours (staggered addition)
Work-up Standard acid/base quenchRequires aqueous ammonia to break down Ti complexes

Conclusion

The reductive amination of methyl 4-oxo-2,3-dihydro-1H-indene-4-carboxylate is a highly effective method for producing the corresponding 4-amino derivative, a valuable building block for further synthetic elaboration. The standard protocol using sodium cyanoborohydride offers simplicity and reliability. For researchers seeking to optimize yields or overcome challenges with substrate reactivity, the titanium(IV) isopropoxide-mediated protocol provides a powerful alternative. Proper execution of the described work-up and purification steps is essential for obtaining the final product in high purity.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. [Link]

  • designer-drug.com. (n.d.). Reductive amination with Titanium(IV)Isopropoxide. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

  • Wikipedia. (n.d.). Sodium cyanoborohydride. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Bhattacharyya, S. (1999). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Bentham Science. (n.d.). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. [Link]

  • Taylor & Francis Online. (2006). Modification of the Titanium(IV) Isopropoxide Reductive Amination Reaction: Application to Solid Phase Synthesis. [Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Langer, T., et al. (2006). A Facile One-Pot Synthesis of Chiral β-Amino Esters. Synlett. [Link]

  • ResearchGate. (2013). Intermolecular reductive amination of amino acid- derived b –ketoesters. [Link]

  • Lead Sciences. (n.d.). Methyl 4-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylate. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • PubMed Central. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

  • PubChemLite. (n.d.). Methyl 3-oxo-2,3-dihydro-1h-indene-4-carboxylate (C11H10O3). [Link]

  • PubMed Central. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. [Link]

  • ResearchGate. (n.d.). Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (2022). Amino Acid Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives. [Link]

Sources

stereoselective synthesis of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Stereoselective Synthesis of Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

Abstract

The chiral 1-aminoindane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents, including potent Sphingosine-1-Phosphate (S1P) receptor modulators.[1] The precise control of stereochemistry at the C1 position is critical, as different enantiomers often exhibit vastly different biological activities and safety profiles.[2][3] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of a key intermediate, methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate. We will explore and provide protocols for several robust synthetic strategies, including catalytic asymmetric transfer hydrogenation and biocatalytic amination, focusing on the underlying principles, experimental causality, and practical implementation.

Introduction: The Strategic Importance of Chiral Aminoindanes

The 2,3-dihydro-1H-indene framework is a conformationally constrained bioisostere of various biogenic amines, making it a valuable building block in drug design.[4] Specifically, enantiomerically pure 1-aminoindanes are key intermediates in the synthesis of drugs targeting the central nervous system and inflammatory diseases.[1][5] The synthesis of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, in a stereochemically defined form, presents a significant synthetic challenge. The primary goal is to establish the stereocenter at the C1 position with high enantiomeric excess (ee), which necessitates the use of asymmetric synthesis techniques. This guide will focus on the most effective and scalable methods to achieve this outcome.

Comparative Overview of Synthetic Strategies

Several primary methodologies can be employed to synthesize the target molecule with high enantiopurity. The choice of strategy often depends on factors such as scale, cost, available equipment, and desired enantiomeric excess.

Strategy Core Principle Typical ee (%) Advantages Disadvantages
Catalytic Asymmetric Transfer Hydrogenation (ATH) In situ formation and asymmetric reduction of a prochiral imine using a chiral metal catalyst and a hydrogen donor.[6][7]89-99%[8]High yields, excellent enantioselectivity, avoids isolation of potentially unstable imines, well-established.[6][9]Often requires precious metal catalysts (Rh, Ru, Ir); optimization of ligands and conditions may be needed.[6]
Biocatalytic Asymmetric Amination Direct conversion of the prochiral ketone to the chiral amine using a transaminase (TAm) enzyme.[1]>99%[1]Extremely high enantioselectivity, environmentally friendly (aqueous media, mild conditions), highly specific.[3]Requires specific enzyme screening; substrate scope can be limited by the enzyme's active site.
Chiral Auxiliary-Directed Synthesis Covalent attachment of a chiral auxiliary to guide a diastereoselective transformation, followed by its removal.[10][11]>99% (de)[4]Highly reliable and predictable, high diastereoselectivity can be achieved.[12]Stoichiometric use of the auxiliary, requires additional steps for attachment and removal, increasing overall step count.[10]
Kinetic Resolution Selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted enantiomer.[13]VariableCan be effective for separating enantiomers.Maximum theoretical yield is 50% for the desired enantiomer; requires an efficient racemization method for the unwanted enantiomer to be economical.[14]

Methodology I: Catalytic Asymmetric Transfer Hydrogenation (ATH)

This is one of the most efficient and widely used methods for producing chiral amines.[6][15] The strategy involves the reductive amination of the corresponding ketone, methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate. The key to stereocontrol is the use of a chiral catalyst that preferentially generates one enantiomer of the amine product. Asymmetric transfer hydrogenation (ATH) is particularly attractive as it uses safe and readily available hydrogen donors like a formic acid/triethylamine mixture, avoiding the need for high-pressure hydrogen gas.[7][8][9]

Rationale and Mechanism

The reaction proceeds via the in situ formation of an imine from the ketone and an amine source (e.g., ammonium formate). A chiral transition metal complex, typically featuring Rhodium or Ruthenium coordinated to a chiral diamine ligand (like TsDPEN), then selectively delivers a hydride to one face of the C=N bond.[7] The chirality of the ligand creates a chiral pocket around the metal center, sterically directing the hydride transfer and thus establishing the stereochemistry of the final amine product.

Experimental Workflow Diagram

ATH_Workflow cluster_prep Reaction Setup cluster_reaction Asymmetric Transfer Hydrogenation cluster_workup Workup & Isolation Ketone 1-Oxo-indane carboxylate ReactionVessel Inert Atmosphere Solvent (e.g., MeOH/H2O) Heat (e.g., 40 °C) Ketone->ReactionVessel Reagents Ammonium Formate (HCOONH4) Reagents->ReactionVessel Catalyst_Prep [Rh(Cp*)Cl2]2 + (S,S)-TsDPEN Catalyst_Prep->ReactionVessel Catalyst Loading (e.g., 1 mol%) Quench Quench (e.g., NaHCO3) ReactionVessel->Quench After ~24h Extract Solvent Extraction (e.g., EtOAc) Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Enantiopure Methyl 1-amino-indane carboxylate Purify->Product

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Detailed Protocol: ATH of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

This protocol is a representative example based on established procedures for similar substrates.[8] Optimization may be required.

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add the rhodium precursor [Rh(Cp*)Cl₂]₂ (0.005 mmol) and the chiral ligand (S,S)-TsDPEN (0.011 mmol). Add degassed methanol (5.0 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (1.0 mmol) and ammonium formate (5.0 mmol) in a mixture of degassed methanol (5 mL) and water (2 mL).

  • Initiation: Transfer the substrate solution to the flask containing the pre-formed catalyst via cannula.

  • Reaction: Heat the reaction mixture to 40 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired methyl (S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate.

  • Analysis: Determine the enantiomeric excess (% ee) of the product using chiral HPLC analysis.

Methodology II: Biocatalytic Asymmetric Amination

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods.[3] Transaminase (TAm) enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor with exceptional stereoselectivity, often yielding products with >99% ee.[1]

Rationale and Mechanism

Transaminases utilize a pyridoxal-5'-phosphate (PLP) cofactor. The catalytic cycle begins with the PLP cofactor reacting with an amine donor (e.g., isopropylamine), forming pyridoxamine-5'-phosphate (PMP). The prochiral ketone substrate then enters the active site, and the amino group is transferred from PMP to the ketone, forming the chiral amine product and regenerating the PLP cofactor. The enzyme's chiral active site ensures the amino group is delivered to a specific face of the ketone, dictating the product's absolute stereochemistry.

Biocatalytic Cycle Diagram

Biocatalytic_Cycle Transaminase Catalytic Cycle Enzyme_PLP Transaminase-PLP (E-PLP) Enzyme_PMP Transaminase-PMP (E-PMP) Enzyme_PLP->Enzyme_PMP + Amine Donor Enzyme_PMP->Enzyme_PLP + Ketone Ketone_Byproduct Ketone Byproduct (e.g., Acetone) Enzyme_PMP->Ketone_Byproduct Ketone Prochiral Ketone Amine_Product Chiral Amine Product Ketone->Amine_Product Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Ketone_Byproduct

Caption: Simplified Transaminase Biocatalytic Cycle.

Detailed Protocol: Transaminase-Mediated Synthesis

This protocol is based on a general procedure for the biocatalytic amination of ketones.[1] The specific transaminase enzyme and conditions should be selected based on screening for optimal activity with the target substrate.

  • Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5).

  • Reaction Setup: In a temperature-controlled vessel, add the phosphate buffer (e.g., 50 mL). Add pyridoxal-5'-phosphate (PLP) cofactor to a final concentration of 1 mM.

  • Reagent Addition: Add the amine donor, isopropylamine, to a final concentration of 0.5-1.0 M.

  • Enzyme Addition: Add the selected transaminase enzyme (commercially available screening kits can be used to identify the best enzyme) to a final concentration of 2-5 mg/mL.

  • Substrate Addition: Dissolve methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture to a final concentration of 10-50 mM.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor the conversion by HPLC or GC. The removal of the acetone byproduct can help drive the reaction equilibrium.

  • Work-up: Once the reaction is complete, acidify the mixture to pH 2 with HCl to precipitate the enzyme. Centrifuge to remove the solid protein.

  • Extraction: Basify the supernatant to pH 10-11 with NaOH and extract the product with an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Purification & Analysis: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary. Analyze for enantiomeric excess using chiral HPLC.

Characterization and Quality Control

Regardless of the synthetic route chosen, rigorous analysis is required to confirm the identity and stereochemical purity of the final product.

  • Structural Verification:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of the molecule.

    • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • Stereochemical Purity:

    • Chiral High-Performance Liquid Chromatography (HPLC): The primary method for determining the enantiomeric excess (% ee). The product is run on a chiral stationary phase column, which separates the two enantiomers, allowing for their quantification.

Conclusion

The is a critical step in the development of advanced pharmaceutical agents. Both catalytic asymmetric transfer hydrogenation and biocatalytic amination represent state-of-the-art, highly effective methods for achieving this transformation with excellent enantioselectivity. Catalytic ATH offers a robust and scalable chemical solution, while biocatalysis provides an exceptionally selective and environmentally benign alternative. The selection of the optimal method will be guided by project-specific requirements, including scale, cost-effectiveness, and the stringent purity demands of drug development.

References

  • Oates, C. L., Goodfellow, A. S., Bühl, M., & Clarke, M. L. (2023). Manganese catalysed enantioselective hydrogenation of in situ-synthesised imines: efficient asymmetric synthesis of amino-indane derivatives. Green Chemistry. Available at: [Link]

  • Ghosh, A. K., & Fidanze, S. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC, NIH. Available at: [Link]

  • Zhang, X., et al. (2023). Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation. Journal of the American Chemical Society. Available at: [Link]

  • Sethi, M. K., et al. (2020). STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]

  • Gualandris, R., et al. (2011). Organocatalytic asymmetric transfer hydrogenation of imines. Catalysis Science & Technology. Available at: [Link]

  • Merino, P. (2010). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. Available at: [Link]

  • Foubelo, F., & Yus, M. (2015). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. The Chemical Record. Available at: [Link]

  • Foubelo, F., & Yus, M. (2015). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. ResearchGate. Available at: [Link]

  • Shende, V. S., et al. (2015). Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine. Organic Letters. Available at: [Link]

  • Aydin, A., & Black, D. S. (2023). An Insight into the Asymmetric Resolution of 1-Aminoindane Derivatives. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

  • Google Patents. (n.d.). EP2181980A1 - A process for the preparation of (R)-1-aminoindanes.
  • Kanazawa University. (2019). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. EurekAlert!. Available at: [Link]

  • de Sousa, J. S., & de Souza, R. O. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. Available at: [Link]

  • Blaser, H. U., & Spindler, F. (2008). Catalytic Asymmetric Hydrogenation Of C=N Functions. Organic Reactions. Available at: [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC, PubMed Central. Available at: [Link]

  • Google Patents. (2016). WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.

Sources

Application Note: A Practical Guide to the Chiral Resolution of Methyl 1-Amino-2,3-dihydro-1H-indene-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the chiral resolution of racemic methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. The primary method detailed is classical resolution via diastereomeric salt formation, a robust and scalable technique well-suited for industrial and research applications.[1] This guide explains the underlying principles, offers a detailed step-by-step protocol using L-(+)-tartaric acid as the resolving agent, and outlines the analytical methods necessary to validate the enantiomeric purity of the final product.

Introduction: The Significance of Chirality in Indane Derivatives

The 1-aminoindan scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents, including the anti-Parkinson's drug Rasagiline and various Sphingosine-1-Phosphate (S1P) receptor modulators.[2][3] The biological activity of these compounds is often highly stereospecific, meaning that one enantiomer provides the therapeutic benefit while the other may be less active, inactive, or even contribute to undesirable side effects.[4] Consequently, the ability to efficiently access enantiomerically pure intermediates like methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is of paramount importance in drug discovery and development.

While asymmetric synthesis offers a direct route to single enantiomers, classical resolution remains a widely used, practical, and economical approach, especially for process scale-up.[1][5] This method leverages the formation of diastereomeric salts with distinct physical properties to achieve separation.[6][7]

Principle of Chiral Resolution by Diastereomeric Salt Formation

The cornerstone of this technique is the reaction of a racemic mixture (a 50:50 mixture of two enantiomers) with a single, pure enantiomer of a second chiral compound, known as the resolving agent.[8][9]

  • Reaction: The racemic amine (a base) is reacted with an enantiomerically pure chiral acid. This acid-base reaction forms a pair of diastereomeric salts.

    • (R)-Amine + (R)-Acid → (R,R)-Diastereomeric Salt

    • (S)-Amine + (R)-Acid → (S,R)-Diastereomeric Salt

  • Differentiation: Unlike enantiomers, which have identical physical properties (e.g., solubility, melting point), diastereomers possess distinct physicochemical characteristics.[6][7] The most crucial difference for this process is their solubility in a given solvent system.

  • Separation: Through a process called fractional crystallization, the conditions are optimized so that one diastereomeric salt is significantly less soluble than the other. This less soluble salt selectively crystallizes from the solution.[8]

  • Liberation: After isolating the crystallized salt by filtration, the pure enantiomer of the amine is "liberated" by treatment with a base, which breaks the salt and regenerates the free amine and the resolving agent.[9]

The overall workflow is a robust, multi-step process that allows for the isolation of a single, desired enantiomer from a racemic starting material.

G cluster_0 Input Materials cluster_1 Resolution Process cluster_2 Product & Recovery racemic_amine Racemic Amine (R/S)-Methyl 1-amino-2,3-dihydro- 1H-indene-4-carboxylate salt_formation 1. Salt Formation (Reaction in Solvent) racemic_amine->salt_formation chiral_acid Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) chiral_acid->salt_formation diastereomers Mixture of Diastereomeric Salts ((R,R) and (S,R) Salts) salt_formation->diastereomers crystallization 2. Fractional Crystallization (Cooling & Equilibration) diastereomers->crystallization filtration 3. Isolation by Filtration crystallization->filtration less_soluble Less Soluble Salt (e.g., (R,R)-Salt Cake) filtration->less_soluble Solid more_soluble More Soluble Salt (in Filtrate) filtration->more_soluble Liquid liberation 4. Liberation (Treatment with Base) less_soluble->liberation pure_enantiomer Pure Enantiomer (e.g., (R)-Amine) liberation->pure_enantiomer recovered_acid Recovered Chiral Acid liberation->recovered_acid

Figure 1: General workflow for chiral resolution via diastereomeric salt crystallization.

Selection of the Chiral Resolving Agent

The success of a classical resolution is highly dependent on the choice of the resolving agent and the solvent system. For primary amines, chiral carboxylic or sulfonic acids are commonly used. The goal is to form a diastereomeric salt pair where one salt readily crystallizes in high purity.

Resolving AgentStructure TypeKey AdvantagesConsiderations
L-(+)-Tartaric Acid α-Hydroxy Dicarboxylic AcidInexpensive, readily available, widely documented, and effective for resolving 1-aminoindan analogues.[4][8]Has two acidic protons, which can sometimes lead to complex salt stoichiometries.
(S)-(-)-Mandelic Acid α-Hydroxy Carboxylic AcidOften provides high enantiomeric excess in a single crystallization.[8]Generally more expensive than tartaric acid.
(1S)-(+)-10-Camphorsulfonic Acid Sulfonic AcidStrong acid, effective for resolving less basic amines or forming salts that crystallize well.[8][9]Higher cost; recovery may be more complex.

For the resolution of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, L-(+)-Tartaric Acid is recommended as the starting point due to its proven efficacy with structurally similar compounds, low cost, and widespread availability.[4]

Detailed Experimental Protocol

This protocol describes the resolution of racemic methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate using L-(+)-tartaric acid to isolate the desired enantiomer.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Part A: Formation and Crystallization of the Diastereomeric Salt
  • Reagent Preparation:

    • In a suitable round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of racemic methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate in methanol (approx. 10-15 mL per gram of amine).

    • In a separate beaker, dissolve 0.55 equivalents of L-(+)-tartaric acid in a minimum amount of warm methanol. Note: Using a sub-stoichiometric amount of the resolving agent often leads to a higher enantiomeric purity of the crystallized salt.

  • Salt Formation:

    • Heat the amine solution to a gentle reflux (approx. 60-65 °C).

    • Slowly add the tartaric acid solution dropwise to the refluxing amine solution.

    • After the addition is complete, maintain the reflux for 30-60 minutes to ensure complete salt formation.

  • Fractional Crystallization:

    • Turn off the heat and allow the solution to cool slowly to room temperature. Spontaneous crystallization should occur. If not, scratching the inside of the flask with a glass rod or adding a seed crystal can induce precipitation.

    • Once the solution has reached room temperature, continue cooling in an ice bath for at least 2-4 hours (or overnight in a refrigerator at 4 °C) to maximize the yield of the less soluble diastereomeric salt.

  • Isolation of the Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of ice-cold methanol to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystalline salt under vacuum to a constant weight. This solid is the enriched diastereomeric salt.

Part B: Liberation and Isolation of the Enantiopure Amine
  • Salt Dissolution:

    • Suspend the dried diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Liberation of the Free Amine:

    • Slowly add a 2M aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to the suspension while shaking gently. Continue adding the base until the aqueous layer is basic (pH > 10, check with pH paper) and all the solid has dissolved. This deprotonates the amine, breaking the salt.

  • Extraction:

    • Shake the separatory funnel vigorously to extract the liberated free amine into the organic layer. Allow the layers to separate.

    • Drain the lower organic layer. Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction two more times to ensure complete recovery.

  • Drying and Isolation:

    • Combine all organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate as a free base.

Analytical Validation: Chiral HPLC

Determining the success of the resolution requires quantifying the enantiomeric excess (e.e.) of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[4][10]

Example Chiral HPLC Method

The following method is based on established protocols for similar 1-aminoindan structures and serves as an excellent starting point for method development.[4][11]

ParameterCondition
Column Chiralpak® AGP (50 mm × 2.1 mm, 5 μm) or similar protein-based column.
Mobile Phase Isocratic: 90:10 (v/v) mixture of 10 mM Ammonium Acetate and Isopropyl Alcohol.
Flow Rate 0.5 - 0.7 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 2-5 µL
Sample Prep Dissolve a small amount of the final product in the mobile phase.
Interpreting the Results

A successful resolution will yield a chromatogram with two well-separated peaks corresponding to the two enantiomers. The enantiomeric excess is calculated from the peak areas (A) of the major (desired) and minor (undesired) enantiomers.

e.e. (%) = [ (A_major - A_minor) / (A_major + A_minor) ] x 100

SampleRetention Time (S)-Enantiomer (min)Retention Time (R)-Enantiomer (min)Peak Area (S)Peak Area (R)Enantiomeric Excess (e.e.)
Racemic Standard 4.25.1501,234499,876~0%
Resolved Product 4.25.18,950985,60098.2%
Note: Data presented is for illustrative purposes. Actual retention times and elution order must be determined experimentally.

Key Considerations & Troubleshooting

  • No Crystallization: If crystals do not form, the solution may be too dilute. Try slowly evaporating some solvent. Alternatively, explore different solvent systems (e.g., ethanol, isopropanol, or mixtures with water).

  • Low Enantiomeric Excess: If the e.e. of the product is insufficient, the isolated diastereomeric salt can be subjected to one or more recrystallizations from the same solvent system to further enhance its purity.

  • Recovery of Resolving Agent: The aqueous layer from the liberation step (Part B) contains the salt of the resolving agent. It can be recovered by acidifying the solution and extracting or crystallizing the chiral acid, making the process more economical.

  • Solvent Choice: The choice of solvent is critical. It must dissolve the diastereomeric salts at elevated temperatures but allow for the selective precipitation of one diastereomer upon cooling. Screening several solvents is a common practice in developing a resolution process.[1]

References

  • Pirkle, W. H., & Simmons, K. A. (1983). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Sethi, M. K., et al. (2020). Stereoselective Synthesis of (S)-1-amino-2, 3-dihydro-1H-indene-4-carbonitrile using Transaminase Enzymes. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved from [Link]

  • US Patent 4379941A. (1983). Resolution of racemic amino acids. Google Patents.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Kim, J., et al. (2025). Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. Chemistry – An Asian Journal. Retrieved from [Link]

  • Gholami, M. R., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. Retrieved from [Link]

  • Gáll, Z., et al. (2019). Chiral separation of rasagiline using sulfobutylether-β-cyclodextrin: capillary electrophoresis, NMR and molecular modeling study. Electrophoresis. Retrieved from [Link]

  • Gáll, Z., et al. (2019). Chiral separation of rasagiline using sulfobutylether-β-cyclodextrin: capillary electrophoresis, NMR and molecular modeling study. Electrophoresis. Retrieved from [Link]

  • Reddy, B. P., et al. (2017). Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column. Molecules. Retrieved from [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]

  • Reddy, R. S., et al. (2011). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2002). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

  • Lead Sciences. (n.d.). Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride. Retrieved from [Link]

Sources

The Strategic Role of Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1H-indene, or indane, scaffold is a privileged structural motif in medicinal chemistry, lending itself to a conformational rigidity that is advantageous for specific receptor interactions. Within this class of molecules, methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate emerges as a critical building block, particularly in the synthesis of next-generation therapeutic agents. Its strategic placement of an amino group and a carboxylate moiety on a constrained bicyclic framework provides a versatile platform for generating libraries of compounds with diverse pharmacological activities. This guide offers an in-depth exploration of its synthesis, applications, and the underlying chemical principles that make it a valuable tool in drug discovery.

Significance of the 1-Aminoindane Scaffold

The constrained nature of the 1-aminoindane scaffold reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The primary amine at the 1-position serves as a key handle for derivatization, allowing for the introduction of a wide array of functional groups to probe the binding pocket of a target protein. Furthermore, the aromatic ring can be substituted to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

A prime example of the therapeutic importance of this scaffold is its central role in the development of Sphingosine-1-Phosphate (S1P) receptor modulators.[1][2] These agents are crucial in the treatment of autoimmune diseases like multiple sclerosis.[2][3] The (S)-enantiomer of the closely related 1-amino-2,3-dihydro-1H-indene-4-carbonitrile is a key intermediate in the synthesis of Ozanimod, an approved S1P receptor modulator.[4] This underscores the immense potential of the methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate core in generating novel and potent immunomodulatory agents.

Synthetic Protocols: A Guided Pathway

The synthesis of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate typically commences with the construction of a suitably substituted 1-indanone precursor. A plausible and efficient route involves an intramolecular Friedel-Crafts reaction to form the bicyclic ketone, followed by the introduction of the amine functionality via reductive amination.

Part 1: Synthesis of the Key Intermediate: Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

The initial step focuses on creating the indanone ring system with the required carboxylate group at the 4-position. This can be achieved through an intramolecular Friedel-Crafts acylation of a substituted propanoic acid.

Protocol 1: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

This protocol is based on well-established intramolecular Friedel-Crafts methodologies for the synthesis of 1-indanones.[4][5]

Materials:

  • 3-(m-tolyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Toluene or Dichloromethane

  • Crushed ice

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous sodium sulfate

  • Methanol

  • Thionyl chloride or Oxalyl chloride (for esterification)

Procedure:

  • Cyclization: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(m-tolyl)propanoic acid (1.0 mol) and polyphosphoric acid (PPA) (approximately 10 times the weight of the acid).

  • Heat the mixture with vigorous stirring to 80-90 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[4]

  • Work-up: Cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice with continuous stirring.

  • Extraction: Extract the aqueous mixture with toluene or dichloromethane (3 x 200 mL).

  • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-methyl-1-indanone.

  • Oxidation and Esterification: The methyl group at the 4-position needs to be converted to a methyl carboxylate. This can be achieved through a multi-step process involving benzylic bromination followed by oxidation to the carboxylic acid, and subsequent esterification. A more direct, albeit potentially lower-yielding, approach could involve the use of a starting material already bearing a carboxylate or its precursor. For the purpose of this protocol, we will assume the availability of 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid.

  • To a solution of 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid in methanol, add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate .

Part 2: Introduction of the Amino Group via Reductive Amination

Reductive amination is a robust and widely used method for the conversion of ketones to amines.[6][7] This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ.

Protocol 2: Reductive Amination to Yield Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

Materials:

  • Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

  • Ammonium acetate or Ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (1.0 eq) in methanol.

  • Add a large excess of ammonium acetate (e.g., 10 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: In a separate flask, prepare a solution of sodium cyanoborohydride (1.5 eq) in methanol. Add this solution dropwise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. The crude product can be purified by column chromatography on silica gel to yield methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate . The final product can be converted to its hydrochloride salt for improved stability and handling.[8]

Diagram of the Synthetic Workflow

G cluster_0 Part 1: Indanone Synthesis cluster_1 Part 2: Reductive Amination 3_m_tolyl_propanoic_acid 3-(m-tolyl)propanoic acid 4_methyl_1_indanone 4-Methyl-1-indanone 3_m_tolyl_propanoic_acid->4_methyl_1_indanone PPA, Δ 1_oxo_4_carboxylic_acid 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid 4_methyl_1_indanone->1_oxo_4_carboxylic_acid Oxidation methyl_1_oxo_ester Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate 1_oxo_4_carboxylic_acid->methyl_1_oxo_ester MeOH, SOCl₂ final_product Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate methyl_1_oxo_ester->final_product 1. NH₄OAc 2. NaBH₃CN G cluster_0 Lymph Node cluster_1 Bloodstream cluster_2 Therapeutic Intervention Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor expresses Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization leads to S1P_Gradient S1P Gradient S1P_Gradient->S1P1_Receptor  guides egress Circulating_Lymphocyte Circulating Lymphocyte S1P_Modulator S1P Receptor Modulator S1P_Modulator->S1P1_Receptor binds to Sequestration Lymphocyte Sequestration Internalization->Sequestration results in Sequestration->Circulating_Lymphocyte prevents formation of

Caption: Mechanism of S1P receptor modulation.

Conclusion

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate stands as a highly valuable and versatile building block in the arsenal of the medicinal chemist. Its rigid scaffold and strategically placed functional groups provide an excellent starting point for the design and synthesis of novel therapeutic agents. The strong precedent set by the successful development of S1P receptor modulators based on the 1-aminoindane core highlights the immense potential of this compound. The protocols and insights provided in this guide are intended to empower researchers to leverage this key intermediate in their drug discovery endeavors, paving the way for the development of new and improved medicines.

References

  • A Comparative Guide to the Synthesis of 4-Methyl-1-indanone for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Reductive amination. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link].

  • Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. (2025). Journal of Agricultural and Food Chemistry.
  • Synthesis of 1-indanones with a broad range of biological activity. (n.d.). PMC. Retrieved January 19, 2026, from [Link].

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Synthesis of 4-Methoxy-1-indanone. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link].

  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. (n.d.). Google Patents.
  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2025).
  • Preparation of Amino-Substituted Indenes and 1,4-Dihydronaphthalenes Using a One-Pot Multireaction Approach. (2014). CORE.
  • Indanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link].

  • Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride. (n.d.). Lead Sciences. Retrieved January 19, 2026, from [Link].

  • Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. (n.d.). Organic Syntheses.
  • Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate 5g. (n.d.). Dana Bioscience. Retrieved January 19, 2026, from [Link].

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link].

  • Sphingosine-1-phosphate receptor modulator. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link].

  • Sphingosine 1-phosphate Receptor Modulators (Comprehensive). (n.d.). Cleveland Clinic. Retrieved January 19, 2026, from [Link].

  • Modulators of the Sphingosine 1-Phosph
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses.
  • Sphingosine 1-phosphate receptor modulators in multiple sclerosis and other conditions. (2021). The Lancet.
  • Sphingosine 1-Phosphate Receptor Modul
  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine deriv
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
  • High-Purity (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile Hydrochloride for Pharmaceutical Development. (n.d.). Selleckchem.
  • A process for the preparation of ozanimod and its intermediate (s)-1-amino-2,3-dihydro-1h-indene-4-carbonitrile. (n.d.). Google Patents.

Sources

Application Notes and Protocols: Harnessing Methyl 1-Amino-2,3-dihydro-1H-indene-4-carboxylate for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold for Conformationally Constrained Libraries

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. The strategic design of compound libraries for high-throughput screening is a cornerstone of this endeavor. The structural rigidity of a molecule can significantly influence its binding affinity and selectivity for a biological target. It is in this context that we introduce methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, a constrained bicyclic amino acid ester, as a versatile scaffold for parallel synthesis. Its rigid indane core, combined with two key functional handles—a primary amine and a methyl ester—provides an excellent platform for the rapid generation of diverse and structurally unique compound libraries. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this scaffold in parallel synthesis campaigns.

The inherent conformational restriction of the 2,3-dihydro-1H-indene framework reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity ligands. The primary amine serves as a versatile nucleophile for a variety of derivatization reactions, while the methyl ester offers a handle for further modifications or can act as a key pharmacophoric feature.

Core Synthetic Strategies for Library Generation

The utility of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate in parallel synthesis is best demonstrated through its application in robust and high-throughput chemical transformations. We will focus on three such core reactions: amide bond formation, reductive amination, and the Ugi four-component reaction.

Amide Bond Formation: Building Diverse Amide Libraries

The formation of an amide bond is one of the most fundamental and reliable reactions in medicinal chemistry.[1][2] The primary amine of our scaffold can be readily acylated with a diverse array of carboxylic acids to generate a library of amides. Modern coupling reagents have made this transformation highly efficient, even for challenging substrates.[3]

Protocol for Parallel Amide Coupling

This protocol is designed for a 96-well plate format.

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride (1.0 eq) and a suitable non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.2 eq) in anhydrous dimethylformamide (DMF).

    • Prepare 0.2 M stock solutions of a diverse library of carboxylic acids (1.1 eq) in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.22 M solution of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), in anhydrous DMF.

  • Reaction Execution:

    • To each well of the reaction plate, add the carboxylic acid solution.

    • Add the coupling agent solution to each well and agitate for 15 minutes at room temperature to pre-activate the carboxylic acids.

    • Add the solution of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride and DIPEA to each well.

    • Seal the plate and agitate at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction by adding an aqueous solution of sodium bicarbonate.

    • Extract the products using a suitable organic solvent, such as ethyl acetate.

    • The organic layer can be concentrated and the products purified by high-throughput preparative HPLC/MS.

Table 1: Representative Carboxylic Acid Building Blocks for Amide Library Synthesis

Building BlockStructureDesired Properties Explored
4-Chlorobenzoic acidCl-Ph-COOHAromatic interactions, halogen bonding
Cyclohexanecarboxylic acidc-Hex-COOHLipophilic, aliphatic interactions
Thiophene-2-carboxylic acidThiophene-COOHHeteroaromatic interactions, H-bond acceptor
N-Boc-glycineBoc-NH-CH2-COOHPeptidomimetic character, H-bond donor/acceptor

Workflow for Parallel Amide Synthesis

G cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_analysis Work-up & Analysis reagent_amine Scaffold Stock Solution (Amine, Base in DMF) coupling Amide Formation (Addition of Amine Solution) reagent_amine->coupling reagent_acid Carboxylic Acid Library (96-well plate in DMF) pre_activation Pre-activation (Acid + HATU) reagent_acid->pre_activation reagent_coupling Coupling Agent Stock (HATU in DMF) reagent_coupling->pre_activation pre_activation->coupling workup Aqueous Work-up & Extraction coupling->workup purification High-Throughput Purification (HPLC/MS) workup->purification final_library Purified Amide Library purification->final_library G Amine Methyl 1-amino-2,3-dihydro- 1H-indene-4-carboxylate Product α-Acylamino Amide Product Amine->Product Aldehyde Aldehyde (R1-CHO) Aldehyde->Product Carboxylic_Acid Carboxylic Acid (R2-COOH) Carboxylic_Acid->Product Isocyanide Isocyanide (R3-NC) Isocyanide->Product

Caption: Components of the Ugi four-component reaction.

Data Presentation and Management

A successful parallel synthesis campaign relies on robust data management. All quantitative data, including yields and purity for each library member, should be summarized in clearly structured tables. An example is provided below.

Table 3: Example Data Table for a Synthesized Library

Compound IDR1 GroupR2 GroupYield (%)Purity (%) (LC-MS)
LIB-A014-ChlorophenylBenzyl78>95
LIB-A02CyclohexylBenzyl85>98
LIB-B014-ChlorophenylIsopropyl72>95
LIB-B02CyclohexylIsopropyl81>96

Conclusion: A Versatile Scaffold for Modern Drug Discovery

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is a valuable and versatile scaffold for the parallel synthesis of conformationally constrained compound libraries. Its readily available functional handles allow for facile diversification through robust and high-throughput chemical methodologies, including amide bond formation, reductive amination, and the Ugi four-component reaction. By leveraging the protocols and strategies outlined in this guide, researchers can efficiently generate novel and diverse chemical matter, accelerating the identification of new lead compounds in drug discovery programs.

References

  • Domling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
  • Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase combinatorial and parallel synthesis. Synthesis, 2003(10), 1471-1499.
  • Ugi, I., Domling, A., & Horl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.
  • Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles, a New Reaction Principle.
  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isontril-toluene con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Dixon, S., et al. (2007). Aminodeoxychorismate synthase inhibitors from one-bead one-compound combinatorial libraries: "staged" inhibitor design. Journal of Medicinal Chemistry, 50(1), 41-51. [4]8. Gagnon, D., & Boudreault, P. L. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(4), 1149-1152. [1]9. Lead Sciences. Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride. Retrieved from [Link] [5]10. Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

  • Gordon, E. M., Barrett, R. W., Dower, W. J., Fodor, S. P., & Gallop, M. A. (1994). Applications of combinatorial technologies to drug discovery. 2. Combinatorial organic synthesis, library screening strategies, and future directions. Journal of Medicinal Chemistry, 37(10), 1385-1401.
  • Cheng, R. K., et al. (2018). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Chemical Reviews, 118(1), 14-49. [6]13. Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

  • Grzybowski, B. A., et al. (2019). Computational design of syntheses leading to compound libraries or isotopically labelled targets. Chemical Science, 10(35), 8215-8227. [7][8]15. Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.

  • Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synthesis, 2008(11), 1679-1681. [9]17. Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of pharmaceutically active heterocycles. Current Opinion in Drug Discovery & Development, 11(6), 803-815.

  • Dana Bioscience. Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate 5g. Retrieved from [Link] [10]19. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Chai, J. (2022). On-DNA Reductive Amination and Alkylation. Methods in Molecular Biology, 2541, 33-37. [11]21. PubChem. methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Retrieved from [Link] [12]22. Klucznik, T., et al. (2018). Efficient syntheses of diverse, medicinally relevant targets planned by computer and executed in the laboratory. Chem, 4(3), 522-532.

  • Bhattacharyya, S. (1995). A Facile Preparation of N-Methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. Journal of the Chemical Society, Perkin Transactions 1, (14), 1845-1847.

Sources

Application Notes & Protocols: Strategic Derivatization of Methyl 1-Amino-2,3-dihydro-1H-indene-4-carboxylate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Aminoindane Scaffold

The 1-aminoindane framework is a quintessential "privileged scaffold" in modern drug discovery. Its rigid, three-dimensional structure presents functionalities in a well-defined spatial orientation, making it an ideal core for interacting with biological targets. Derivatives of 1-aminoindane are found in numerous approved therapeutics, including the antiparkinsonian agent rasagiline and the multiple sclerosis drug ozanimod.[1] The specific starting material, methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, offers three key points for diversification: the primary amine, the aromatic ring, and the ester moiety.

This guide provides a detailed exploration of derivatization strategies focused on the most versatile handle: the primary amino group at the C1 position. By leveraging this nucleophilic center, researchers can rapidly generate libraries of novel compounds to probe structure-activity relationships (SAR), optimize pharmacokinetic profiles, and develop new intellectual property. We will detail field-proven protocols for N-acylation, N-sulfonylation, and N-alkylation via reductive amination, explaining not just the steps but the critical reasoning behind the choice of reagents and conditions.

Core Chemistry: Reactivity of the C1-Primary Amine

The synthetic utility of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is dominated by the nucleophilic character of the primary amine (-NH₂). This group readily attacks electrophilic centers, forming stable covalent bonds. A critical consideration is the stereocenter at the C1 position. The protocols described herein are designed to be mild, proceeding through mechanisms that do not typically endanger the stereochemical integrity of this chiral center. All reactions should be performed using the appropriate enantiomer (e.g., (S)- or (R)-methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride[2][3]) if stereospecificity is required for the final therapeutic target.

Core_Scaffold cluster_scaffold Methyl 1-Amino-2,3-dihydro-1H-indene-4-carboxylate cluster_reagents Electrophilic Reagents scaffold RCOCl R-COCl (Acyl Chloride) scaffold->RCOCl N-Acylation RSO2Cl R-SO₂Cl (Sulfonyl Chloride) scaffold->RSO2Cl N-Sulfonylation RCHO R'-CHO / R'₂CO (Aldehyde / Ketone) scaffold->RCHO Reductive Amination

Caption: Core scaffold and primary derivatization pathways.

Protocol I: N-Acylation for Amide Synthesis

Principle & Application: N-acylation converts the primary amine into a secondary amide. This transformation is fundamental in medicinal chemistry for several reasons: it replaces a basic amine with a neutral amide, removes a hydrogen bond donor, and introduces a carbonyl group which is a hydrogen bond acceptor. This can drastically alter a compound's solubility, membrane permeability, and metabolic stability. The resulting amide bond can also serve as a stable linker to attach other pharmacophoric fragments. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. A non-nucleophilic base is required to scavenge the HCl generated, preventing protonation of the starting amine.

Experimental Protocol: General Procedure for N-Acylation

  • Preparation: To a solution of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF, ~0.1 M), add a non-nucleophilic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or anhydride (1.1 eq.) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amide.

Data Presentation: Representative N-Acylation Reactions

Entry Acylating Agent Base Solvent Time (h) Typical Yield
1 Acetyl Chloride TEA DCM 2 >95%
2 Benzoyl Chloride DIPEA DCM 4 90-95%
3 Isobutyryl Chloride TEA THF 3 >95%

| 4 | Acetic Anhydride | TEA | DCM | 6 | 90-95% |

Acylation_Workflow start Start: Dissolve Amine & Base step1 Cool to 0 °C start->step1 step2 Add Acyl Chloride (dropwise) step1->step2 step3 Warm to RT Monitor by LC-MS step2->step3 step4 Aqueous Work-up (HCl, NaHCO₃, Brine) step3->step4 step5 Dry, Concentrate step4->step5 step6 Purify (Silica Gel Chromatography) step5->step6 end_node Product: N-Acyl Derivative step6->end_node

Caption: Workflow for N-acylation protocol.

Protocol II: N-Sulfonylation for Sulfonamide Synthesis

Principle & Application: The formation of a sulfonamide introduces a stable, tetrahedral sulfonyl group in place of the amine. Sulfonamides are metabolically robust and can act as transition-state mimics or potent hydrogen bond donors. The choice of catalyst is critical for ensuring high conversion, especially with sterically hindered or electronically deactivated amines. While traditional methods use bases like pyridine or collidine, 4-Dimethylaminopyridine (DMAP) acts as a superior nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is then readily attacked by the primary amine.[4] This catalytic cycle significantly accelerates the reaction, often leading to cleaner products and higher yields.

Experimental Protocol: DMAP-Catalyzed N-Sulfonylation

  • Preparation: Dissolve methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate (1.0 eq.), the desired sulfonyl chloride (1.2 eq.), and DMAP (1.5 eq.) in anhydrous Dichloromethane (DCM) (~0.1 M).

    • Expert Insight: Using DMAP as both the catalyst and the base is highly efficient and avoids the need for other tertiary amine bases which can complicate purification.[4]

  • Reaction: Stir the mixture at room temperature for 4-24 hours.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, dilute with DCM and wash with 1M HCl to remove DMAP. Follow with a saturated NaHCO₃ wash and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to afford the pure sulfonamide.

Data Presentation: Representative N-Sulfonylation Reactions

Entry Sulfonyl Chloride Catalyst/Base Solvent Time (h) Typical Yield
1 p-Toluenesulfonyl Chloride DMAP DCM 6 90-95%
2 Methanesulfonyl Chloride DMAP DCM 4 >95%
3 Dansyl Chloride DMAP DCM 12 85-90%

| 4 | 2-Naphthalenesulfonyl Chloride | DMAP | DCM | 12 | 88-93% |

Protocol III: N-Alkylation via Reductive Amination

Principle & Application: Reductive amination is the most effective and versatile method for synthesizing secondary amines, providing a controlled alternative to direct alkylation which often suffers from over-alkylation.[5] The process involves two key steps in a single pot: first, the condensation of the primary amine with an aldehyde or ketone to form an imine (or iminium ion) intermediate. Second, the in-situ reduction of this imine to the target secondary amine.[6]

Trustworthiness & Reagent Choice: The success of this protocol relies on a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation. It is milder than sodium borohydride and, unlike sodium cyanoborohydride, it is non-toxic and effective under mildly acidic conditions which favor imine formation.[5]

Experimental Protocol: One-Pot Reductive Amination

  • Imine Formation: Dissolve methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (~0.1 M). Add acetic acid (1-2 drops) to catalyze imine formation.[7] Stir at room temperature for 30-60 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the mixture.

    • Causality: The reaction is often exothermic; slow addition controls the temperature and prevents side reactions.

  • Reaction Monitoring: Stir at room temperature for 3-24 hours. Monitor the reaction progress by LC-MS until the starting amine is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Separate the layers and extract the aqueous phase with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Data Presentation: Representative Reductive Amination Reactions

Entry Carbonyl Compound Reducing Agent Solvent Time (h) Typical Yield
1 Cyclopentanone STAB DCE 5 85-90%
2 Benzaldehyde STAB DCM 4 90-95%
3 Acetone STAB DCE 12 80-85%

| 4 | 4-Pyridinecarboxaldehyde | STAB | DCM | 6 | 85-90% |

Reductive_Amination_Pathway Amine Primary Amine (Starting Material) Imine Imine / Iminium Ion (Intermediate) Amine->Imine + H₂O Carbonyl Aldehyde / Ketone Carbonyl->Imine - H₂O Product Secondary Amine (Product) Imine->Product Reduction [NaBH(OAc)₃]

Caption: The reductive amination pathway.

Conclusion

The protocols outlined in this guide provide a robust and versatile toolkit for the derivatization of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate. By employing these well-validated methods for N-acylation, N-sulfonylation, and reductive amination, drug development professionals can efficiently generate diverse chemical libraries. This systematic exploration of the chemical space around the 1-aminoindane scaffold is a critical step in optimizing lead compounds and discovering next-generation therapeutics.

References

  • 1-Aminoindane. Wikipedia.[Link]

  • Reductive amination. Wikipedia.[Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. National Institutes of Health (NIH).[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride. Lead Sciences.[Link]

  • Expeditious synthesis of 1-aminoindane derivatives achieved by[1][5]-hydride shift mediated C(sp3)–H bond functionalization. Royal Society of Chemistry.[Link]

  • Reductive Amination. YouTube.[Link]

  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate.[Link]

Sources

Application Notes and Protocols: Protecting Group Strategies for Methyl 1-Amino-2,3-dihydro-1H-indene-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is a chiral bicyclic amino ester that serves as a critical structural motif and building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic primary amine and an electrophilic methyl ester, necessitates a robust and chemoselective protecting group strategy to enable sequential chemical modifications. This guide provides an in-depth analysis of common amine protecting group strategies—specifically focusing on tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of this valuable substrate. We offer detailed experimental protocols, a comparative analysis of the strategies, and the underlying chemical principles to guide researchers in making informed decisions for their synthetic campaigns.

Introduction: The Synthetic Challenge

In multistep organic synthesis, the selective modification of one functional group in the presence of others is a paramount challenge.[1] A protecting group is a molecular "disguise" for a functional group, temporarily masking its reactivity so that another part of the molecule can be altered without interference.[1][2] The successful application of a protecting group strategy hinges on three core principles:

  • Ease of Installation: The group should be introduced selectively and in high yield.

  • Stability: It must remain intact through a variety of subsequent reaction conditions.

  • Ease of Removal: It must be cleaved selectively and in high yield under conditions that do not affect other functional groups.

The substrate, methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, presents a classic synthetic dilemma. The primary amine is a potent nucleophile and base, while the methyl ester is susceptible to hydrolysis or aminolysis. Any synthetic operation, such as peptide coupling at the amine, requires that the ester remains untouched. Conversely, modifications involving the ester (e.g., reduction or saponification) demand a stable amine protecting group. The choice of protecting group is therefore not trivial; it dictates the entire synthetic route. This guide will explore the most effective carbamate-based protecting groups, which are widely favored for their stability and predictable reactivity.[3][4]

Strategic Analysis of Amine Protecting Groups

Carbamates are the most common and effective class of protecting groups for amines. They effectively decrease the nucleophilicity and basicity of the amine nitrogen. The choice among them depends on their deprotection conditions and compatibility with the methyl ester, a concept known as orthogonality.[1] Orthogonal protecting groups can be removed under distinct sets of conditions (e.g., acidic, basic, or hydrogenolysis), allowing for the selective deprotection of one group while others remain.[1][3]

The tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, prized for its stability in basic, nucleophilic, and reductive environments.[5] This makes it an excellent choice when subsequent reactions involving the methyl ester are planned under such conditions.

  • Mechanism & Rationale: The Boc group is introduced using di-tert-butyl dicarbonate (Boc)₂O. It is cleaved under anhydrous acidic conditions, typically with trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the unstable carbamic acid.[6][7]

  • Key Consideration: The strong acidic conditions required for Boc removal can pose a risk to the methyl ester via acid-catalyzed hydrolysis. However, this can often be mitigated by using milder conditions (e.g., HCl in an organic solvent), carefully controlling the reaction time and temperature, and ensuring anhydrous conditions.[8] The electrophilic tert-butyl cation generated during deprotection can cause side reactions, which is why a "scavenger" like anisole is often added.[3][9]

The Carboxybenzyl (Cbz or Z) Group

The Cbz group offers a highly chemoselective and mild deprotection pathway, making it an extremely reliable choice for substrates containing acid- or base-sensitive functionalities like esters.

  • Mechanism & Rationale: Introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is exceptionally stable to a wide range of non-reductive conditions.[10] Its key advantage lies in its removal by catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[10][11] This process involves the reductive cleavage of the benzylic C-O bond, releasing toluene and the unstable carbamic acid, which then decarboxylates to yield the free amine.[10] These conditions are neutral and highly specific, leaving the methyl ester and the aromatic ring of the indene core completely unaffected.

  • Key Consideration: Hydrogenolysis is incompatible with other reducible functional groups, such as alkenes, alkynes, or some nitrogen-containing heterocycles. For the target molecule, this is not a concern. The primary operational consideration is the safe handling of H₂ gas and the pyrophoric Pd/C catalyst.

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is defined by its lability to basic conditions, providing an orthogonal strategy to the acid-labile Boc and reduction-labile Cbz groups.[1][3]

  • Mechanism & Rationale: The Fmoc group is removed via an E1cb-type elimination mechanism triggered by a non-nucleophilic amine base, most commonly piperidine in DMF.[12][13] The reaction is fast, clean, and occurs under very mild conditions.

  • Key Consideration: The use of a base, even a mild one, introduces the risk of methyl ester hydrolysis or transesterification. While piperidine is generally used in peptide synthesis, its basicity (pKa ~11) could be problematic.[12] Careful selection of a weaker base or strict control over reaction time and temperature is crucial to ensure the integrity of the ester functionality. This makes the Fmoc group a viable but more challenging option for this specific substrate compared to Cbz or Boc.

Comparative Summary

The following table summarizes the key attributes of each protecting group strategy as applied to methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate.

FeatureBoc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Introduction (Boc)₂O, mild base (e.g., NEt₃, NaHCO₃)Cbz-Cl, base (e.g., NaHCO₃)Fmoc-Cl or Fmoc-OSu, mild base
Deprotection Strong Acid (TFA, HCl in dioxane)[8]Catalytic Hydrogenolysis (H₂, Pd/C)[10][11]Amine Base (20% Piperidine in DMF)[3][13]
Stability Stable: Base, Nucleophiles, H₂/Pd. Labile: Strong Acid.[14]Stable: Acid, Base, Nucleophiles. Labile: H₂/Pd, Strong Reducing Agents.[14]Stable: Acid, H₂/Pd. Labile: Amine Bases.[5][14]
Orthogonality Orthogonal to Cbz and Fmoc.[3]Orthogonal to Boc and Fmoc.[3]Orthogonal to Boc and Cbz.[1]
Substrate Impact Risk: Potential acid-catalyzed hydrolysis of the methyl ester. Requires careful condition screening.Advantage: Highly chemoselective. Deprotection conditions are neutral and do not affect the ester.Risk: Potential base-catalyzed hydrolysis of the methyl ester. Requires careful condition screening.
Recommendation Excellent Choice: Especially if subsequent steps require basic or reductive conditions.Most Robust Choice: Offers the highest degree of safety for the ester functionality.Viable, but requires caution: Best suited for syntheses where orthogonality to acid and reduction is essential.

Visualizing the Synthetic Pathways

The following diagrams illustrate the protection and deprotection workflows for the recommended Boc and Cbz strategies, as well as the principle of orthogonality.

Boc_Workflow Substrate Methyl 1-amino-2,3-dihydro-1H- indene-4-carboxylate Boc_Protected N-Boc Protected Substrate Substrate->Boc_Protected (Boc)₂O, Base (e.g., NEt₃, CH₂Cl₂) Free_Amine Free Amine (as salt) Boc_Protected->Free_Amine TFA or HCl (Acidic Deprotection) Cbz_Workflow Substrate Methyl 1-amino-2,3-dihydro-1H- indene-4-carboxylate Cbz_Protected N-Cbz Protected Substrate Substrate->Cbz_Protected Cbz-Cl, Base (e.g., NaHCO₃, aq. THF) Free_Amine Free Amine Cbz_Protected->Free_Amine H₂, Pd/C (Hydrogenolysis)

Caption: Cbz Protection and Deprotection Workflow.

Orthogonality Start Multi-Protected Substrate Boc Boc-Protected Start->Boc Remove Cbz (H₂/Pd) Remove Fmoc (Base) Cbz Cbz-Protected Start->Cbz Remove Boc (Acid) Remove Fmoc (Base) Fmoc Fmoc-Protected Start->Fmoc Remove Boc (Acid) Remove Cbz (H₂/Pd)

Caption: The Principle of Orthogonal Deprotection.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Boc Protection of Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

This protocol describes the efficient protection of the primary amine using di-tert-butyl dicarbonate.

  • Materials:

    • Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate (1.0 equiv)

    • Di-tert-butyl dicarbonate, (Boc)₂O (1.1 equiv)

    • Triethylamine (NEt₃) (1.2 equiv)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel

  • Procedure:

    • Dissolve the starting amine (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice-water bath.

    • Add triethylamine (1.2 equiv) to the solution, followed by the dropwise addition of a solution of (Boc)₂O (1.1 equiv) in a small amount of DCM.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

    • Purify by flash column chromatography on silica gel if necessary.

  • Scientist's Notes: The use of a mild base like NEt₃ or even NaHCO₃ is sufficient to neutralize the acid generated during the reaction. [15]The reaction is generally clean and high-yielding. The aqueous workup effectively removes excess reagents and salts.

Protocol 2: Acid-Mediated Deprotection of the N-Boc Group

This protocol details the removal of the Boc group under acidic conditions, yielding the amine salt.

  • Materials:

    • N-Boc protected substrate (1.0 equiv)

    • Trifluoroacetic acid (TFA) (10-20 equiv) or 4 M HCl in 1,4-dioxane

    • Dichloromethane (DCM), anhydrous

    • Diethyl ether

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the N-Boc protected starting material (1.0 equiv) in anhydrous DCM (approx. 0.2 M).

    • Cool the solution to 0 °C in an ice-water bath.

    • Slowly add trifluoroacetic acid (10 equiv) or a solution of 4 M HCl in dioxane (10 equiv). Vigorous gas (CO₂) evolution will be observed.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

    • Monitor the deprotection by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • Co-evaporate with a solvent like toluene or DCM (3x) to ensure complete removal of residual acid.

    • The resulting product is typically the amine salt (e.g., trifluoroacetate or hydrochloride salt), which can often be precipitated by adding cold diethyl ether and used directly in the next step.

  • Scientist's Notes: The reaction is fast and driven by the formation of gaseous byproducts. [6]To protect the ester from hydrolysis, it is critical to use anhydrous conditions and keep the reaction time to a minimum. Using 4 M HCl in dioxane is often a milder alternative to neat TFA. [8]

Protocol 3: N-Cbz Protection of Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

This protocol outlines the protection using benzyl chloroformate under Schotten-Baumann conditions.

  • Materials:

    • Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

    • Sodium bicarbonate (NaHCO₃) (2.5 equiv)

    • Tetrahydrofuran (THF) and Water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the starting amine (1.0 equiv) in a 2:1 mixture of THF and water (approx. 0.3 M).

    • Add sodium bicarbonate (2.5 equiv) and cool the mixture to 0 °C in an ice-water bath.

    • Add benzyl chloroformate (1.1 equiv) dropwise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir for 6-16 hours. [10] 5. Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

  • Scientist's Notes: The biphasic Schotten-Baumann condition is highly effective for acylating amines. [10]NaHCO₃ acts as the base to neutralize the HCl generated and is mild enough to not affect the ester.

Protocol 4: Hydrogenolysis-Mediated Deprotection of the N-Cbz Group

This protocol describes the clean and selective removal of the Cbz group.

  • Materials:

    • N-Cbz protected substrate (1.0 equiv)

    • Palladium on charcoal (Pd/C), 10 wt% (5-10 mol% Pd)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen (H₂) gas balloon or Parr hydrogenator

    • Celite®

  • Procedure:

    • Dissolve the N-Cbz protected starting material in MeOH or EtOAc in a suitable flask.

    • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.

    • Seal the flask, evacuate the atmosphere, and backfill with H₂ gas. Repeat this cycle three times.

    • Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-8 hours.

    • Once complete, carefully purge the reaction vessel with an inert gas.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine product.

  • Scientist's Notes: Vigorous stirring is essential for efficient mass transfer of the hydrogen gas to the catalyst surface. [16]This method is exceptionally clean, with the only byproducts being toluene and CO₂, which are easily removed during workup. [10]The resulting free amine is typically pure enough for subsequent steps without further purification.

Conclusion

The selection of an amine protecting group for methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is a critical decision that profoundly impacts the synthetic strategy. For maximum safety and chemoselectivity with respect to the methyl ester, the Cbz group is the most highly recommended strategy due to its mild, neutral deprotection via hydrogenolysis. The Boc group represents an excellent and highly practical alternative, provided that the acidic deprotection conditions are carefully optimized to minimize reaction time and ensure anhydrousness. The Fmoc group, while offering orthogonality, presents a higher risk of base-mediated side reactions and should be employed with caution. By understanding the chemical principles and applying the detailed protocols provided herein, researchers can confidently navigate the synthesis and unlock the full potential of this versatile molecular scaffold.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. In Methods in Molecular Biology. [Link]

  • ACS Publications. (n.d.). Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. [Link]

  • ResearchGate. (n.d.). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform. [Link]

  • RSC Publishing. (n.d.). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry. [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules. [Link]

  • National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. [Link]

  • UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Chemistry. [Link]

  • PubMed. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

  • UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Ready Lab. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • ResearchGate. (n.d.). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. Request PDF. [Link]

  • ACS Publications. (n.d.). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2019). How to perform Fmoc protection using Fmoc-Cl?. ResearchGate. [Link]

  • ACS Publications. (2023). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Organic Letters. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Google Patents. (n.d.). Methods for the synthesis of fmoc protected amines.
  • ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. [Link]

  • RSC Publishing. (n.d.). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

Sources

transaminase for synthesis of (S)-1-amino-2,3-dihydro-1H-indene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

High-Efficiency Asymmetric Synthesis of (S)-1-Amino-2,3-dihydro-1H-indene Derivatives Using ω-Transaminases

Introduction: The Imperative for Enantiopure Amines

Chiral amines are fundamental building blocks in the synthesis of a vast array of high-value molecules, with an estimated 40-50% of all pharmaceutical compounds containing these critical moieties.[1][2] The (S)-1-amino-2,3-dihydro-1H-indene (commonly known as (S)-1-aminoindane) scaffold, in particular, is a privileged structure found in numerous pharmacologically active agents. For instance, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile is a key intermediate in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators, which are used in the treatment of neurodegenerative diseases like multiple sclerosis.[3]

Traditional chemical routes to synthesize such enantiopure amines often rely on multi-step processes, harsh reaction conditions, costly transition metal catalysts, and resolutions of racemic mixtures that are inherently inefficient, with a maximum theoretical yield of only 50%.[1][4][5] These drawbacks have propelled the adoption of biocatalysis as a green, highly selective, and efficient alternative.[1][5][6] Among biocatalysts, ω-transaminases (ω-TAs) have emerged as powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones, offering the potential for theoretical yields up to 100% under mild, aqueous conditions.[4][7][8]

This guide provides a comprehensive overview and a detailed protocol for the synthesis of (S)-1-amino-2,3-dihydro-1H-indene derivatives using ω-transaminases. It is designed for researchers, scientists, and drug development professionals seeking to leverage the precision of enzymatic catalysis for efficient and sustainable chemical manufacturing.

The Biocatalytic Advantage: Why ω-Transaminases?

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[2][9] While most transaminases act on α-keto acids, the ω-transaminase subclass exhibits broad substrate scope, accepting non-carboxylic ketones, which makes them exceptionally valuable for industrial synthesis.[9][10][11]

The core advantages of using ω-TAs for asymmetric amination include:

  • Exceptional Enantioselectivity: Enzymes can produce the desired enantiomer with very high purity (often >99% enantiomeric excess, ee).[6][12]

  • High Atom Economy: Asymmetric synthesis from a prochiral ketone allows for a theoretical 100% conversion to the desired product, a significant improvement over kinetic resolution.[7][11]

  • Mild Reaction Conditions: Reactions are typically run in aqueous buffers at or near physiological pH and moderate temperatures, reducing energy consumption and avoiding harsh reagents.[6][8]

  • Environmental Sustainability: Biocatalysis reduces reliance on toxic metal catalysts and volatile organic solvents, aligning with the principles of green chemistry.[6][11]

Reaction Mechanism and Equilibrium Considerations

The transaminase reaction proceeds via a "ping-pong bi-bi" mechanism, which occurs in two half-reactions.[9][13]

  • First Half-Reaction: The PLP cofactor, initially bound to an active site lysine (internal aldimine), reacts with the amine donor. The amino group is transferred to the PLP, forming pyridoxamine-5'-phosphate (PMP) and releasing a ketone byproduct.

  • Second Half-Reaction: The prochiral ketone substrate enters the active site and accepts the amino group from PMP, forming the chiral amine product and regenerating the PLP cofactor for the next catalytic cycle.

A significant challenge in transaminase-catalyzed synthesis is that the reaction equilibrium often favors the starting materials (ketone and amine donor) over the products.[11][12] Several strategies have been developed to drive the reaction towards product formation:

  • Use of Excess Amine Donor: Employing a large excess of the amine donor can shift the equilibrium. Isopropylamine (IPA) is a common, cost-effective choice.[8][14]

  • Byproduct Removal: The ketone byproduct (e.g., acetone when using IPA) can be removed. This can be achieved physically (e.g., evaporation) or by using a coupled enzymatic system, such as lactate dehydrogenase (LDH) to convert pyruvate to lactate.[10][12]

  • Innovative Amine Donors: Specialized amine donors, like ortho-xylylenediamine, have been developed which, upon deamination, form a byproduct that spontaneously polymerizes, irreversibly pulling the equilibrium forward.[15]

Visualizing the Process

The Transaminase Catalytic Cycle

Transaminase_Cycle cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP E_PLP->E_PMP Hydrolysis ChiralAmine Chiral Amine Product (e.g., (S)-1-Aminoindane) E_PLP->ChiralAmine Release AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->E_PLP Transaldimination KetoneByproduct Ketone Byproduct (e.g., Acetone) E_PMP->E_PLP Regeneration E_PMP->KetoneByproduct Release ProchiralKetone Prochiral Ketone (e.g., 1-Indanone derivative) ProchiralKetone->E_PMP Transaldimination

Caption: The ping-pong mechanism of ω-transaminase.

General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Biotransformation cluster_workup Work-up & Analysis Buffer Prepare Buffer (e.g., 100 mM KPi, pH 8.0) Reagents Add Reagents: - PLP Cofactor - Amine Donor (e.g., IPA) - Ketone Substrate (in DMSO) Buffer->Reagents Enzyme Add ω-Transaminase Reagents->Enzyme Incubate Incubate with Agitation (e.g., 40°C, 24-48h) Enzyme->Incubate Monitor Monitor Progress (TLC/HPLC) Incubate->Monitor Quench Quench Reaction (e.g., adjust pH > 10) Monitor->Quench Extract Extract Product (e.g., with Ethyl Acetate) Quench->Extract Analyze Analyze Conversion & ee (Chiral HPLC) Extract->Analyze

Caption: Workflow for transaminase-mediated synthesis.

Protocol: Asymmetric Synthesis of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile

This protocol details the synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile from 4-cyano-1-indanone, a representative substrate. Researchers should consider this a starting point, as optimization of enzyme choice, substrate loading, and reaction conditions is often necessary.[3][16]

Materials and Reagents
  • Enzyme: A suitable (S)-selective ω-transaminase. Several commercial kits and individual enzymes are available.

  • Substrate: 4-cyano-1-indanone

  • Amine Donor: Isopropylamine (IPA)

  • Cofactor: Pyridoxal-5'-phosphate (PLP)

  • Buffer: 100 mM Potassium Phosphate buffer (KPi), pH 8.0

  • Solvent: Dimethyl sulfoxide (DMSO) for substrate dissolution

  • Quenching Solution: 1 M Sodium Hydroxide (NaOH)

  • Extraction Solvent: Ethyl Acetate

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment
  • Temperature-controlled incubator/shaker

  • pH meter

  • Reaction vials (e.g., 1.5 mL or 5 mL glass vials)

  • Analytical balance

  • Centrifuge

  • HPLC system with a chiral column

Step-by-Step Methodology
  • Buffer and Reagent Preparation:

    • Prepare 100 mM Potassium Phosphate buffer and adjust the pH to 8.0.

    • Prepare a stock solution of 100 mM PLP in the buffer.

    • Prepare a stock solution of 500 mM 4-cyano-1-indanone in DMSO.

  • Reaction Setup (1 mL Scale):

    • In a 5 mL glass vial, add 750 µL of the 100 mM KPi buffer (pH 8.0).

    • Add 10 µL of the 100 mM PLP stock solution (final concentration: 1 mM).

    • Add 200 µL of Isopropylamine (final concentration: ~2.6 M). Note: IPA is used in large excess to drive the equilibrium.

    • Add 20 µL of the 500 mM 4-cyano-1-indanone stock solution (final concentration: 10 mM).

    • Initiate the reaction by adding 5-10 mg of the lyophilized ω-transaminase powder (or an equivalent amount of liquid formulation).

  • Biotransformation:

    • Seal the vial tightly to prevent the evaporation of IPA.

    • Place the vial in an incubator shaker set to 40°C and 200 rpm.[3][16]

    • Allow the reaction to proceed for 24-48 hours. Monitor the reaction progress by taking small aliquots over time.

  • Reaction Work-up:

    • To stop the reaction, add 100 µL of 1 M NaOH to raise the pH to >10. This ensures the product amine is in its free base form for extraction.

    • Add 1 mL of ethyl acetate to the vial. Vortex vigorously for 1 minute to extract the product.

    • Centrifuge the vial to separate the aqueous and organic layers.

    • Carefully transfer the organic layer to a clean vial. Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Analysis:

    • Filter the dried organic solution.

    • Analyze the sample by chiral HPLC to determine the percent conversion and the enantiomeric excess (ee) of the (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile product.

Analytical Methods: Verifying Success

Accurate analysis is crucial for validating the outcome of the synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for determining both the conversion of the ketone substrate and the enantiomeric purity of the amine product.[17][18]

Chiral HPLC Protocol Example
  • Instrument: HPLC system with UV detector.

  • Column: A polysaccharide-based CSP is often effective (e.g., Chiralpak® series).[17][19]

  • Mobile Phase: Typically a normal-phase mixture, such as n-Hexane/Isopropanol/Ethanol. For basic amines, the addition of a small amount of an amine modifier like diethylamine (0.1%) is often required to achieve good peak shape.[18]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV, at a wavelength where both the substrate and product have significant absorbance.

  • Quantification:

    • Conversion: Calculated by comparing the peak area of the remaining ketone substrate to its initial amount.

    • Enantiomeric Excess (ee): Calculated from the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100

ParameterTypical Starting ConditionsRationale
Enzyme Screen a panel of (S)-selective ω-TAsSubstrate specificity varies greatly between enzymes.[10]
Substrate Conc. 10-50 mMHigher concentrations can lead to substrate/product inhibition or solubility issues.[8][11]
Amine Donor Isopropylamine (1-3 M)High concentration shifts the unfavorable equilibrium.[20]
pH 7.5 - 9.0Most ω-TAs have a slightly alkaline pH optimum.[12]
Temperature 30-50°CBalances reaction rate with enzyme stability. Higher temperatures can denature the enzyme.[3]
Co-solvent 1-10% DMSORequired for solubilizing hydrophobic ketone substrates.[14]

Troubleshooting and Field-Proven Insights

  • Low Conversion: This is the most common issue.

    • Cause: Unfavorable equilibrium. Solution: Increase the concentration of the amine donor (IPA). Ensure the reaction vial is perfectly sealed to prevent its evaporation.

    • Cause: Enzyme inhibition by the substrate or product. Solution: Lower the initial substrate concentration. Consider a fed-batch approach.

    • Cause: Inactive enzyme. Solution: Verify the enzyme activity with a known positive control substrate. Ensure PLP cofactor was added.

  • Low Enantioselectivity:

    • Cause: The chosen enzyme is not optimal for the substrate. Solution: Screen a wider variety of ω-transaminases. Protein engineering can also be employed to improve selectivity for a specific substrate.[6][7]

  • Poor Substrate Solubility:

    • Cause: The indanone derivative is highly hydrophobic. Solution: Increase the percentage of co-solvent (e.g., DMSO), but be aware that high concentrations (>20%) can inhibit or denature the enzyme.[14] Test the enzyme's tolerance to the co-solvent.

Conclusion

The use of ω-transaminases represents a state-of-the-art approach for the synthesis of (S)-1-amino-2,3-dihydro-1H-indene derivatives and other valuable chiral amines.[4][6] By replacing classical chemical methods with highly selective and efficient biocatalysts, researchers can significantly shorten synthetic routes, improve yields, and develop more sustainable manufacturing processes.[21][22] The protocols and insights provided in this guide serve as a robust foundation for implementing this powerful technology in both academic research and industrial drug development.

References

  • Kelly, C., et al. (2018). Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews. Available at: [Link]

  • Sethi, M. K., et al. (2020). STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]

  • Tufvesson, P. (2011). Use of transaminase enzymes for the synthesis of pharmaceutical intermediates. UCL Discovery. Available at: [Link]

  • Kelly, C., et al. (2020). Transaminases for industrial biocatalysis: novel enzyme discovery. Applied Microbiology and Biotechnology. Available at: [Link]

  • Mendonca, R., & Lako, A. (2020). Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. Chimica Oggi-Chemistry Today. Available at: [Link]

  • Almac Group. (n.d.). Application of ω-Transaminases in the Pharmaceutical Industry. Available at: [Link]

  • Sethi, M. K., et al. (2020). STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • ResearchGate. (2018). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available at: [Link]

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering. Available at: [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • Park, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • ResearchGate. (2022). Asymmetric reductive amination of 1-indanone derivatives by using... Available at: [Link]

  • MDPI. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Available at: [Link]

  • ACS Publications. (2023). Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. Available at: [Link]

  • Ghislieri, D., & Turner, N. J. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Angewandte Chemie International Edition. Available at: [Link]

  • Gotor-Fernández, V., et al. (2020). Computational Redesign of an ω-Transaminase from Pseudomonas jessenii for Asymmetric Synthesis of Enantiopure Bulky Amines. ACS Catalysis. Available at: [Link]

  • Mathew, S., & Yun, H. (2021). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts. Available at: [Link]

  • Google Patents. (2024). Process for the production of (1r,2s)-2,6-dimethyl-1-indanamine.
  • SciSpace. (2022). Process Considerations for the Asymmetric Synthesis of Chiral Amines using ω-Transaminase. Available at: [Link]

  • KAUST Repository. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of. Available at: [Link]

  • Vikhrankar, S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy. Available at: [Link]

  • Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Available at: [Link]

  • ResearchGate. (2024). Enzymatic synthesis of pharmaceutical drugs containing chiral amines. Available at: [Link]

  • Höhne, M., & Bornscheuer, U. T. (2009). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology. Available at: [Link]

  • ResearchGate. (2016). Transaminase Biocatalysis: Optimization and Application. Available at: [Link]

  • NCBI. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Role of Methyl 1-Amino-2,3-dihydro-1H-indene-4-carboxylate in the Synthesis of Advanced S1P1 Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sphingosine-1-phosphate receptor 1 (S1P1) modulators represent a cornerstone in the treatment of autoimmune diseases, most notably multiple sclerosis.[1][2][3] Their unique mechanism of action, which involves sequestering lymphocytes within lymph nodes to prevent their infiltration into the central nervous system, has driven significant research into novel and more selective therapeutic agents.[4][5][6] Central to the synthesis of many next-generation S1P1 modulators is the chiral intermediate, methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and strategic application of this vital building block. We will explore the underlying mechanism of S1P1 modulation and provide detailed, field-tested protocols to empower the development of novel therapeutics.

The S1P1 Receptor: A Key Target in Immunomodulation

The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of numerous cellular processes, including immune cell trafficking.[1][7] S1P is a bioactive lipid that binds to five distinct G protein-coupled receptors (GPCRs), S1P1 through S1P5.[7] S1P1 is particularly crucial for the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes.[1][5] A natural S1P gradient exists between the lymph nodes (low concentration) and the blood/lymph (high concentration), which lymphocytes follow via S1P1 expressed on their surface to enter circulation.

S1P1 modulators are sophisticated "functional antagonists." Upon binding to the S1P1 receptor on a lymphocyte, they initially act as agonists, inducing the receptor to internalize into the cell.[4][8] However, unlike the natural ligand S1P, these modulators prevent the receptor from recycling back to the cell surface, leading to its eventual degradation.[8][9] This downregulation of S1P1 receptors renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.[1][4] This sequestration prevents their migration to sites of inflammation, such as the central nervous system in multiple sclerosis, thereby exerting a potent immunomodulatory effect without causing broad immunosuppression.[6]

S1P1_Modulation cluster_0 Lymph Node cluster_1 Blood / Lymph (High S1P Gradient) Lymphocyte Lymphocyte BloodVessel Lymphocyte->BloodVessel S1P1_Receptor S1P1 Receptor Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization Induces S1P_Modulator S1P1 Modulator (e.g., Fingolimod-P) S1P_Modulator->S1P1_Receptor Internalization->Lymphocyte Traps Lymphocyte in Node

Caption: Mechanism of S1P1 functional antagonism and lymphocyte sequestration.

Synthesis of Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions. The following protocol outlines a representative and robust pathway. The rationale for this approach is based on established methodologies for constructing substituted indane frameworks, often involving cyclization reactions followed by functional group manipulations.[10][11]

Synthesis_Workflow Start Starting Material (e.g., Substituted Phenylpropionic Acid) Step1 Step 1: Friedel-Crafts Acylation/Cyclization Start->Step1 Step2 Step 2: Ketone Reduction & Functionalization Step1->Step2 Step3 Step 3: Introduction of Amino Group Step2->Step3 Step4 Step 4: Esterification Step3->Step4 Intermediate Target Intermediate: Methyl 1-amino-2,3-dihydro -1H-indene-4-carboxylate Step4->Intermediate

Caption: General synthetic workflow for the target aminoindane intermediate.

Protocol 1: Synthesis of the Intermediate

Disclaimer: This protocol is a representative synthesis and should be adapted and optimized by qualified chemists. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

  • Methyl 2-methyl-3-phenylpropanoate (or a suitable precursor)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Sodium borohydride (NaBH₄)

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃)

  • Lithium aluminum hydride (LAH) or H₂/Pd-C

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Indanone Formation (Cyclization):

    • Rationale: This intramolecular Friedel-Crafts acylation creates the core indane bicyclic ring system. PPA serves as both the acid catalyst and the solvent.

    • To a flask equipped with a mechanical stirrer, add polyphosphoric acid (10 eq by weight). Heat to 80-90 °C.

    • Slowly add the starting phenylpropionic acid derivative (1 eq) to the hot PPA.

    • Maintain the temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Extract the resulting indanone product with ethyl acetate or DCM (3x).

    • Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Oxime Formation:

    • Rationale: Converting the ketone to an oxime is a standard method to prepare for the introduction of an amine via reduction.

    • Dissolve the crude indanone (1 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.5 eq).

    • Reflux the mixture for 2-6 hours until TLC indicates complete conversion.

    • Cool the reaction, remove the ethanol in vacuo, and partition the residue between water and ethyl acetate.

    • Wash, dry, and concentrate the organic layer to yield the crude oxime.

  • Reduction to Amine:

    • Rationale: The oxime is reduced to the primary amine. Catalytic hydrogenation is a common and clean method.

    • Dissolve the oxime (1 eq) in methanol or ethanol.

    • Add Palladium on carbon (10% Pd/C, ~5 mol%).

    • Hydrogenate the mixture in a Parr shaker or under a hydrogen balloon at 50 psi until hydrogen uptake ceases.

    • Filter the reaction mixture through Celite to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate to yield the crude 1-aminoindane derivative.

  • Esterification:

    • Rationale: The carboxylic acid moiety (present on the starting material or introduced separately) is converted to the methyl ester. Fischer esterification is a direct and effective method.

    • Suspend the amino-acid intermediate in anhydrous methanol.

    • Cool the suspension in an ice bath and slowly bubble in HCl gas or add acetyl chloride/thionyl chloride dropwise to generate HCl in situ.

    • Allow the reaction to warm to room temperature and then reflux for 4-8 hours.

    • Monitor by TLC. Upon completion, cool the reaction and concentrate under reduced pressure to obtain the crude methyl ester hydrochloride salt.[12][13]

Purification and Characterization

Purity of the intermediate is paramount for the success of subsequent coupling reactions and the final drug substance's quality.

Protocol 2: Purification by Column Chromatography
  • Neutralize the crude hydrochloride salt with a saturated NaHCO₃ solution and extract the free base into DCM. Dry and concentrate.

  • Prepare a silica gel slurry in a low-polarity solvent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Load the crude product onto the column.

  • Elute with a gradient of ethyl acetate in hexane, often with 0.5-1% triethylamine added to the mobile phase to prevent the amine from tailing on the acidic silica gel.

  • Combine fractions containing the pure product (as determined by TLC) and concentrate to yield the purified intermediate.

Protocol 3: Analytical Characterization

The identity and purity of the final product must be confirmed using a suite of analytical techniques.[14]

Technique Parameter Expected Result Purpose
¹H NMR Chemical Shift (δ), Multiplicity, IntegrationProtons on the aromatic ring, indane backbone, amine, and methyl ester will have characteristic shifts and coupling patterns.Structural Confirmation
¹³C NMR Chemical Shift (δ)Unique signals for each carbon, including the carbonyl ester at ~170 ppm.Structural Confirmation
LC-MS Retention Time (RT), Mass-to-charge (m/z)A single major peak in the chromatogram. The mass spectrum should show the [M+H]⁺ ion corresponding to the molecular weight (C₁₁H₁₃NO₂ = 191.23 g/mol ).Purity & Identity
HPLC/UPLC Peak AreaPurity should be ≥98% for use in subsequent GMP steps.Purity Assessment

The Critical Role of Chirality: Enantiomer Separation

The amino group at the C1 position of the indane ring creates a stereocenter. In drug development, it is crucial to separate and test individual enantiomers, as they can have vastly different pharmacological and toxicological profiles.[15] The (S)-enantiomer is often the desired isomer for this class of compounds.[12]

Protocol 4: Chiral HPLC Separation

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times.[16][17][18] Polysaccharide-based CSPs are highly versatile for this purpose.[17]

  • Column Selection: Select a suitable polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol. The ratio is critical for achieving separation and must be optimized (e.g., start with 90:10 Hexane:Isopropanol). A small amount of an amine modifier (e.g., 0.1% diethylamine) is often required to improve peak shape.

  • Method Development:

    • Dissolve a small amount of the racemic intermediate in the mobile phase.

    • Inject onto the chiral HPLC system.

    • Monitor the elution profile with a UV detector.

    • Adjust the mobile phase composition (alcohol percentage) to optimize the resolution between the two enantiomeric peaks.

  • Preparative Separation: Once an analytical method is established, scale up to a larger-bore preparative chiral column to separate larger quantities of the racemate.

  • Confirmation: Collect the separated fractions and confirm the enantiomeric purity (enantiomeric excess, e.e.) of each. The absolute stereochemistry can be determined by comparison to a known standard or by X-ray crystallography of a suitable derivative.

Application in S1P1 Modulator Synthesis

The primary amino group of the intermediate is a versatile chemical handle for building the final drug molecule, typically through amide bond formation or reductive amination.

Protocol 5: Amide Coupling to Form a Final Product
  • Setup: To a solution of the purified (S)-enantiomer of the intermediate (1 eq) and a carboxylic acid building block (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq).

  • Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3 eq).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the final compound by column chromatography or recrystallization to yield the S1P1 modulator.

Functional Validation of the Final Compound

To ensure the synthesized modulator performs as expected, a cell-based functional assay is essential. This closes the loop from synthesis to biological activity.

Protocol 6: S1P1 Receptor Internalization Assay (Overview)

Rationale: This assay measures the ability of the synthesized compound to act as a functional antagonist by inducing S1P1 receptor internalization.[8][19]

  • Cell Culture: Use a cell line engineered to overexpress a fluorescently-tagged S1P1 receptor (e.g., S1P1-GFP in CHO or HEK293 cells).

  • Treatment: Plate the cells in a multi-well format suitable for high-content imaging. Treat the cells with various concentrations of the synthesized S1P1 modulator for a set period (e.g., 60 minutes) at 37°C.[19]

  • Imaging: Fix the cells and acquire images using a high-content automated microscope.

  • Analysis: Quantify the translocation of the fluorescent S1P1 signal from the cell membrane to intracellular vesicles. A potent S1P1 modulator will cause a significant, dose-dependent increase in receptor internalization compared to a vehicle control.

  • Quantification: Calculate an EC₅₀ value, which represents the concentration of the compound that produces 50% of the maximal effect, to determine its potency.

Conclusion

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is more than just a chemical intermediate; it is an enabling scaffold for the discovery and development of advanced S1P1 modulators. A thorough understanding of its synthesis, purification, and chiral separation is critical for any research program targeting this important class of immunomodulatory drugs. The protocols and scientific rationale provided herein serve as a comprehensive guide for chemists and pharmacologists, aiming to accelerate the journey from the laboratory bench to potentially life-changing therapeutics.

References

  • Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. MDPI. Available at: [Link]

  • Sphingosine 1-phosphate Receptor Modulators (Comprehensive). Cleveland Clinic. Available at: [Link]

  • Sphingosine 1-Phosphate Receptor Modulators in Multiple Sclerosis. National Center for Biotechnology Information. Available at: [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalyz. iris.unina.it. Available at: [Link]

  • Sphingosine-1-phosphate receptor modulator. Wikipedia. Available at: [Link]

  • Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis. National Center for Biotechnology Information. Available at: [Link]

  • GC-MS analysis of eight aminoindanes using three derivatization reagents. PubMed. Available at: [Link]

  • Separation of cis-/trans-diastereomers and enantiomers of aminoindanol and aminoindan using capillary electrophoresis. PubMed. Available at: [Link]

  • MATERIAL SAFETY DATA SHEETS (S)-1-AMINOINDANE. Cleanchem Laboratories. Available at: [Link]

  • Characterization of the “Methylenedioxy-2-Aminoindans. ResearchGate. Available at: [Link]

  • Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride. Lead Sciences. Available at: [Link]

  • An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis. National Center for Biotechnology Information. Available at: [Link]

  • Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. MDPI. Available at: [Link]

  • Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. ResearchGate. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders. Frontiers. Available at: [Link]

  • (R)-(-)-1-Aminoindane hydrochloride - SAFETY DATA SHEET. AGF Bioscience. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

  • An Update on Sphingosine-1-Phosphate Receptor 1 Modulators. National Center for Biotechnology Information. Available at: [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Avesis. Available at: [Link]

  • Modulators of Sphingosine-1-phosphate Pathway Biology: Recent Advances of Sphingosine-1-phosphate Receptor 1 (S1P1) Agonists and Future Perspectives. ACS Publications. Available at: [Link]

  • Modulators of the Sphingosine 1-phosphate receptor 1. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reductive Amination Conditions for Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reductive amination of indanones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high yields and purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.

Introduction to Reductive Amination of Indanones

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, and it is particularly valuable in the synthesis of pharmacologically active compounds derived from indanones.[1] The reaction proceeds through the formation of an imine or iminium ion intermediate from the reaction of an indanone with an amine, which is then reduced in situ to the corresponding amine.[2][3] While the reaction is robust, its success is highly dependent on the careful selection of reagents and reaction conditions.

This guide will address common challenges encountered during the reductive amination of indanones and provide practical, evidence-based solutions.

Troubleshooting Guide

Problem 1: Low or No Conversion of the Indanone Starting Material

This is one of the most common issues and can often be traced back to the initial imine formation step.

Possible Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium between the indanone/amine and the imine often lies towards the starting materials.[2]

    • Solution 1: Water Removal. The formation of the imine from an indanone and an amine is a condensation reaction that produces water.[2] Removing this water can drive the equilibrium towards the imine. This can be achieved by:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene.[4]

      • Dehydrating Agents: Adding chemical reagents such as anhydrous MgSO₄, Na₂SO₄, or molecular sieves (3 Å or 4 Å) to the reaction mixture.[4][5] Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can also be effective but may complicate the workup.[4]

    • Solution 2: Acid Catalysis. The formation of the imine is catalyzed by mild acid.[6]

      • A catalytic amount of a weak acid like acetic acid (AcOH) is often beneficial.[7][8] However, excessive acid can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[6]

  • Steric Hindrance: Bulky substituents on the indanone or the amine can slow down the initial nucleophilic attack.

    • Solution: Increase the reaction temperature or prolong the reaction time to overcome the higher activation energy.

  • Poor Nucleophilicity of the Amine: Weakly nucleophilic amines, such as anilines with electron-withdrawing groups, may react slowly.

    • Solution: Consider using a more forcing solvent (e.g., N,N-dimethylformamide - DMF) or increasing the reaction temperature.

Problem 2: Low Yield of the Desired Amine with Significant Byproduct Formation

Even with good conversion of the starting material, the desired product yield can be compromised by side reactions.

Possible Causes & Solutions:

  • Reduction of the Indanone: The reducing agent may be too reactive and reduce the ketone functional group of the indanone to an alcohol before imine formation can occur.[6][9] This is a common issue with strong reducing agents like sodium borohydride (NaBH₄).[6]

    • Solution: Choose a Milder, More Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) and sodium cyanobohydride (NaBH₃CN) are generally the preferred reagents for reductive amination because they are less reactive towards ketones and aldehydes but readily reduce the iminium ion intermediate.[2][6][9][10][11][12][13] STAB is often favored due to the toxicity of cyanide byproducts from NaBH₃CN.[7][11][12]

  • Over-alkylation (Formation of Tertiary Amine from Primary Amine): The secondary amine product can react with another molecule of the indanone to form a tertiary amine.[4][6]

    • Solution 1: Stoichiometry Control. Use a slight excess of the primary amine to favor the formation of the secondary amine.

    • Solution 2: Stepwise Procedure. First, form and isolate the imine, and then reduce it in a separate step.[2] This provides greater control over the reaction.

  • Aldol Condensation: Under basic or acidic conditions, the indanone can undergo self-condensation.[4]

    • Solution: Maintain neutral or weakly acidic reaction conditions. The use of STAB often provides a self-buffering effect due to the presence of acetate.[7]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for the reductive amination of indanones?

The choice of reducing agent is critical for a successful reaction. Here is a comparison of common options:

Reducing AgentAdvantagesDisadvantagesRecommended Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) Mild and selective for imines/iminium ions.[2][10][12] Generally gives high yields.[7][14] Avoids toxic cyanide byproducts.[7][12]Water-sensitive.[12][15] More expensive than NaBH₄.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).[15]
Sodium Cyanoborohydride (NaBH₃CN) Mild and selective under controlled pH.[2][6][9] Stable in mildly acidic conditions.[2][16]Highly toxic; can release HCN gas, especially at low pH.[2][11]Methanol (MeOH), Ethanol (EtOH), THF.[2]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting indanone to an alcohol, lowering the yield of the desired amine.[6] Requires careful control of reaction conditions (e.g., pre-formation of the imine).[6]Methanol (MeOH), Ethanol (EtOH).
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) "Green" and atom-economical.[4] Can be highly selective.[2]Requires specialized high-pressure equipment. The catalyst can be deactivated by the amine.[2]Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc).

For most applications involving indanones, sodium triacetoxyborohydride (STAB) is the recommended starting point due to its high selectivity and safety profile.[12][14]

Q2: What is the optimal pH for the reductive amination of indanones?

The optimal pH is a compromise. Imine formation is favored under mildly acidic conditions (pH 4-5) which facilitate the dehydration step.[6] However, at a pH that is too low, the amine nucleophile will be protonated and become unreactive.[6] For reductions using sodium cyanobohydride, a pH of 6-7 is often ideal to ensure selective reduction of the iminium ion over the ketone.[16] When using STAB, the reaction is often run with a catalytic amount of acetic acid, which helps to catalyze imine formation without making the solution too acidic.[7]

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You should see the disappearance of the indanone starting material and the appearance of a new, typically more polar, product spot corresponding to the amine. It is also helpful to run co-spots of your starting materials to aid in identification. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the formation of the product and any byproducts.

Q4: My product is difficult to purify. What are some strategies for purification?

  • Acid-Base Extraction: Since the product is an amine, it can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the free amine product can be extracted back into an organic solvent.[17]

  • Column Chromatography: Silica gel chromatography is a standard method for purifying amines. A mobile phase of ethyl acetate/hexanes with a small amount of triethylamine (e.g., 1%) can help to prevent the product from streaking on the column.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

Experimental Protocols

General Protocol for Reductive Amination of an Indanone using STAB
  • To a solution of the indanone (1.0 eq.) and the amine (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add acetic acid (1.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Visualizing the Process

Reductive Amination Mechanism

Reductive_Amination_Mechanism Indanone Indanone Hemiaminal Hemiaminal Intermediate Indanone->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H2O Product Amine Product Imine->Product + [H-] (Reduction) H2O H2O ReducingAgent [H-]

Caption: The mechanism of reductive amination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in Reductive Amination Check_Conversion Is the indanone consumed? Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Imine_Formation Optimize Imine Formation: - Add dehydrating agent - Add catalytic acid - Increase temperature/time Low_Conversion->Imine_Formation Byproducts Analyze for Byproducts: - Reduced indanone? - Over-alkylation? Good_Conversion->Byproducts Wrong_Reductant Switch to Milder Reductant (e.g., STAB or NaBH3CN) Byproducts->Wrong_Reductant Yes Adjust_Stoichiometry Adjust Amine Stoichiometry or Perform Stepwise Reaction Byproducts->Adjust_Stoichiometry Yes

Caption: A decision tree for troubleshooting low yields.

References

  • Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Asymmetric reductive amination of 1‐indanone derivatives by using... ResearchGate. [Link]

  • Reductive Amination. Wordpress. [Link]

  • Reductive Amination - Common Conditions. [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. PMC - NIH. [Link]

  • Myers Chem 115. [Link]

  • Sodium triacetoxyborohydride. Wikipedia. [Link]

  • Sodium triacetoxyborohydride. Sciencemadness Wiki. [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. PMC - NIH. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Question about reductive amination reaction procedure. Reddit. [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]

  • Borch Reductive Amination. Chem-Station Int. Ed. [Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • Reductive Amination: Mechanism & Examples. YouTube. [Link]

  • (A) Optimal pH for reductive amination; (B) Optimal temperature for... ResearchGate. [Link]

  • What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. [Link]

  • Reductive amination difficulties - poor conversion. Reddit. [Link]

  • Reductive Amination. YouTube. [Link]

  • Reductive Amination. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Synthesis of Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges encountered during this multi-step synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. The synthesis is typically approached in two main stages: formation of the indanone core followed by amination.

Part 1: Synthesis of the Indanone Precursor (Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate)

The most common route to the indanone core is an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid derivative.

Question: My Friedel-Crafts cyclization to form the indanone precursor is failing or giving very low yields. What are the likely causes and solutions?

Answer: Low yield in this critical cyclization step is a frequent challenge. The cause often lies with the catalyst, reaction conditions, or starting material integrity.

Potential Causes & Solutions:

  • Inactive Catalyst: Friedel-Crafts catalysts, particularly Lewis acids like AlCl₃ or Brønsted acids like polyphosphoric acid (PPA), are extremely sensitive to moisture. Deactivation of the catalyst is a primary cause of reaction failure.

    • Solution: Always use a fresh, unopened container of the acid catalyst or a properly stored anhydrous grade. Handle all reagents and solvents under an inert atmosphere (e.g., nitrogen or argon) and use oven-dried glassware.[1][2]

  • Insufficient Acid Strength/Concentration: The energy barrier for the intramolecular electrophilic aromatic substitution requires a potent acid to generate the acylium ion intermediate.

    • Solution: For PPA, ensure a high concentration of P₂O₅. A powerful and effective alternative is Eaton's reagent (P₂O₅ in methanesulfonic acid), which can often promote cyclization under milder conditions.[1]

  • Suboptimal Reaction Temperature: The activation energy for the cyclization may not be reached if the temperature is too low. Conversely, excessively high temperatures can lead to decomposition and byproduct formation.

    • Solution: Incrementally increase the reaction temperature. For PPA-mediated reactions, temperatures around 100°C are a common starting point.[1] Consider using microwave-assisted synthesis to shorten reaction times and potentially improve yields.

  • Purity of Starting Material: Impurities in the phenylpropanoic acid precursor can interfere with the catalyst and lead to side reactions.

    • Solution: Verify the purity of your starting material by NMR and/or melting point analysis before proceeding. Recrystallization or chromatography may be necessary.

Part 2: The Amination Step (Conversion of Ketone to Amine)

The conversion of the 1-oxo group to a 1-amino group is the final key transformation. Reductive amination is the most common chemical method.

Question: My reductive amination of the indanone is inefficient, with significant recovery of the starting ketone. How can I drive the reaction to completion?

Answer: Inefficient reductive amination often points to issues with imine formation or the activity of the reducing agent. The reaction is an equilibrium between the ketone/amine and the imine/water, followed by an irreversible reduction of the imine.

Troubleshooting Low Conversion in Reductive Amination

Potential Cause Explanation Recommended Solution
Inefficient Imine Formation The equilibrium may not favor the imine. This is especially true with less nucleophilic amines or when using ammonia/ammonium salts. Water produced during imine formation can also inhibit the reaction. Add a dehydrating agent (e.g., molecular sieves) to the reaction mixture to sequester water and drive the equilibrium towards the imine. For ammonia, using a large excess of ammonium acetate or bubbling anhydrous ammonia gas through the solution can be effective.
Suboptimal pH Imine formation is pH-dependent. The pH must be low enough to protonate the ketone's carbonyl group, making it more electrophilic, but high enough to maintain a sufficient concentration of the free amine nucleophile. The optimal pH is typically between 5 and 7. Use a mild acid catalyst like acetic acid to buffer the reaction.
Weak Reducing Agent The chosen reducing agent may not be potent enough to reduce the intermediate imine efficiently under the reaction conditions. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are excellent choices as they are selective for the imine over the ketone and are stable in mildly acidic conditions. STAB is often preferred for its lower toxicity and higher reactivity.

| Steric Hindrance | The indanone structure can present some steric hindrance, potentially slowing down the nucleophilic attack by the amine. | Increase the reaction time and/or temperature moderately (e.g., from room temperature to 40-50°C). Be sure to monitor for byproduct formation at higher temperatures. |

Question: I am observing a significant amount of the alcohol byproduct (methyl 1-hydroxy-2,3-dihydro-1H-indene-4-carboxylate) instead of the desired amine. How can I improve selectivity?

Answer: Formation of the alcohol byproduct indicates that the ketone is being reduced directly, which competes with the desired imine reduction pathway. This is a classic selectivity problem in reductive amination.

Causality and Prevention: The key is to use a reducing agent that is more reactive towards the protonated imine intermediate than the starting ketone.

  • Choice of Reducing Agent: Powerful, non-selective hydrides like sodium borohydride (NaBH₄) will readily reduce both ketones and imines, often leading to significant alcohol byproduct formation.

    • Solution: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this purpose. Its bulk and attenuated reactivity make it highly selective for the reduction of imines and iminium ions over ketones.[3]

  • Reaction Staging: Adding the reducing agent at the correct time is crucial.

    • Solution: Employ a two-step, one-pot procedure. First, mix the ketone, amine source (e.g., ammonium acetate), and solvent. Allow them to stir for a period (e.g., 30-60 minutes) to allow the imine equilibrium to establish before adding the selective reducing agent (STAB).

G cluster_analysis Problem Analysis cluster_cause1 Causes for Low Conversion cluster_cause2 Causes for Low Selectivity cluster_solution Solutions start Low Yield or Byproduct Formation prob1 High Starting Ketone Recovery start->prob1 prob2 Alcohol Byproduct Observed start->prob2 cause1a Inefficient Imine Formation (Water) prob1->cause1a cause1b Suboptimal pH prob1->cause1b cause2a Non-Selective Reducing Agent prob2->cause2a sol1a Add Dehydrating Agent (e.g., Molecular Sieves) cause1a->sol1a sol1b Buffer Reaction (pH 5-7, e.g., AcOH) cause1b->sol1b sol2a Use Selective Agent (e.g., STAB) cause2a->sol2a

Sources

Technical Support Center: Purification of Methyl 1-Amino-2,3-dihydro-1H-indene-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 19, 2026

Introduction

Welcome to the technical support center for the purification of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile chiral building block. The inherent chemical functionalities of this molecule—a primary amine and a methyl ester—can present unique challenges during purification. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this compound, ensuring you can achieve the desired purity and yield for your downstream applications.

The purification of polar amino compounds like methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate often requires careful consideration of the chosen methodology to avoid issues such as low recovery, peak tailing in chromatography, and potential degradation.[1] This guide will walk you through proven strategies to overcome these obstacles.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may face during your experiments.

Question 1: I am experiencing significant peak tailing and low recovery during silica gel column chromatography. What is causing this and how can I fix it?

Answer:

This is a very common issue when purifying basic amines on standard silica gel.[2] The problem stems from the interaction between the basic amino group of your compound and the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor peak shape (tailing) and can even cause irreversible adsorption of your compound to the stationary phase, resulting in low or no recovery.[1]

Causality and Recommended Solutions:

The acidic nature of silica gel can be problematic for basic compounds.[2] To mitigate this, you have several options:

  • Mobile Phase Modification: The most straightforward approach is to add a small amount of a basic modifier to your mobile phase. This "competing base" will neutralize the acidic sites on the silica gel, preventing your compound from sticking.

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent system. This is a widely used and effective method.[1]

    • Ammonia: A solution of ammonia in methanol (e.g., 7N) can also be used as a component of the mobile phase, often at a concentration of 1-5%.

  • Stationary Phase Neutralization: You can pre-treat, or "neutralize," the silica gel before packing your column. This is done by washing the silica with a solvent containing a small percentage of triethylamine (e.g., 1-2% in your chosen solvent system).[1]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase that is less acidic or basic in nature.

    • Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for the purification of basic compounds.[1][3]

    • Amine-Functionalized Silica: These columns have amino groups bonded to the silica surface, which helps to shield the silanol groups and improve the peak shape of basic analytes.[2]

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18) with an appropriate aqueous/organic mobile phase can be a powerful alternative.[3]

Workflow for Troubleshooting Peak Tailing:

G start Peak Tailing Observed mod_mp Add 0.5-2% Triethylamine to Mobile Phase start->mod_mp eval1 Evaluate TLC/Flash Chromatography mod_mp->eval1 neutralize_si Neutralize Silica Gel with Triethylamine eval1->neutralize_si Tailing Persists success Problem Resolved eval1->success Improved Peak Shape eval2 Evaluate TLC/Flash Chromatography neutralize_si->eval2 alt_sp Switch to Alternative Stationary Phase (Alumina, Amino-Silica, C18) eval2->alt_sp Tailing Persists eval2->success Improved Peak Shape eval3 Evaluate Separation alt_sp->eval3 eval3->success Good Separation fail Issue Persists eval3->fail Further Optimization Needed G racemate Racemic Methyl 1-amino-2,3-dihydro- 1H-indene-4-carboxylate chiral_hplc Chiral HPLC racemate->chiral_hplc diastereomeric_salt Diastereomeric Salt Formation (with chiral acid) racemate->diastereomeric_salt enantiomer_r (R)-Enantiomer chiral_hplc->enantiomer_r enantiomer_s (S)-Enantiomer chiral_hplc->enantiomer_s separation Fractional Crystallization diastereomeric_salt->separation liberation Liberation of Amine (Base Treatment) separation->liberation liberation->enantiomer_r

Sources

Technical Support Center: Synthesis of 1-Aminoindane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1-aminoindane derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common side reactions and challenges encountered during the synthesis of this important class of compounds. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to ensure the scientific integrity and utility of the provided protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering in your research.

Part 1: Reductive Amination of 1-Indanone

Reductive amination is a widely used method for the synthesis of 1-aminoindane, typically involving the reaction of 1-indanone with an ammonia source followed by reduction of the intermediate imine. While seemingly straightforward, this method can be plagued by side reactions that affect yield and purity.

Question 1: My reductive amination of 1-indanone is giving a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?

Answer:

The higher molecular weight byproduct you are observing is likely a secondary amine, specifically N,N-bis(1-indanyl)amine, or other over-alkylated products. This occurs when the initially formed 1-aminoindane acts as a nucleophile and reacts with another molecule of 1-indanone, leading to the formation of a new imine that is subsequently reduced.

Causality and Prevention:

The formation of over-alkylation products is a common issue in reductive amination when using reactive reducing agents or an excess of the carbonyl compound.[1] The key to preventing this side reaction is to use a reducing agent that is selective for the iminium ion over the starting ketone and to carefully control the stoichiometry of your reactants.

Troubleshooting Protocol: Selective Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations and can significantly minimize over-alkylation.[2][3]

Experimental Protocol:

  • Reaction Setup: To a solution of 1-indanone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add ammonium acetate (1.5-2 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by acid-base extraction to isolate the desired 1-aminoindane.

Data Summary: Comparison of Reducing Agents in Reductive Amination

Reducing AgentTypical Side ProductsSelectivity for Imine/Iminium IonRecommended Conditions
Sodium Borohydride (NaBH₄) Over-alkylation products, 1-indanolLowRequires pre-formation of the imine and careful addition of the reducing agent.[4]
Sodium Cyanoborohydride (NaBH₃CN) Potential for cyanide-containing byproductsHighTypically run in methanol at a controlled pH (around 6-7).[5]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Minimal over-alkylationVery HighCan be performed as a one-pot reaction.[2][3]

Troubleshooting Workflow for Reductive Amination

start Low Yield or Impure Product in Reductive Amination of 1-Indanone check_impurities Identify Impurities by LC-MS or GC-MS start->check_impurities is_overalkylation Over-alkylation (Secondary/Tertiary Amines)? check_impurities->is_overalkylation is_indanol 1-Indanol Present? check_impurities->is_indanol is_unreacted Unreacted 1-Indanone? check_impurities->is_unreacted overalkylation_cause Cause: Non-selective reducing agent or incorrect stoichiometry. is_overalkylation->overalkylation_cause Yes indanol_cause Cause: Reducing agent is too reactive and reduces the ketone. is_indanol->indanol_cause Yes unreacted_cause Cause: Incomplete imine formation or insufficient reducing agent/reaction time. is_unreacted->unreacted_cause Yes overalkylation_solution Solution: Switch to a milder reducing agent (e.g., NaBH(OAc)₃). Ensure 1-indanone is the limiting reagent. overalkylation_cause->overalkylation_solution indanol_solution Solution: Use a more selective reducing agent (e.g., NaBH(OAc)₃) or pre-form the imine before adding a less selective reductant. indanol_cause->indanol_solution unreacted_solution Solution: Increase reaction time for imine formation, add a dehydrating agent (e.g., molecular sieves), or increase the equivalents of the reducing agent. unreacted_cause->unreacted_solution

Caption: Troubleshooting workflow for reductive amination of 1-indanone.

Part 2: Hydrogenation of 1-Indanone Oxime

The conversion of 1-indanone to its oxime, followed by catalytic hydrogenation, is another common route to 1-aminoindane. The primary challenge in this method is achieving selective reduction to the amine without the formation of the corresponding hydroxylamine.

Question 2: My hydrogenation of 1-indanone oxime is producing a significant amount of 1-hydroxyaminoindane. How can I improve the selectivity for 1-aminoindane?

Answer:

The formation of 1-hydroxyaminoindane is a known side reaction in the hydrogenation of oximes and is highly dependent on the choice of catalyst and the reaction conditions, particularly the pH.[6][7] Platinum-based catalysts in acidic media are known to favor the formation of hydroxylamines, while palladium and nickel catalysts, especially under neutral or basic conditions, tend to favor the complete reduction to the primary amine.[8]

Causality and Prevention:

The mechanism of oxime reduction can proceed through two main pathways. One involves the hydrogenolysis of the N-O bond to form an imine, which is then reduced to the amine. The other pathway involves the reduction of the C=N bond to form the hydroxylamine. The catalyst and pH influence which pathway is favored.

Troubleshooting Protocol: Selective Hydrogenation to 1-Aminoindane

This protocol utilizes a palladium on carbon (Pd/C) catalyst in a neutral or slightly basic medium to promote the formation of the primary amine.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve 1-indanone oxime (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add 5-10% by weight of 10% Pd/C catalyst to the solution.

  • Hydrogenation: Purge the vessel with hydrogen gas and then pressurize to the desired pressure (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the uptake of hydrogen and the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 1-aminoindane can be further purified by distillation, crystallization of a salt, or column chromatography.

Data Summary: Effect of Catalyst and Conditions on Oxime Hydrogenation

CatalystpHMajor ProductMinor Product(s)Reference
Pt/C Acidic (e.g., with H₂SO₄)1-Hydroxyaminoindane1-Aminoindane[7]
Pd/C Acidic1-Aminoindane1-Hydroxyaminoindane[7]
Pd/C Neutral/Basic1-AminoindaneMinimal side products[6]
Raney Nickel Basic1-AminoindaneSecondary amines[6]

Reaction Pathway for Oxime Hydrogenation

cluster_pathways Hydrogenation Pathways start 1-Indanone Oxime imine Imine Intermediate start->imine N-O bond hydrogenolysis hydroxylamine 1-Hydroxyaminoindane (Side Product) start->hydroxylamine C=N bond reduction pathA_label Pathway A (Favored by Pd/C, Ni) amine 1-Aminoindane (Desired Product) imine->amine C=N bond reduction pathB_label Pathway B (Favored by Pt/C in acid)

Caption: Competing pathways in the hydrogenation of 1-indanone oxime.

Part 3: The Leuckart Reaction

The Leuckart reaction offers a classical approach to reductive amination using formic acid or its derivatives as both the reducing agent and the nitrogen source.[9] While effective, it often requires high temperatures and can lead to specific side products.

Question 3: I am performing a Leuckart reaction with 1-indanone and getting a complex mixture of products, including a major byproduct that is not the desired 1-aminoindane. What are the likely side reactions?

Answer:

The Leuckart reaction is prone to a few characteristic side reactions. The most common is the formation of the N-formyl derivative of 1-aminoindane . This occurs because formic acid can formylate the newly formed amine. This N-formyl derivative must be hydrolyzed in a separate step to yield the free amine.[10][11]

Another potential issue, especially at the high temperatures required for the Leuckart reaction, is the formation of secondary and tertiary amines through over-alkylation, similar to other reductive amination methods.[12] Additionally, aldol-type condensations of the starting ketone can lead to the formation of resinous byproducts .

Causality and Prevention:

The formation of the N-formyl derivative is an inherent part of the Leuckart reaction mechanism when using formic acid or formamide. Therefore, a final hydrolysis step is almost always necessary. Over-alkylation can be minimized by using a large excess of the ammonia source (e.g., ammonium formate). The formation of resinous byproducts can be reduced by carefully controlling the reaction temperature and time.

Troubleshooting Protocol: Leuckart Reaction and Subsequent Hydrolysis

Experimental Protocol:

  • Leuckart Reaction:

    • In a round-bottom flask equipped with a reflux condenser, combine 1-indanone (1 equivalent) with a significant excess of ammonium formate (3-5 equivalents).

    • Heat the mixture to 160-180 °C and maintain this temperature for 4-6 hours. The reaction mixture will become viscous.

    • Monitor the reaction by TLC, observing the disappearance of the 1-indanone spot.

  • Hydrolysis of the N-formyl Intermediate:

    • Cool the reaction mixture and add an aqueous solution of a strong acid (e.g., 10-20% HCl).

    • Heat the mixture to reflux for 2-4 hours to hydrolyze the N-formyl amide.

    • Cool the solution and make it basic by the addition of a concentrated NaOH solution.

  • Work-up and Purification:

    • Extract the basic aqueous solution with an organic solvent (e.g., diethyl ether or DCM).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 1-aminoindane can be purified by distillation under reduced pressure or by column chromatography.

Troubleshooting Flowchart for the Leuckart Reaction

start Poor Yield or Complex Mixture in Leuckart Reaction check_product Analyze Crude Product (e.g., by IR, NMR) start->check_product is_formyl N-Formyl Adduct Present? check_product->is_formyl formyl_yes Perform Acidic or Basic Hydrolysis to obtain the free amine. is_formyl->formyl_yes Yes is_overalkylation Higher MW Byproducts (Over-alkylation)? is_formyl->is_overalkylation No overalkylation_yes Increase excess of Ammonium Formate. Optimize reaction time and temperature. is_overalkylation->overalkylation_yes Yes is_resinous Resinous Material Present? is_overalkylation->is_resinous No resinous_yes Lower reaction temperature. Decrease reaction time. is_resinous->resinous_yes Yes

Caption: Troubleshooting guide for the Leuckart reaction of 1-indanone.

Part 4: Analytical Methods for Purity Assessment

Accurate assessment of product purity and identification of byproducts are crucial for optimizing reaction conditions and ensuring the quality of the final compound.

Question 4: What are the recommended analytical methods for monitoring the synthesis of 1-aminoindane and identifying potential impurities?

Answer:

A combination of chromatographic techniques is generally recommended for the analysis of 1-aminoindane and its synthesis-related impurities.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a versatile method for monitoring reaction progress and assessing the purity of the final product. Due to the basic nature of 1-aminoindane, using an acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) is recommended to ensure good peak shape.[13] For chiral derivatives, specialized chiral HPLC columns are necessary to separate enantiomers.[14][15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for identifying volatile impurities and byproducts. Derivatization of the amino group, for example with trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA), can improve chromatographic performance and provide characteristic mass spectral fragmentation patterns for identification.[17]

Recommended HPLC Method Parameters:

ParameterRecommendation
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Note: This is a general starting method and may require optimization for specific derivatives and impurity profiles.

References

  • Catalysis Science & Technology. (2012). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. RSC Publishing. [Link]

  • Reaction Chemistry & Engineering. (2019). Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. RSC Publishing. [Link]

  • RSC Blogs. (2012). Steering aldoximes to primary or secondary amines. [Link]

  • MDPI. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link]

  • Encyclopedia.pub. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. [Link]

  • Grokipedia. (n.d.). Leuckart reaction. [Link]

  • Sciencemadness Wiki. (2020). Leuckart reaction. [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • Chegg.com. (2017). Solved Leuckart Reaction (reductive amination of ketones) of. [Link]

  • Wikipedia. (n.d.). Leuckart reaction. [Link]

  • PubMed. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. [Link]

  • ACS Symposium Series. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Chemistry LibreTexts. (2023). The Leuckart Reaction. [Link]

  • ResearchGate. (2022). (PDF) Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. [Link]

  • NIH. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. [Link]

  • MDPI. (2018). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Semantic Scholar. (1944). STUDIES ON THE LEUCKART REACTION. [Link]

  • MDPI. (2020). Strategies for Accessing cis-1-Amino-2-Indanol. [Link]

  • ResearchGate. (n.d.). Reaction pathway of 2-indanone oxime hydrogenation in neutral or basic.... [Link]

  • MDPI. (2021). Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination: Functionalization of Chiral Selector and Recognition of Selector-Selectand Interaction. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • ResearchGate. (n.d.). (1R,2S)‐1‐Amino‐2,3‐dihydro‐1H‐inden‐2‐ol. [Link]

  • Google Patents. (2016). WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
  • Google Patents. (2007).
  • Google Patents. (2010).
  • Baqai Journal of Health Sciences. (2016). analysis of amino acids by high performance liquid chromatography. [Link]

  • NIH. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • Semantic Scholar. (2002). Simple quantitative HPLC method for measuring physiologic amino acids in cerebrospinal fluid without pretreatment.. [Link]

  • PubChem. (n.d.). (+-)-1-Aminoindan. [Link]

Sources

Technical Support Center: Chiral Separation of Aminoindane Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral separation of aminoindane esters. As a Senior Application Scientist, I understand that achieving robust and reproducible enantiomeric separation is paramount for researchers, scientists, and drug development professionals. This guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to effectively troubleshoot and optimize your separations. The accurate determination of enantiomeric purity is a critical aspect of drug development and manufacturing, as enantiomers can exhibit significant differences in their pharmacological and toxicological profiles.[1]

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered during the chiral separation of aminoindane esters.

Q1: What are the most common chiral stationary phases (CSPs) for separating aminoindane esters?

A1: For aminoindane esters and structurally similar chiral amines, the most successful and widely used CSPs are polysaccharide-based and Pirkle-type columns.[2][3][4] Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® series), are often the first choice due to their broad applicability.[3][5] Pirkle-type CSPs are also highly effective, particularly for compounds with π-acidic or π-basic groups.[4]

Q2: What are typical starting mobile phase conditions for HPLC separation of aminoindane esters?

A2: A common starting point for normal-phase HPLC is a mobile phase consisting of a mixture of n-hexane and an alcohol modifier like 2-propanol (IPA) or ethanol.[6][7] A typical initial composition to screen is 90:10 (v/v) n-hexane:IPA.[8] For basic compounds like aminoindane esters, the addition of a small amount of a basic additive, such as diethylamine (DEA), can significantly improve peak shape and resolution.[8]

Q3: Is Supercritical Fluid Chromatography (SFC) a good option for separating aminoindane esters?

A3: Absolutely. SFC is a powerful technique for chiral separations and is often preferred for its speed, reduced solvent consumption, and compatibility with preparative scale purification.[9][10] For aminoindane esters, SFC can provide excellent resolution, often with shorter analysis times compared to HPLC.[2][3]

Q4: Why is my peak shape poor (tailing or fronting) for my aminoindane ester separation?

A4: Poor peak shape is a common issue. Peak tailing for basic compounds like aminoindane esters is often due to secondary interactions with acidic silanol groups on the silica support of the CSP. This can be mitigated by adding a basic modifier to the mobile phase (e.g., DEA in normal phase HPLC) or by using a highly end-capped column. Peak fronting can be a sign of column overload.

Q5: My resolution between enantiomers is poor. What should I try first?

A5: If you have poor resolution, the first step is to optimize the mobile phase composition. In normal-phase HPLC, systematically vary the percentage of the alcohol modifier. A lower percentage of alcohol will generally increase retention and may improve resolution, but will also broaden peaks. If mobile phase optimization is insufficient, screening other CSPs with different chiral selectors is the next logical step.

In-Depth Troubleshooting Guides

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

When the enantiomers of your aminoindane ester are co-eluting or poorly resolved, a systematic approach to method development and optimization is necessary.

Underlying Cause: The chiral recognition mechanism between the analyte and the stationary phase is not strong enough to differentiate between the two enantiomers under the current chromatographic conditions. Chiral recognition relies on a minimum of three points of interaction between the analyte and the chiral selector, with at least one being stereochemically dependent.[4][8]

Troubleshooting Workflow:

start Poor Resolution (Rs < 1.5) mp_opt Optimize Mobile Phase (Vary % Alcohol Modifier) start->mp_opt additive_opt Optimize Additive (Type and Concentration) mp_opt->additive_opt No Improvement success Resolution Achieved mp_opt->success Success temp_opt Adjust Temperature additive_opt->temp_opt No Improvement additive_opt->success Success csp_screen Screen Different CSPs (Polysaccharide vs. Pirkle-type) temp_opt->csp_screen No Improvement temp_opt->success Success csp_screen->success Success fail Consult Specialist csp_screen->fail No Resolution on Multiple CSPs

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Step-by-Step Guide:

  • Mobile Phase Optimization:

    • Normal Phase HPLC: Systematically vary the concentration of the alcohol modifier (e.g., IPA or ethanol) in hexane. Start with a 10% concentration and decrease it in small increments (e.g., to 8%, 5%, 2%). Lowering the alcohol content increases retention and often enhances chiral recognition.

    • SFC: Adjust the percentage of the co-solvent (typically an alcohol like methanol or ethanol). Also, evaluate the effect of different alcohol co-solvents, as this can significantly impact selectivity.

  • Additive Optimization:

    • For basic analytes like aminoindane esters, the addition of a basic modifier (e.g., 0.1% DEA) to a normal phase mobile phase is often crucial for good peak shape and can also influence selectivity.[8]

    • In some cases, particularly with certain Pirkle-type or crown-ether CSPs, an acidic additive (e.g., 0.1% trifluoroacetic acid - TFA) may be required.[3] Experiment with both the type and concentration of the additive.

  • Temperature Adjustment:

    • Lowering the column temperature can sometimes improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Try reducing the temperature in 5 °C increments.

  • Screening of Chiral Stationary Phases:

    • If the above steps do not yield satisfactory results, it is likely that the chosen CSP is not suitable for your analyte. A screening of different CSPs is the most effective next step. It is advisable to screen columns with fundamentally different chiral selectors.[2][3]

CSP Type Common Examples Typical Mobile Phase (Normal Phase) Notes
Polysaccharide-Based Chiralpak® IA, IB, IC, AD-H, AS-H[6][7][11]n-Hexane/Alcohol (IPA, EtOH) +/- 0.1% DEABroad applicability for a wide range of chiral compounds.
Pirkle-Type Whelk-O® 1, (S,S)-DACH-DNB[2][4][12]n-Hexane/Alcohol (IPA, EtOH) +/- AdditiveEffective for molecules with aromatic rings and hydrogen bonding sites.
Macrocyclic Antibiotic CHIROBIOTIC® V, T[1]Polar Organic or Reversed-PhaseCan be effective for polar and ionizable compounds.
Problem 2: Peak Tailing

Peak tailing is a frequent challenge in the chromatography of basic compounds like aminoindane esters.

Underlying Cause: The primary cause of peak tailing for basic analytes is the interaction of the amine functional group with acidic silanol groups on the surface of the silica-based stationary phase. This leads to a secondary, undesirable retention mechanism that results in asymmetrical peaks.

Troubleshooting Workflow:

start Peak Tailing check_additive Check/Increase Basic Additive (e.g., 0.1% - 0.5% DEA) start->check_additive check_column Evaluate Column Condition (Use a new or different column) check_additive->check_column Tailing Persists success Symmetrical Peaks check_additive->success Improved Peak Shape check_sample_solvent Check Sample Solvent (Dissolve in mobile phase) check_column->check_sample_solvent Tailing Persists check_column->success Improved Peak Shape check_sample_solvent->success Improved Peak Shape

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Guide:

  • Optimize the Basic Additive: The most effective way to combat peak tailing for amines is to add a competing base to the mobile phase.

    • Start with 0.1% DEA in your normal phase mobile phase.

    • If tailing persists, you can incrementally increase the concentration up to 0.5%. Be aware that high concentrations of additives can sometimes reduce selectivity.

  • Evaluate the Column:

    • Over time, CSPs can degrade, especially if exposed to harsh conditions. If you are using an older column, try a new one of the same type to see if performance is restored.

    • Consider using a CSP that is known to have good end-capping or is based on a more inert support material.

  • Check the Sample Solvent:

    • Injecting your sample in a solvent that is stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your aminoindane ester sample in the mobile phase itself.

Problem 3: Irreproducible Retention Times and/or Resolution

Inconsistent results from run to run can undermine the reliability of your analytical method.

Underlying Cause: Variability in retention times and resolution can stem from several sources, including insufficient column equilibration, mobile phase instability, or fluctuations in temperature and pressure.

Step-by-Step Guide:

  • Ensure Proper Column Equilibration: Chiral stationary phases, particularly polysaccharide-based ones, can require longer equilibration times than standard achiral columns.

    • When changing mobile phase composition, flush the column with at least 20-30 column volumes of the new mobile phase before injecting your sample.

    • If you are using additives, be aware that they can sometimes be strongly retained by the stationary phase, leading to "memory effects". Thoroughly flush the column when removing an additive from the mobile phase.

  • Mobile Phase Preparation and Stability:

    • Prepare fresh mobile phase daily, especially if it contains volatile components or additives that may degrade.

    • Ensure that the mobile phase components are thoroughly mixed and degassed before use.

  • Control System Parameters:

    • Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times and selectivity.

    • In SFC, the backpressure is a critical parameter that influences the density and solvating power of the supercritical fluid. Ensure your backpressure regulator is functioning correctly and maintaining a stable pressure.

Experimental Protocols

Protocol 1: Generic HPLC Screening Method for Aminoindane Esters

This protocol provides a starting point for screening different chiral columns.

  • Columns:

    • Chiralpak® IA or IC (Amylose-based)

    • Chiralcel® OD-H or OJ-H (Cellulose-based)

    • Whelk-O® 1 (Pirkle-type)

  • Mobile Phases:

    • A: n-Hexane/IPA (90/10, v/v) + 0.1% DEA

    • B: n-Hexane/Ethanol (90/10, v/v) + 0.1% DEA

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength for your analyte (e.g., 220 nm or 254 nm).

  • Procedure: Inject the racemic aminoindane ester onto each column with each mobile phase and evaluate the resulting chromatograms for separation.

Protocol 2: Generic SFC Screening Method for Aminoindane Esters

  • Columns: Same as for HPLC screening.

  • Mobile Phase:

    • CO2 / Methanol with 0.1% DEA

    • Gradient: 5% to 40% Methanol over 5-10 minutes.

  • Flow Rate: 3.0 mL/min

  • Backpressure: 150 bar

  • Temperature: 40 °C

  • Detection: UV-DAD

References

  • The Analytical Scientist. (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. Retrieved from [Link]

  • Armstrong, D. W. (2017, June 6). Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery Using Chiral SFC. LCGC International. Retrieved from [Link]

  • Kannappan, V. (2022, December 19). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. Retrieved from [Link]

  • Dong, M. W. (2003, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

  • Daicel Corporation. (n.d.). INTRODUCING THE FIRST sub-2 MICRON CHIRAL COLUMNS FROM DAICEL. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6284.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Park, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-183.
  • Ahn, Y. G., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound.
  • Imai, K., et al. (1998). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. The Analyst, 123(12), 2877-2882.
  • Imai, K., et al. (1999). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. The Analyst, 123(12), 2877-2882.
  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN - . Retrieved from [Link]

  • Kumar, A., et al. (2020). Efficient amidation of weak amines: synthesis, chiral separation by SFC, and antimicrobial activity of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl) carboxamide. Organic & Biomolecular Chemistry, 18(30), 5863-5875.
  • Ismail, O. H., et al. (2017, June 30). Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. American Pharmaceutical Review. Retrieved from [Link]

  • Zhang, T., et al. (2012). Direct chiral separation of azelnidipine by HPLC with Pirkle-type column. Journal of Chinese Pharmaceutical Sciences, 21(5), 453-457.

Sources

Technical Support Center: Stability of Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Chemical Intermediates Division

Welcome to the technical support center for Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this important building block. Aminoindanes are a critical class of compounds in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of various biologically active molecules.[1][2] Understanding the stability of this specific regioisomer is paramount for ensuring the integrity of your experiments, the purity of your products, and the reproducibility of your results.

This document provides in-depth answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for you to validate the stability of your material in-house.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate.

Q1: What are the recommended storage conditions for this compound?

A: Based on supplier data for the hydrochloride salt and general best practices for amino esters, we recommend storing the compound under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature .[3] For long-term storage (>12 months), refrigeration at 2-8°C is advisable to minimize the rate of any potential degradation pathways.[4][5] The primary amine is susceptible to oxidation and reaction with atmospheric CO₂, while the ester can be sensitive to moisture.

Q2: How sensitive is this compound to air and moisture?

A: The compound possesses two functional groups sensitive to atmospheric conditions:

  • Primary Amine: Aromatic and benzylic amines can slowly oxidize upon exposure to air, which may lead to discoloration (e.g., turning yellow or brown) and the formation of impurities.

  • Methyl Ester: While generally stable, the ester functional group is susceptible to hydrolysis, a reaction catalyzed by the presence of moisture, especially under acidic or basic conditions.

Therefore, it is crucial to handle the material under an inert, dry atmosphere and to tightly seal containers after use.

Q3: What is the expected stability in common organic solvents?

A: The compound should exhibit good short-term stability in common anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN). Stability in protic solvents like methanol or ethanol may be lower due to the potential for transesterification or reaction with the amine, although this is typically slow at neutral pH and room temperature. Solutions should be prepared fresh for optimal results. If storage of a solution is necessary, it should be stored under an inert atmosphere at low temperature.

Q4: Is the compound stable under acidic or basic conditions?

A: No, the compound is expected to be unstable under both strong acidic and basic conditions.

  • Acidic Conditions: Strong acids will protonate the primary amine, forming a salt, which is generally stable. However, acidic conditions will also catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Basic Conditions: Strong bases will deprotonate the amine (if it is in a salt form) but will readily catalyze the hydrolysis of the methyl ester via saponification.

These degradation pathways are fundamental to consider during reaction workups and purification (e.g., chromatography).

Q5: How does temperature affect the stability of the compound?

A: Elevated temperatures will accelerate degradation. Thermal stress can promote oxidation of the amine and potentially other decomposition pathways. As a general rule, avoid prolonged exposure to high temperatures both for the solid material and for solutions. Recommended storage is at room temperature, with refrigeration for long-term preservation.[3]

Q6: What are the likely degradation pathways I should be aware of?

A: The two most probable degradation pathways involve the primary functional groups:

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (1-amino-2,3-dihydro-1H-indene-4-carboxylic acid). This is accelerated by water, acid, or base.

  • Oxidation of the Amine: The primary amine can be oxidized, leading to a complex mixture of colored impurities. This is promoted by air (oxygen) and light.

The stability of the aminoindane ring system itself is generally robust, but the relative positions of the substituents can influence reactivity. For instance, studies on hydroxy-1-aminoindans have shown that the stability is strongly affected by the position of the hydroxyl group.[6][7] While our compound lacks a hydroxyl group, this highlights the principle that substituent placement is key to overall molecular stability.

Part 2: Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve issues potentially related to compound instability.

Issue 1: Inconsistent Analytical Results
  • Symptom: You observe a decrease in purity by HPLC over time, or new impurity peaks appear in subsequent analyses of the same batch.

  • Possible Cause: The compound is degrading upon storage or during sample preparation.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the compound has been stored under an inert atmosphere and protected from light and moisture.

    • Analyze Sample Preparation: Ensure that analytical samples are prepared in a suitable anhydrous, aprotic solvent and analyzed promptly. Avoid using reactive solvents or letting samples sit on the autosampler for extended periods.

    • Perform a Co-injection: If you suspect a specific degradant (e.g., the hydrolyzed carboxylic acid), perform a co-injection with a synthesized standard of that impurity to confirm its identity.

Issue 2: Low Yield or Failed Reaction
  • Symptom: A reaction using methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate as a starting material gives a low yield or fails completely, despite a validated protocol.

  • Possible Cause: The purity of the starting material has been compromised. A lower-than-expected amount of the active reagent is present.

  • Troubleshooting Steps:

    • Re-analyze Starting Material: Immediately perform an HPLC and/or NMR analysis on the starting material to confirm its purity and identity before starting the reaction.

    • Consider Degradant Interference: Determine if potential degradants could be interfering with the reaction. For example, the hydrolyzed carboxylic acid impurity could interfere with reactions sensitive to acidic protons.

    • Use a Freshly Opened Sample: If possible, repeat the reaction using a new, unopened bottle of the reagent to rule out contamination or degradation of the previously used batch.

Issue 3: Discoloration of Solid or Solutions
  • Symptom: The initially off-white or colorless solid has turned yellow or brown, or solutions prepared from it are colored.

  • Possible Cause: This is a strong indicator of oxidative degradation of the primary amine.

  • Troubleshooting Steps:

    • Check Purity: A color change should always be investigated with an analytical technique like HPLC to quantify the level of impurities. Do not assume the material is still of high purity.

    • Review Handling Procedures: This issue is almost always linked to improper handling. Ensure that the compound is only handled under an inert atmosphere and that containers are purged with nitrogen or argon before sealing.

Troubleshooting Workflow Diagram

G start Experimental Issue Observed (e.g., Low Yield, New HPLC Peak) check_purity Step 1: Re-analyze Starting Material (HPLC, NMR) start->check_purity is_pure Purity Confirmed? check_purity->is_pure check_storage Step 2: Review Storage & Handling (Inert gas? Sealed tightly?) is_pure->check_storage No forced_degradation Step 3: Perform Targeted Forced Degradation Study (See Protocol 2) is_pure->forced_degradation Yes (Investigate other causes) is_storage_ok Proper Storage? check_storage->is_storage_ok is_storage_ok->forced_degradation Yes remediate_source Action: Source New Batch of Material is_storage_ok->remediate_source No remediate_storage Action: Implement Correct Storage (Purge with N2/Ar, Refrigerate) remediate_source->remediate_storage

Caption: Structure of the target compound.

G start Methyl 1-amino-2,3-dihydro- 1H-indene-4-carboxylate (Starting Material) acid 1-amino-2,3-dihydro-1H- indene-4-carboxylic acid (Hydrolysis Product) start->acid H+ or OH- H₂O oxidation Oxidized Amine Derivatives (e.g., N-oxides, dimers) (Oxidation Products) start->oxidation [O] (Air, H₂O₂, Light)

Caption: Hypothesized primary degradation pathways.

References

  • Lead Sciences. Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride. [Online] Available at: [Link]

  • Herzig, Y., et al. (2006). Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity. The Journal of Organic Chemistry, 71(11), 4130-40. [Online] Available at: [Link]

  • Herzig, Y., et al. (2006). Hydroxy-1-aminoindans and Derivatives: Preparation, Stability, and Reactivity. ACS Publications. [Online] Available at: [Link]

  • Liland, K. B., et al. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Online] Available at: [Link]

  • Suzhou Sinocompound Technology Co ltd. (2021). Synthesis method of 2-aminoindan or derivatives thereof. Google Patents.
  • Nesterenko, I., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Online] Available at: [Link]

  • Zanda, M. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. PubMed. [Online] Available at: [Link]

  • ResearchGate. Aminoindane derivatives. [Online] Available at: [Link]

  • Lamb, E. (2024). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Online] Available at: [Link]

  • Singh, S., et al. (2016). Forced degradation studies. MedCrave online. [Online] Available at: [Link]

  • Lookchem. (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride. [Online] Available at: [Link]

  • Jensen, M. B. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Online] Available at: [Link]

  • Pharmaffiliates. (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile Hydrochloride. [Online] Available at: [Link]

Sources

Technical Support Center: Deprotection of Indane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the removal of protecting groups from indane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the deprotection of this important structural motif. The indane core is a privileged scaffold in medicinal chemistry, and mastering its chemical manipulation is crucial for successful synthetic campaigns.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter in the lab.

Section 1: N-Boc Deprotection of Indanamines

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions.[2][3] However, its removal from an indanamine scaffold can sometimes be problematic.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-Boc deprotection using Trifluoroacetic Acid (TFA) is sluggish or incomplete. What should I do?

A1: This is a common issue that can often be resolved by optimizing the reaction conditions.

  • Causality: The stability of the tert-butyl cation formed during the deprotection mechanism is key.[4] In some cases, the reaction medium may not be sufficiently acidic or the reaction may not have proceeded for a long enough duration.

  • Troubleshooting Steps:

    • Increase TFA Concentration: Gradually increase the concentration of TFA in your solvent (typically Dichloromethane - DCM). A common starting point is 20-25% TFA in DCM, but this can be increased to 50% or even neat TFA for very stubborn substrates.[5][6]

    • Elevate the Temperature: While most Boc deprotections are run at room temperature, gentle heating to 40-50°C can sometimes be necessary to drive the reaction to completion.[7]

    • Extend Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some reactions may require several hours to reach completion.[6]

    • Consider Alternative Acids: While TFA is the most common choice, other acids like hydrochloric acid (HCl) in dioxane or ethyl acetate can also be effective.[3][5]

Q2: I'm observing significant side product formation during the N-Boc deprotection of my substituted indanamine. How can I minimize this?

A2: Side product formation often arises from the reaction of the generated tert-butyl cation with electron-rich aromatic rings or other nucleophilic functional groups.

  • Causality: The highly reactive tert-butyl cation can act as an alkylating agent, leading to unwanted byproducts.

  • Troubleshooting Steps:

    • Use a Cation Scavenger: The addition of a scavenger such as triethylsilane (TES) or anisole can trap the tert-butyl cation, preventing it from reacting with your desired molecule.

    • Lower the Reaction Temperature: Performing the reaction at 0°C can often reduce the rate of side reactions.[6]

    • Dilute Reaction Conditions: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions.

Experimental Protocol: TFA-Mediated N-Boc Deprotection of 1-Aminoindane
ParameterValue
Reactant N-Boc-1-aminoindane
Reagent Trifluoroacetic Acid (TFA)
Solvent Dichloromethane (DCM)
Temperature 0°C to Room Temperature
Time 1-4 hours
Typical Yield >95%

Step-by-Step Methodology:

  • Dissolve N-Boc-1-aminoindane (1.0 eq) in DCM (0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (10 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the amine salt.

  • Filter the solid and wash with cold diethyl ether to obtain the purified 1-aminoindane as its TFA salt.

Deprotection Workflow Diagram

N-Boc Deprotection Workflow start N-Boc Indanamine step1 Dissolve in DCM start->step1 step2 Add TFA (20-50%) at 0°C step1->step2 step3 Warm to RT, stir 1-4h step2->step3 check1 Reaction Complete? step3->check1 side_products Side Products Observed? step3->side_products incomplete Incomplete Reaction check1->incomplete No workup Workup: Concentrate Precipitate/Extract check1->workup Yes troubleshoot1 Increase TFA conc. Increase Temp. Extend Time incomplete->troubleshoot1 troubleshoot2 Add Scavenger (TES) Lower Temperature side_products->troubleshoot2 Yes side_products->workup No troubleshoot2->step2 product Deprotected Indanamine workup->product

Caption: Troubleshooting workflow for N-Boc deprotection.

Section 2: N-Benzyl Deprotection of Indanamines

The benzyl (Bn) group is another common amine protecting group, often removed by catalytic hydrogenolysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-benzyl deprotection via hydrogenolysis is very slow or stalls completely. What could be the issue?

A1: This is a frequent problem in catalytic hydrogenations and can be attributed to several factors.

  • Causality: The palladium catalyst can be "poisoned" by the product amine, which coordinates to the catalyst surface and inhibits its activity.[8] Additionally, poor mass transfer of hydrogen gas to the catalyst surface can limit the reaction rate.

  • Troubleshooting Steps:

    • Acidify the Reaction Mixture: Adding a stoichiometric amount of a mild acid, such as acetic acid or a solution of HCl in an alcohol, can protonate the product amine, preventing it from poisoning the catalyst.[8] A subsequent basic workup will be required to isolate the free amine.

    • Increase Hydrogen Pressure: If you are running the reaction under atmospheric pressure (e.g., a balloon), switching to a Parr shaker or a similar apparatus to increase the hydrogen pressure can significantly improve the reaction rate.[9]

    • Ensure Efficient Stirring: Vigorous stirring is crucial for good mass transfer of hydrogen to the catalyst surface.[9]

    • Check Catalyst Quality: Ensure your Palladium on carbon (Pd/C) catalyst is fresh and has been stored properly. Older catalysts can have reduced activity.[8]

Q2: I have other reducible functional groups in my indane derivative. How can I selectively deprotect the N-benzyl group?

A2: Selective debenzylation in the presence of other reducible groups can be challenging but is often achievable.

  • Causality: Functional groups such as alkenes, alkynes, nitro groups, and some aromatic halogens can also be reduced under hydrogenolysis conditions.

  • Troubleshooting Steps:

    • Use a Transfer Hydrogenation Protocol: Instead of hydrogen gas, use a hydrogen donor like ammonium formate or cyclohexene.[10][11] These conditions are often milder and can offer better selectivity.

    • Careful Catalyst Selection: Different palladium catalysts can exhibit different selectivities. For example, Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective and selective than standard Pd/C.

    • Optimize Reaction Conditions: Carefully monitor the reaction and stop it as soon as the starting material is consumed to avoid over-reduction of other functional groups.

Experimental Protocol: Hydrogenolysis of N-Benzyl-1-aminoindane
ParameterValue
Reactant N-Benzyl-1-aminoindane
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Source H₂ gas (balloon or Parr apparatus)
Solvent Methanol or Ethanol
Temperature Room Temperature
Time 4-24 hours
Typical Yield >90%

Step-by-Step Methodology:

  • Dissolve N-benzyl-1-aminoindane (1.0 eq) in methanol (0.1 M) in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10 mol %) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) for 4-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected 1-aminoindane.

Section 3: Deprotection of Hydroxyl Groups on the Indane Scaffold

Hydroxyl groups on indane derivatives are commonly protected as silyl ethers or benzyl ethers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to remove a TBDMS (tert-butyldimethylsilyl) group from an indanol with TBAF, but the reaction is slow. Why?

A1: Steric hindrance around the silyl ether can slow down the deprotection.

  • Causality: The bulky tert-butyl group on the silicon atom, combined with the steric environment of the indane core, can hinder the approach of the fluoride nucleophile.

  • Troubleshooting Steps:

    • Increase Temperature: Gently heating the reaction to 40-50°C can often accelerate the reaction.

    • Add a Protic Solvent: The addition of a small amount of water or acetic acid to the THF can sometimes facilitate the reaction.

    • Use a Different Fluoride Source: Hydrogen fluoride-pyridine complex (HF-Py) is a more powerful desilylating agent, but it is also more hazardous and should be handled with extreme care.

Q2: How can I selectively deprotect a primary silyl ether in the presence of a secondary silyl ether on an indane diol derivative?

A2: This type of selective deprotection relies on the differential steric hindrance of the two silyl ethers.

  • Causality: Primary silyl ethers are generally less sterically hindered than secondary ones and will therefore react faster under carefully controlled conditions.[12]

  • Troubleshooting Steps:

    • Use a Milder Reagent: A milder fluoride source, such as ammonium chloride in aqueous acetonitrile, can provide better selectivity.

    • Stoichiometric Control: Use a limited amount of the deprotecting agent (e.g., 1.1 equivalents of TBAF) and monitor the reaction carefully, stopping it once the primary silyl ether is cleaved.

    • Low Temperature: Perform the reaction at a low temperature (e.g., -20°C to 0°C) to maximize the difference in reaction rates.

Q3: I need to cleave a methyl ether on the aromatic ring of my indane derivative. What are the best conditions?

A3: Aryl methyl ethers are notoriously stable and require harsh conditions for cleavage.

  • Causality: The carbon-oxygen bond of an aryl methyl ether has partial double bond character, making it difficult to break.

  • Recommended Reagent: Boron tribromide (BBr₃) is the reagent of choice for this transformation.[13][14]

  • Critical Considerations:

    • Stoichiometry: While often used in excess, studies have shown that substoichiometric amounts of BBr₃ can be effective.[13][15]

    • Temperature: The reaction is typically performed at low temperatures (e.g., -78°C to 0°C) to avoid side reactions, as BBr₃ can react with other functional groups.[14]

    • Quenching: The reaction must be carefully quenched with water or methanol after completion.

Decision Tree for Hydroxyl Protecting Group Removal

Hydroxyl Deprotection start Protected Indanol Derivative protecting_group What is the protecting group? start->protecting_group silyl_ether Silyl Ether (e.g., TBDMS, TIPS) protecting_group->silyl_ether Silyl benzyl_ether Benzyl Ether protecting_group->benzyl_ether Benzyl methyl_ether Methyl Ether protecting_group->methyl_ether Methyl silyl_reagent Use Fluoride Source (TBAF, HF-Py) silyl_ether->silyl_reagent benzyl_reagent Use Hydrogenolysis (Pd/C, H₂) benzyl_ether->benzyl_reagent methyl_reagent Use Strong Lewis Acid (BBr₃) methyl_ether->methyl_reagent product Deprotected Indanol silyl_reagent->product benzyl_reagent->product methyl_reagent->product

Caption: Decision tree for selecting deprotection reagents.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

  • Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]

  • Ben-M'barek, K., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of the Serbian Chemical Society, 77(8), 1059-1065.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). Retrieved January 15, 2026, from [Link]

  • Heravi, M. M., et al. (2003). Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. Indian Journal of Chemistry - Section B, 42(12), 3139-3141.
  • Silyl ether - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • De-protection of N-Benzyl groups - Sciencemadness.org. (2019, October 30). Retrieved January 15, 2026, from [Link]

  • Easy Ether cleavage - ResearchGate. (2016, March 17). Retrieved January 15, 2026, from [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. (2022, December 14). YouTube. Retrieved January 15, 2026, from [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. (n.d.). Retrieved January 15, 2026, from [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. (2018, June 7). Retrieved January 15, 2026, from [Link]

  • Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. (n.d.). Retrieved January 15, 2026, from [Link]

  • Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

  • Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. (n.d.). Organic Reactions. Retrieved January 15, 2026, from [Link]

  • Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. CORE. Retrieved from [Link]

  • Selective Deprotection of Silyl Ethers | Request PDF - ResearchGate. (2025, August 6). Retrieved January 15, 2026, from [Link]

  • A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. (2025, August 7). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group in β-lactam derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. (2025, August 7). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. Retrieved from [Link]

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 | Request PDF - ResearchGate. (2025, August 10). Retrieved January 15, 2026, from [Link]

  • CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. (n.d.). Rhodium.ws. Retrieved January 15, 2026, from [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

  • Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. Sci-Hub. Retrieved from [Link]

  • Hydrogenolysis of N-protected aminooxetanes over palladium: An efficient method for a one-step ring opening and debenzylation reaction | Request PDF - ResearchGate. (2025, August 5). Retrieved January 15, 2026, from [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Retrieved January 15, 2026, from [Link]

  • A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes - PubMed. (2020, April 8). Retrieved January 15, 2026, from [Link]

  • A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization - PMC - NIH. (2023, December 29). Retrieved January 15, 2026, from [Link]

  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups - ChemRxiv. (n.d.). Retrieved January 15, 2026, from [Link]

  • A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes - PMC - NIH. (2020, April 8). Retrieved January 15, 2026, from [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - NIH. (2011, December 13). Retrieved January 15, 2026, from [Link]

  • Medicinal Chemistry of Indane and Its Analogues: A Mini Review - ResearchGate. (2021, March 12). Retrieved January 15, 2026, from [Link]

  • Acid Catalyzed Reactions of Substituted Salicylaldehydes with 2-Methylfuran - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Chemoselective N-Deacetylation under Mild Conditions | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination - NIH. (2022, June 25). Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Large-Scale Synthesis of Methyl 1-Amino-2,3-dihydro-1H-indene-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this multi-step synthesis. Our aim is to equip you with the necessary knowledge to confidently execute and scale this process, ensuring high yield and purity.

Overview of the Synthetic Pathway

The synthesis of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is a multi-step process that begins with the commercially available 4-cyano-1-indanone. The overall transformation involves the hydrolysis of the nitrile to a carboxylic acid, followed by esterification to the methyl ester, and finally, a reductive amination to introduce the primary amine.

Synthetic_Pathway 4-Cyano-1-indanone 4-Cyano-1-indanone 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid 4-Cyano-1-indanone->1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid Step 1: Nitrile Hydrolysis Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid->Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate Step 2: Esterification Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate->Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate Step 3: Reductive Amination

Caption: Overall synthetic workflow for methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Nitrile Hydrolysis

Q1: My nitrile hydrolysis is sluggish and incomplete, even after prolonged heating. What could be the issue?

A1: Incomplete hydrolysis of 4-cyano-1-indanone is a common challenge. The primary reasons are often insufficient acid/base concentration or inadequate temperature.

  • Causality: The carbon-nitrogen triple bond in nitriles is strong and requires harsh conditions to break.[1][2] Inadequate protonation of the nitrogen (in acidic hydrolysis) or insufficient hydroxide attack (in alkaline hydrolysis) will slow down the reaction.

  • Troubleshooting Steps:

    • Increase Reagent Concentration: For acidic hydrolysis, consider using a more concentrated acid, such as 6M HCl or H2SO4. For alkaline hydrolysis, a higher concentration of NaOH or KOH (e.g., 20-30%) can be beneficial.

    • Elevate Reaction Temperature: Ensure the reaction mixture is refluxing vigorously. For large-scale reactions, this may require a more efficient heating mantle and good insulation of the reaction vessel.

    • Monitor for Amide Intermediate: In some cases, the reaction can stall at the amide intermediate.[2] If an amide is detected (e.g., by TLC or in-process IR), prolonged heating or the addition of more acid/base is necessary to drive the hydrolysis to completion.

    • Consider Phase Transfer Catalysis (for alkaline hydrolysis): If solubility of the nitrile is an issue, the addition of a phase transfer catalyst like tetrabutylammonium bromide can enhance the reaction rate.

Q2: I am observing significant byproduct formation during the nitrile hydrolysis. How can I improve the selectivity?

A2: Byproduct formation during nitrile hydrolysis can arise from side reactions of the indanone moiety, especially under harsh conditions.

  • Causality: The ketone functionality of the indanone can undergo side reactions like aldol condensation, particularly in strong base.[3]

  • Troubleshooting Steps:

    • Optimize Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times once the starting material is consumed. Monitor the reaction closely by TLC or HPLC.

    • Choose the Right Hydrolysis Condition: While both acidic and alkaline hydrolysis are effective, acidic hydrolysis often provides a cleaner reaction profile for substrates with base-sensitive functional groups.[1]

    • Purification of the Intermediate: It is often more efficient to purify the resulting carboxylic acid intermediate before proceeding to the next step. This can be achieved by an acid-base workup and recrystallization.

Step 2: Fischer Esterification

Q3: The esterification of my 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is not going to completion. What are the likely causes?

A3: Fischer esterification is an equilibrium-controlled reaction, and incomplete conversion is often due to the presence of water or insufficient catalyst.[4][5]

  • Causality: The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials.[5]

  • Troubleshooting Steps:

    • Use a Large Excess of Alcohol: Employing methanol as the solvent and reagent (e.g., 10-20 equivalents) will drive the equilibrium towards the product.[5]

    • Ensure Anhydrous Conditions: Use dry methanol and glassware.

    • Efficient Water Removal: For large-scale reactions, a Dean-Stark apparatus can be used to azeotropically remove the water formed during the reaction.[4]

    • Increase Catalyst Loading: A higher loading of the acid catalyst (e.g., concentrated H2SO4 or p-toluenesulfonic acid) can accelerate the reaction.

    • Alternative Esterification Methods: If Fischer esterification remains problematic, consider using thionyl chloride in methanol.[6] This method is generally not equilibrium-limited.

Q4: My amino acid ester is difficult to isolate from the reaction mixture. What is an effective workup procedure?

A4: The amino acid ester product is basic and can be challenging to extract.

  • Causality: The amino group can be protonated or deprotonated depending on the pH, affecting its solubility.

  • Troubleshooting Steps:

    • Neutralization: After the reaction, carefully neutralize the excess acid with a base like sodium bicarbonate solution until the pH is around 7-8.

    • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary.

    • Back-Extraction (Purification): To remove non-basic impurities, the organic layer can be washed with a dilute acid solution (e.g., 1M HCl). The product will move to the aqueous layer. The aqueous layer can then be basified and re-extracted with an organic solvent.

    • Crystallization as a Salt: For a high-purity solid product, consider precipitating the product as its hydrochloride salt by bubbling HCl gas through a solution of the free base in a suitable solvent (e.g., isopropanol or ethyl acetate).

Step 3: Reductive Amination

Q5: The reductive amination of my keto-ester is giving low yields of the desired amino-ester. What can I do?

A5: Low yields in reductive amination can be due to several factors, including incomplete imine formation, reduction of the starting ketone, or catalyst deactivation.[7][8]

  • Causality: The reaction proceeds via an imine intermediate. If the imine does not form efficiently, or if the reducing agent reduces the starting ketone before imine formation, the yield of the desired amine will be low.[7]

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is often the preferred reagent for one-pot reductive aminations as it is less likely to reduce the starting ketone.[9] Sodium cyanoborohydride (NaBH3CN) is also effective but more toxic. If using sodium borohydride (NaBH4), it is best to first form the imine and then add the reducing agent.

    • Control of pH: The formation of the imine is typically favored under slightly acidic conditions (pH 4-6). Adding a catalytic amount of acetic acid can be beneficial.

    • Water Removal: The formation of the imine produces water. Adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can drive the equilibrium towards the imine.

    • Ammonia Source: For the synthesis of a primary amine, a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is required to favor the formation of the primary amine over potential secondary amine byproducts.

Q6: I am observing the formation of a secondary amine byproduct during the reductive amination. How can I prevent this?

A6: The formation of a secondary amine occurs when the primary amine product reacts with another molecule of the starting ketone.

  • Causality: The newly formed primary amine is also a nucleophile and can compete with ammonia in reacting with the starting ketone.

  • Troubleshooting Steps:

    • Large Excess of Ammonia: Use a significant excess of the ammonia source to outcompete the product amine in the reaction with the ketone.

    • Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to keep the concentration of the primary amine product low at any given time, thus minimizing the formation of the secondary amine.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is the overall expected yield for this multi-step synthesis on a large scale?

A1: With careful optimization of each step, the overall yield for this three-step synthesis is typically in the range of 50-65%. The reductive amination is often the lowest yielding step.

Q2: Are there any specific safety precautions I should be aware of for this synthesis?

A2: Yes, several safety precautions are crucial:

  • Nitrile Hydrolysis: The use of concentrated acids or bases requires appropriate personal protective equipment (PPE), including acid/base resistant gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

  • Thionyl Chloride (if used for esterification): Thionyl chloride is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.

  • Reductive Amination: Sodium borohydride and its derivatives are flammable solids and can react with water to produce hydrogen gas. They should be handled in an inert atmosphere if possible, and away from ignition sources. Sodium cyanoborohydride is toxic and should be handled with appropriate containment.

  • HCl Gas (for salt formation): HCl gas is corrosive and toxic. The salt formation should be performed in a well-ventilated fume hood.

Q3: Can I use a biocatalytic approach for the amination step?

A3: Yes, a biocatalytic approach using a transaminase enzyme is a viable and often stereoselective alternative for the amination of the precursor ketone. This can be particularly advantageous if a specific enantiomer of the final product is desired.

Q4: What is the best method for purifying the final product on a large scale?

A4: For large-scale purification, crystallization is the most practical and economical method. The final product, being an amine, can be effectively purified by converting it to a crystalline salt, such as the hydrochloride salt. This process typically involves dissolving the crude free base in a suitable solvent (e.g., isopropanol, ethyl acetate, or a mixture with ethers) and then adding a solution of HCl in the same solvent or bubbling HCl gas through the solution. The resulting crystalline salt can then be isolated by filtration and washed with a cold solvent.

Q5: How can I monitor the progress of each reaction?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of each reaction. Developing a suitable TLC system (solvent mixture) for each step will allow you to visualize the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Experimental Protocols

Step 1: Synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Nitrile_Hydrolysis cluster_0 Reaction Setup cluster_1 Workup 4-Cyano-1-indanone 4-Cyano-1-indanone Reflux Reflux 4-Cyano-1-indanone->Reflux 6M HCl 6M HCl 6M HCl->Reflux Cooling Cooling Reflux->Cooling 24-48 h Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product Product Drying->Product Carboxylic Acid

Caption: Workflow for the acidic hydrolysis of 4-cyano-1-indanone.

  • Charge Reactor: To a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 4-cyano-1-indanone (1.0 eq).

  • Add Acid: Add 6M aqueous hydrochloric acid (10-15 vol).

  • Heat to Reflux: Heat the mixture to reflux (approximately 100-105 °C) and maintain for 24-48 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool and Isolate: Cool the reaction mixture to room temperature, then further cool to 0-5 °C in an ice bath. The product will precipitate.

  • Filter and Wash: Filter the solid product and wash the filter cake with cold deionized water until the washings are neutral.

  • Dry: Dry the product under vacuum at 50-60 °C to a constant weight.

Step 2: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

  • Charge Reactor: To a dry reactor, add 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (1.0 eq) and methanol (10-15 vol).

  • Add Catalyst: Slowly add concentrated sulfuric acid (0.1-0.2 eq) while keeping the temperature below 20 °C.

  • Heat to Reflux: Heat the mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Quench and Neutralize: Cool the reaction mixture to room temperature and slowly add it to a stirred solution of saturated sodium bicarbonate. Adjust the pH to 7-8.

  • Extract: Extract the aqueous mixture with ethyl acetate (3 x 5 vol).

  • Wash and Dry: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate: Remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Synthesis of Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

  • Charge Reactor: To a reactor, add methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (1.0 eq), ammonium acetate (10 eq), and methanol (10 vol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Cool and Add Reducing Agent: Cool the mixture to 0-5 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • React: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or HPLC.

  • Quench: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract: Extract the mixture with ethyl acetate (3 x 5 vol).

  • Wash and Dry: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate: Remove the solvent under reduced pressure to obtain the crude product as a free base.

Purification of the Final Product (Hydrochloride Salt Formation)

  • Dissolve Crude Product: Dissolve the crude methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate in isopropanol (5-10 vol).

  • Precipitate Salt: Cool the solution to 0-5 °C and slowly add a solution of HCl in isopropanol or bubble HCl gas through the solution until the pH is acidic (pH 1-2).

  • Crystallize: Stir the mixture at 0-5 °C for 1-2 hours to allow for complete crystallization.

  • Filter and Wash: Filter the crystalline product and wash the filter cake with cold isopropanol.

  • Dry: Dry the product under vacuum at 40-50 °C to a constant weight.

Quantitative Data Summary

StepReactionTypical YieldPurity (after purification)
1Nitrile Hydrolysis85-95%>98%
2Fischer Esterification80-90%>97%
3Reductive Amination60-75%>99% (as HCl salt)

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrolysis of aromatic nitriles to carboxylic acids.
  • Google Patents. (n.d.). Hydrolysis of nitriles to carboxylic acids.
  • Chemistry LibreTexts. (2019, August 12). 12.7: Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • YouTube. (2013, December 16). Nitrile Hydrolysis. Retrieved from [Link]

  • ResearchGate. (2016, January 29). How to do esterification of amino acid? Retrieved from [Link]

  • Reddit. (2014, August 15). Why is Fisher method preferred for the esterification of amino acids? r/askscience. Retrieved from [Link]

  • ResearchGate. (2015, April 17). What are different ways to convert Amino Acid carboxylic acid into ester? Retrieved from [Link]

  • Pearson. (2024, October 3). Reactions of Amino Acids: Esterification: Videos & Practice Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ACS Publications. (2021, January 12). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-scale reductive amination and synthesis applications. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Degree of complete hydrolysis of nitriles to the carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Robustness Evaluation of a Legacy N-Glycan Profiling Method for a Therapeutic Antibody Under ICH Q14 Lifecycle Principles. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, August 12). 12.7: Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • PMC. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Retrieved from [Link]

  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Methoxy-1-indanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • PubMed. (2011, February 1). Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals. Retrieved from [Link]

  • PubMed. (n.d.). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Retrieved from [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • SciRP.org. (n.d.). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing amino acid esters and their acid addition salts.
  • PMC - NIH. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

Sources

Technical Support Center: Analytical Methods for Monitoring Indane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods in indane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the monitoring of indane synthesis. As Senior Application Scientists, we have structured this resource to not only offer step-by-step protocols but also to explain the underlying scientific principles, ensuring you can make informed decisions in your laboratory.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for analyzing the volatile and semi-volatile compounds often present in indane synthesis, providing excellent separation and structural identification capabilities.[1] However, its application is not without challenges, particularly concerning isomeric purity and sensitivity.

Frequently Asked Questions (FAQs): GC-MS

Q1: Why am I seeing poor peak shape (tailing or fronting) for my indane analytes?

A: Poor peak shape is typically indicative of activity in the system or column overloading. Active sites in the inlet liner or on the column can interact with polar functional groups on your indane derivatives, causing peak tailing.[2] Fronting is often a result of column overloading or an injection issue. To address this, consider cleaning or replacing the inlet liner, using a more inert column, or reducing the injection volume.[2][3]

Q2: My indane isomers are co-eluting. How can I improve their separation?

A: Co-elution of isomers is a common challenge in indane analysis due to their similar physicochemical properties.[1] To improve separation, you can:

  • Optimize the temperature program: A slower oven ramp rate can enhance resolution.[4]

  • Select a more appropriate column: A longer column or a column with a different stationary phase (e.g., a more polar phase) can provide better selectivity.

  • Employ derivatization: Derivatizing the analytes can alter their volatility and chromatographic behavior, often leading to improved separation of isomers that were previously indistinguishable.[1][5]

Q3: I'm observing low sensitivity for my target compounds. What are the possible causes?

A: Low sensitivity can stem from several factors.[3] Start by checking for leaks in the system, as this can reduce the amount of sample reaching the detector.[6] Ensure your sample concentration is adequate and that the analytes are not degrading in the hot injector.[2] You may also need to clean the ion source or replace the electron multiplier in your mass spectrometer.[3] For certain indane derivatives, especially those with polar groups, derivatization can reduce active site interactions and increase the signal abundance.[5]

Q4: The baseline of my chromatogram is noisy or drifting. How can I fix this?

A: A noisy or drifting baseline is often due to contamination or leaks.[4] Contamination can come from the carrier gas, septum bleed, or a dirty inlet liner.[2] Ensure high-purity carrier gas and use appropriate gas filters. Check for leaks in the system, particularly around the injector and column fittings.[6] Excessive column bleed at high temperatures can also contribute to a rising baseline.[2]

Q5: What are the benefits of derivatization for indane analysis?

A: Derivatization is a powerful technique in the GC-MS analysis of indanes, particularly for aminoindanes.[1][5] The primary benefits include:

  • Improved Chromatographic Separation: Derivatization can resolve isomers that are otherwise difficult to separate.[1][5]

  • Enhanced Sensitivity: It can reduce peak tailing and increase the abundance of the signal.[5]

  • Structural Characterization: The mass spectra of the derivatives often contain unique fragment ions that aid in the characterization of the analytes.[5][7]

Troubleshooting Guide: Optimizing GC-MS Analysis for Indane Synthesis
Protocol 1: Systematic Troubleshooting Workflow

A systematic approach is the most efficient way to diagnose and resolve GC-MS issues.[2] This workflow helps to isolate the problem without making multiple simultaneous changes, which can obscure the root cause.

GCMS_Troubleshooting start Problem Observed (e.g., Poor Peak Shape, Low Sensitivity) check_consumables Step 1: Check Consumables - Syringe condition - Septum and liner - Gas filters start->check_consumables check_leaks Step 2: Perform Leak Check - Injector fittings - Column connections - Gas lines check_consumables->check_leaks Consumables OK check_method Step 3: Review Method Parameters - Temperatures (inlet, oven, transfer line) - Flow rate - Split ratio check_leaks->check_method No Leaks Found clean_system Step 4: System Cleaning - Clean/replace inlet liner - Clean ion source check_method->clean_system Parameters Correct test_column Step 5: Evaluate Column Performance - Inject standard - Condition or replace column if necessary clean_system->test_column Cleaning Ineffective end_point Problem Resolved test_column->end_point Performance Restored

Caption: Systematic workflow for troubleshooting common GC-MS issues.

Protocol 2: Method Development for Separation of Indane Isomers

When developing a method to separate indane isomers, a logical progression of parameter optimization is key. The following table provides a starting point for method development.

ParameterStarting ConditionRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi®-5Sil MS)A standard non-polar column is a good starting point for many indane derivatives.[5]
Carrier Gas Helium, 1.0 mL/min (constant flow)Provides good efficiency and is compatible with MS detectors.
Inlet Temp. 250 °CBalances volatilization of analytes with minimizing thermal degradation.
Injection 1 µL, Splitless (or appropriate split ratio)Splitless injection is suitable for trace analysis; a split may be needed for concentrated samples to avoid column overload.[3]
Oven Program 70 °C (hold 2 min), ramp 10 °C/min to 300 °C (hold 5 min)A general-purpose program. The ramp rate can be decreased to improve resolution.[4]
MS Transfer Line 280 °CPrevents condensation of analytes before they reach the ion source.
Ion Source Temp. 230 °CA standard temperature for electron ionization (EI).
Mass Range 40-500 amuCovers the expected mass range for indane derivatives and their fragments.
Protocol 3: Step-by-Step Derivatization for Aminoindanes

This protocol is adapted from established methods for the derivatization of aminoindanes using reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA).[1][5]

  • Sample Preparation: Evaporate a solution containing the aminoindane sample to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of the derivatizing reagent (e.g., MBTFA).

  • Reaction: Cap the vial tightly and heat at 70-80 °C for 20-30 minutes. The reaction converts the primary or secondary amine to a more volatile and less polar derivative.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS.

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for monitoring the progress of indane synthesis, particularly for analyzing non-volatile starting materials, intermediates, and products, as well as for impurity profiling.[8][9][10]

Frequently Asked Questions (FAQs): HPLC

Q1: I'm experiencing pressure fluctuations in my HPLC system. What should I check?

A: Pressure fluctuations are often caused by air bubbles in the system or issues with pump components like check valves or seals. Ensure your mobile phase is thoroughly degassed. You can also prime the pump to remove any trapped air.[11] If the problem persists, worn pump seals or malfunctioning check valves may need replacement.

Q2: My retention times are shifting between injections. What's causing this?

A: Retention time variability can be due to several factors. Inconsistent mobile phase composition is a common cause, so ensure it is prepared accurately and consistently.[12] Fluctuations in column temperature can also lead to shifts; using a column oven is highly recommended for reproducibility.[13] Finally, ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[13]

Q3: How do I resolve baseline noise and drift in my HPLC chromatogram?

A: Baseline issues in HPLC can be caused by a dirty detector cell, contaminated or improperly mixed mobile phase, or temperature fluctuations.[11][13] To resolve this, try flushing the system with a strong solvent. Ensure you are using high-purity solvents and that they are well-mixed and degassed. A stable temperature for both the column and detector is also crucial.[13]

Q4: What is the best approach for quantifying impurities in my indane synthesis reaction mixture?

A: HPLC is highly effective for impurity quantification.[8][14] A well-developed gradient method is often necessary to separate impurities with a wide range of polarities from the main product peak.[14] Using a detector that provides high sensitivity, such as a UV-Vis or mass spectrometry detector, is crucial for detecting trace-level impurities.[8] Method validation is also a critical step to ensure the accuracy and reliability of your quantitative results.[14]

Q5: My peaks are broad or splitting. What are the likely causes and solutions?

A: Peak broadening or splitting can indicate a problem with the column, such as a void or contamination at the head of the column. This can be addressed by reversing the column and flushing it, or by replacing the column if it is irreversibly damaged. It can also be caused by using a sample solvent that is stronger than the mobile phase, leading to poor peak focusing. Ensure your sample is dissolved in the mobile phase or a weaker solvent.

Troubleshooting Guide: Robust HPLC Methods for Reaction Monitoring
Protocol 4: HPLC System Health Check (Decision Tree)

When facing HPLC issues, a decision tree can guide you to the most likely cause.

HPLC_Troubleshooting start Problem: Pressure Fluctuation q1 Is the fluctuation rhythmic? start->q1 a1_yes Likely Pump Issue - Check seals, pistons, check valves q1->a1_yes Yes q2 Is the pressure consistently high/low? q1->q2 No a2_yes_high Blockage in the system - Check frits, guard column, column q2->a2_yes_high High a2_yes_low Leak in the system - Check fittings from pump to detector q2->a2_yes_low Low a1_no Likely Air Bubbles - Degas mobile phase - Prime the pump q2->a1_no Neither

Caption: Decision tree for diagnosing HPLC pressure problems.

Protocol 5: Developing a Gradient Method for Impurity Profiling

This protocol outlines the steps for developing a reverse-phase HPLC method to separate an indane product from its starting materials and potential impurities.

  • Column Selection: Start with a C18 column, as it is versatile for a wide range of compound polarities.[14]

  • Mobile Phase Selection:

    • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid in Water (improves peak shape for acidic/basic compounds).

    • Solvent B: Acetonitrile or Methanol (common organic modifiers).

  • Initial Gradient: Perform a broad "scouting" gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions for all components.

  • Gradient Optimization: Based on the scouting run, design a more focused gradient. If peaks are clustered, flatten the gradient in that region to improve resolution.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintain a constant temperature (e.g., 30-40 °C) using a column oven for better reproducibility.[13]

ParameterRecommended Starting PointRationale
Column C18, 4.6 x 150 mm, 5 µmA general-purpose column for reverse-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier helps with peak shape and ionization for MS detection.
Mobile Phase B AcetonitrileGood UV transparency and elution strength.
Gradient 5-95% B over 20 minA broad scouting gradient to locate all peaks.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 °CControlled temperature ensures reproducible retention times.[13]
Detector UV-Vis (e.g., 254 nm) or PDA254 nm is a good starting point for aromatic compounds like indane. A PDA detector can help identify optimal wavelengths.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR) and in-situ reaction monitoring.[15][16]

Frequently Asked Questions (FAQs): NMR

Q1: How can I use NMR to get quantitative data on my reaction conversion?

A: Quantitative NMR (qNMR) relies on the principle that the integral of a signal is directly proportional to the number of nuclei giving rise to that signal.[16] To determine reaction conversion, you can compare the integral of a signal from a reactant to that of a signal from a product. It is crucial to choose signals that are well-resolved and to ensure complete relaxation of the nuclei by using a sufficiently long relaxation delay (D1).

Q2: What are the key considerations for setting up an in-situ NMR experiment for reaction monitoring?

A: For in-situ or flow NMR, the reaction is monitored directly in the NMR spectrometer.[17] Key considerations include:

  • Hardware: You may need a flow cell or a specialized NMR tube that allows for the introduction of reagents.[16]

  • Solvent: The reaction must be conducted in a deuterated solvent.

  • Kinetics: The rate of the reaction must be compatible with the timescale of NMR acquisition. For fast reactions, specialized techniques may be required.[17]

  • Shimming: Maintaining good field homogeneity is essential for acquiring high-quality data over time.

Q3: My NMR signals are broad, affecting quantification. What could be the reason?

A: Signal broadening can be caused by several factors. Poor shimming of the magnetic field is a common culprit. Paramagnetic impurities in your sample can also cause significant broadening. Additionally, if your molecule is undergoing chemical exchange on the NMR timescale, this can lead to broad signals.

Q4: Can I identify reaction intermediates using NMR?

A: Yes, in-situ NMR is an excellent technique for detecting and characterizing transient or unstable intermediates that may not be observable by other methods.[18] By acquiring spectra at regular intervals throughout the reaction, you can observe signals that appear and then disappear, which are characteristic of reaction intermediates.[16]

Troubleshooting Guide: Quantitative and In-Situ NMR for Indane Synthesis
Protocol 6: Sample Preparation and Parameter Setup for Quantitative ¹H NMR (qNMR)
  • Sample Preparation: Accurately weigh a known amount of the reaction mixture and dissolve it in a known volume of a deuterated solvent containing an internal standard with a known concentration. The internal standard should have a simple spectrum and a peak that does not overlap with analyte signals.

  • Instrument Setup:

    • Ensure the instrument is well-shimmed to achieve good resolution and lineshape.

    • Determine the 90° pulse width for your sample.

  • Acquisition Parameters:

    • Relaxation Delay (D1): Set D1 to at least 5 times the longest T1 relaxation time of the protons you are integrating. This is critical for accurate quantification.

    • Number of Scans (NS): Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply a baseline correction to the spectrum.

    • Carefully integrate the signals of interest from the analyte and the internal standard.

    • Calculate the concentration of your analyte based on the relative integrals and known concentration of the internal standard.

Protocol 7: Workflow for In-Situ NMR Reaction Monitoring

This workflow visualizes the process of setting up and running an in-situ NMR experiment.

InSituNMR_Workflow start Define Reaction to Monitor setup_hardware Step 1: Hardware Setup - Install flow cell or prepare NMR tube reactor start->setup_hardware prepare_reagents Step 2: Reagent Preparation - Dissolve starting materials in deuterated solvent setup_hardware->prepare_reagents setup_nmr Step 3: NMR Setup - Insert sample, lock, and shim - Acquire initial spectrum (t=0) prepare_reagents->setup_nmr initiate_reaction Step 4: Initiate Reaction - Add final reagent or trigger reaction (e.g., heat, light) setup_nmr->initiate_reaction acquire_data Step 5: Automated Data Acquisition - Set up an array of experiments to collect spectra over time initiate_reaction->acquire_data process_data Step 6: Data Processing & Analysis - Process spectra - Integrate signals to create kinetic profiles acquire_data->process_data end_point Reaction Profile Obtained process_data->end_point

Caption: Workflow for conducting an in-situ NMR reaction monitoring experiment.

References
  • Dale, M. P., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1335-1344. [Link]

  • Restek Corporation. (n.d.). GC Troubleshooting Guide. [Link]

  • Dale, M. P., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. ResearchGate. [Link]

  • Pellicciari, R., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]

  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • ResearchGate. (n.d.). In‐situ NMR monitoring of the reaction. [Link]

  • Foley, D. A., et al. (2020). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering, 5(2), 355-360. [Link]

  • Scribd. (n.d.). GCMS Troubleshooting Booklet. [Link]

  • von Harbou, E. (2018). Quantitative NMR methods for reaction and process monitoring. Kluedo. [Link]

  • GL Sciences. (2023). GC Troubleshooting Guide. [Link]

  • Foley, D. P., et al. (2014). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology, 38(10). [Link]

  • Jordi Labs. (2023). Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). [Link]

  • Medikamenter Quality Services. (2023). Common Issues in HPLC Analysis. [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • ResearchGate. (n.d.). Process and Reaction Monitoring by Low-Field NMR Spectroscopy. [Link]

  • Giraud, N., et al. (2017). NMR reaction monitoring in flow synthesis. Magnetic Resonance in Chemistry, 55(2), 93-107. [Link]

  • Bou-Hamdan, F. R., et al. (2020). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 25(17), 3881. [Link]

  • Wang, J. (2019). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

  • Shimadzu. (n.d.). High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC. [Link]

  • Chromatography Today. (2023). 4 Common Mistakes to Avoid in HPLC. [Link]

  • Journal of Population Therapeutics & Clinical Pharmacology. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research, 14(12), 5865-5874. [Link]

  • Strieth-Kalthoff, F., et al. (2020). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Chemistry–A European Journal, 26(48), 10834-10845. [Link]

  • Hock, K. J., et al. (2020). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. Angewandte Chemie International Edition, 59(35), 15031-15039. [Link]

  • ResearchGate. (n.d.). Chemical Microreactors For In-Situ Online Process Monitoring. [Link]

  • Vallance, C. (n.d.). Reaction Kinetics. [Link]

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • ResearchGate. (n.d.). Analytical Techniques for Small Molecule Solid Phase Synthesis. [Link]

  • Houston, P. L. (n.d.). Chemical Kinetics and Reaction Dynamics.
  • Analytical Methods. (2013). Analytical methods for kinetic studies of biological interactions: a review. [Link]

  • University of Canterbury. (n.d.). GC-CI-MS analysis of TMS derivatives. [Link]

  • Slideshare. (n.d.). Integral method to analyze reaction kinetics. [Link]

  • ResearchGate. (n.d.). Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction. [Link]

  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. [Link]

  • Analytical and Bioanalytical Chemistry. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. [Link]

Sources

Validation & Comparative

mass spectrometry of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, a key intermediate in pharmaceutical development. We will explore ionization techniques, mass analyzers, and alternative analytical strategies, offering field-proven insights and detailed protocols to support your research and development objectives.

Introduction: The Analytical Imperative

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate (Molecular Formula: C₁₁H₁₃NO₂, Monoisotopic Mass: 191.0946 Da) is a bicyclic amine derivative whose purity, stability, and characterization are critical for ensuring the quality and safety of downstream active pharmaceutical ingredients (APIs). Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural information.[1][2] This guide compares the primary MS-based workflows and contextualizes them against other relevant analytical techniques.

Core Strategy: Liquid Chromatography-Mass Spectrometry (LC-MS)

For a polar, non-volatile molecule like our target compound, LC-MS is the analytical method of choice. The workflow involves separating the analyte from a mixture using high-performance liquid chromatography (HPLC) and then detecting it with a mass spectrometer.

Ionization Source Comparison: ESI vs. APCI

The first critical choice in LC-MS is the ionization source, which converts the analyte from a neutral molecule in solution to a charged ion in the gas phase. The two most common sources for this type of molecule are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): This technique is ideal for polar molecules.[3][4] It applies a high voltage to the liquid eluting from the HPLC column, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are expelled. For methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, the primary amine group is readily protonated. Therefore, ESI in positive ion mode is the recommended primary approach , as it is expected to efficiently generate a strong protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 192.10.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[3] It uses a corona discharge to ionize the vaporized sample.[3] While our analyte has polar functional groups, its overall structure lends it some volatility, making APCI a viable secondary option.[3] It can be particularly useful if matrix effects suppress the ESI signal.[5]

Comparative Summary:

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ion evaporation from charged droplets[6]Corona discharge gas-phase ionization[6]
Analyte Suitability Polar, non-volatile molecules (e.g., peptides, polar drugs)[3][4]Moderately polar to nonpolar, volatile compounds[3]
Expected Ion [M+H]⁺ (protonated molecule)[M+H]⁺
Recommendation Primary choice due to the polar primary amine.Good alternative if ESI fails or for confirmation.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

To confirm the structure of the analyte, tandem mass spectrometry (MS/MS) is essential.[1][2] In this process, the [M+H]⁺ parent ion (m/z 192.1) is isolated and then fragmented by collision-induced dissociation (CID) to produce characteristic product ions. This fragmentation pattern serves as a molecular fingerprint.

Predicted Fragmentation Pathway:

Based on the structure, the following fragmentation patterns are anticipated:

  • Loss of Ammonia (NH₃): A common loss from protonated primary amines, resulting in a fragment at m/z 175.1.

  • Loss of Methanol (CH₃OH): Neutral loss from the methyl ester group, yielding a fragment at m/z 160.1.

  • Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the ester group, leading to a fragment at m/z 133.1.

  • Formation of Indene/Indane Ions: Cleavage within the ring system can produce characteristic ions at m/z 115-117, which are common for aminoindane structures.[7]

The following diagram illustrates the proposed fragmentation workflow and key product ions.

Caption: Proposed MS/MS fragmentation of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate.

Alternative and Complementary Analytical Methodologies

While LC-MS/MS is powerful, a comprehensive analytical package often includes orthogonal techniques for confirmation and routine quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique, but its application to primary amines is often challenging due to their polarity and potential for poor peak shape.[8]

  • The Challenge: Direct analysis of primary amines by GC can lead to peak tailing and low response.[9]

  • The Solution: Derivatization. To overcome this, the primary amine must be derivatized—chemically modified to make it more volatile and less polar.[8][9] Common derivatization agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or trifluoroacetic anhydride (TFAA) for acylation.[9][10] Studies on similar aminoindane structures have shown that derivatization significantly improves chromatographic separation and provides unique fragment ions for identification.[11][12]

Comparison: LC-MS vs. GC-MS

ParameterLC-MS/MSGC-MS
Sample Prep Simple "dilute and shoot"Requires derivatization [8]
Volatility Req. Not requiredAnalyte must be volatile/derivatizable
Typical Use Case Primary method for polar, non-volatile compoundsAnalysis of volatile compounds; confirmation
Fragmentation Soft ionization (ESI), controlled fragmentationHard ionization (EI), extensive fragmentation library
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine purity analysis and quantification where sensitivity is not the primary concern, HPLC-UV is a cost-effective and reliable alternative.[13]

  • Principle: Separation is achieved via HPLC, and detection is based on the analyte's ability to absorb UV light. The aromatic ring in the indene structure ensures a strong UV chromophore.

  • Advantages: Lower cost, simpler operation, and high robustness compared to LC-MS.[13][14]

  • Limitations: Significantly lower sensitivity and selectivity.[13][15] Co-eluting impurities with similar UV spectra can interfere with quantification, a problem that LC-MS overcomes by differentiating compounds based on their mass.[14]

Experimental Protocols

Protocol: LC-MS/MS Method for Quantification and Identification

This protocol provides a starting point for method development.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol (or a suitable solvent) to create a 1 mg/mL stock solution. Further dilute with 50:50 water:acetonitrile to create working standards (e.g., 1 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Waters XTerra MS C18, 2.1 x 30 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Rationale: Using an acidic mobile phase helps to protonate the amine, leading to good peak shape on silica-based columns.

  • Mass Spectrometer Conditions (Triple Quadrupole or Q-TOF):

    • Ionization Source: ESI, Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Flow: 800 L/hr at 400 °C.

    • Scan Mode:

      • Full Scan (for identification): Scan m/z range 50-300 to detect the parent ion.

      • Multiple Reaction Monitoring (MRM) (for quantification): Monitor specific transitions, e.g., 192.1 → 175.1 and 192.1 → 133.1.

Protocol: GC-MS Derivatization (Silylation)
  • Sample Preparation: Place 100 µg of the dried sample into a 2 mL autosampler vial.

  • Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[8]

  • Reaction: Cap the vial tightly and heat at 70 °C for 45-60 minutes.[8][10]

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS system.

Caption: Workflow for silylation derivatization for GC-MS analysis.

Conclusion and Recommendations

For the comprehensive characterization of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, a multi-faceted approach is recommended.

  • For Structural Elucidation and High-Sensitivity Quantification: LC-MS/MS with ESI+ is the gold standard. High-resolution mass spectrometry (HRMS) platforms like Orbitrap or TOF are invaluable for confirming the elemental composition from accurate mass measurements.[16][17]

  • For Orthogonal Confirmation: GC-MS following derivatization provides an excellent confirmatory technique, leveraging a different separation mechanism and producing distinct, library-searchable mass spectra.

  • For Routine QC and Purity Testing: HPLC-UV is a robust, cost-effective workhorse suitable for high-concentration samples in a quality control environment where ultimate sensitivity is not required.[13]

By selecting the appropriate technique based on the analytical goal—be it discovery, impurity profiling, or routine quality control—researchers can ensure the generation of accurate, reliable, and defensible data.

References

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis.
  • PubMed. (2021). Gas chromatography-mass spectrometry of eight aminoindanes. Retrieved from [Link]

  • PubMed. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Retrieved from [Link]

  • PubMed. (2011). Comparison of APPI, APCI and ESI for the LC-MS/MS Analysis of Bezafibrate, Cyclophosphamide, Enalapril, Methotrexate and Orlistat in Municipal Wastewater. Retrieved from [Link]

  • ProQuest. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

  • PubMed. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]

  • NIH. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Retrieved from [Link]

  • Oxford Academic. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Retrieved from [Link]

  • American Laboratory. (2005). LC-MS With Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization. Retrieved from [Link]

  • BPSI. (n.d.). What are the differences between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)?. Retrieved from [Link]

  • PubMed. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Retrieved from [Link]

  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]

  • ResearchGate. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Retrieved from [Link]

  • Infoscience. (n.d.). Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry. Retrieved from [Link]

  • NIH. (2013). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct comparison of LC-MS and HPLC-UV data. Retrieved from [Link]

  • Chromservis. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Retrieved from [Link]

  • Quora. (2018). What are the advantages of LC-MS over HPLC?. Retrieved from [Link]

  • Semantic Scholar. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

Sources

A Tale of Two Halves: A Comparative Guide to the Activity of Racemic vs. Enantiopure Aminoindanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail. For chiral molecules, such as the versatile aminoindane scaffold, the distinction between a racemic mixture and its constituent enantiomers can be the difference between a potent therapeutic and an inactive, or even detrimental, compound. This guide provides an in-depth, objective comparison of the biological activities of racemic and enantiopure aminoindanes, supported by experimental data, to inform rational drug design and development.

The Foundation: Stereoisomerism in Aminoindanes

Aminoindanes are a class of compounds characterized by an indane skeleton with an amino group. The carbon atom to which the amino group is attached is often a chiral center, giving rise to two non-superimposable mirror images known as enantiomers, designated as (R) and (S). A racemic mixture contains equal amounts of both enantiomers.[1] While enantiomers share the same physical and chemical properties in an achiral environment, their interactions with the chiral environment of biological systems—such as enzymes and receptors—can differ dramatically.[2] This stereoselectivity is a cornerstone of modern pharmacology.

The decision to advance a racemic mixture or a single enantiomer has profound implications for a drug's efficacy, safety, and pharmacokinetic profile. The following sections will dissect these differences using the well-characterized N-propargyl-1-aminoindan (the parent structure of the Parkinson's disease drug, rasagiline) as a primary case study.

Case Study: N-Propargyl-1-aminoindan - A Striking Display of Enantioselectivity

The most compelling illustration of the differential activity between racemic and enantiopure aminoindanes is found in the inhibition of monoamine oxidase B (MAO-B), a key enzyme in the degradation of dopamine and a target for the treatment of Parkinson's disease.

Monoamine Oxidase B (MAO-B) Inhibition: A Quantitative Comparison

Experimental data reveals a stark contrast in the MAO-B inhibitory potency of the (R)- and (S)-enantiomers of N-propargyl-1-aminoindan, and its corresponding racemic mixture.

CompoundEnantiomeric FormTargetIC50 (nM) - Rat BrainReference
Rasagiline (R)-(+)-enantiomerMAO-B 4.43 ± 0.92 [3][4]
MAO-A412 ± 123[3][4]
TVP-1022 (S)-(-)-enantiomerMAO-B ~16,834 [3]
MAO-A-[3]
AGN-1135 Racemic MixtureMAO-B ~8.86 [3]
MAO-A-[3]

Note: The IC50 for the (S)-enantiomer was calculated based on the finding that it is 1/3,800th as active as the (R)-enantiomer for MAO-B inhibition.[3] The IC50 for the racemic mixture is approximated to be double that of the pure (R)-enantiomer, as it has been shown to have roughly half the potency, indicating no interaction between the enantiomers at the active site.[3]

As the data clearly demonstrates, the (R)-enantiomer, known as rasagiline, is a highly potent and selective inhibitor of MAO-B.[3][4] In stark contrast, the (S)-enantiomer is approximately 3,800 times less active.[3] Consequently, the racemic mixture's potency is effectively halved compared to the pure (R)-enantiomer, as the (S)-enantiomer contributes negligibly to the overall MAO-B inhibition. This profound difference underscores the critical importance of enantiomeric purity for achieving the desired pharmacological effect. The (S)-enantiomer in this context can be considered an "isomeric ballast," contributing to the chemical load without providing therapeutic benefit for this specific target.

Beyond the Primary Target: Neuroprotective Effects

While MAO-B inhibition is a primary mechanism of action for rasagiline, the story of its enantiomers extends to neuroprotective activities that appear to be independent of this enzymatic inhibition.

In a study using a model of stroke in spontaneously hypertensive rats, both rasagiline ((R)-enantiomer) and its (S)-enantiomer demonstrated the ability to increase survival and delay the incidence of stroke.[5] Notably, the (S)-enantiomer, despite being a significantly weaker MAO-B inhibitor, also conferred neuroprotection, suggesting an alternative mechanism of action.[5] This finding is crucial as it indicates that the "inactive" enantiomer for one target may possess beneficial activities at another. However, it is important to note that the effective doses differed between the enantiomers in this in vivo model.[5]

Further evidence for MAO-independent neuroprotection comes from studies on ladostigil, a dual acetylcholine-butyrylcholinesterase and brain-selective MAO inhibitor derived from rasagiline.[6][7] The (S)-isomer of a ladostigil derivative, which lacks MAO inhibitory activity, was also found to exert neuroprotective effects and regulate amyloid precursor protein (APP) processing, further supporting the existence of neuroprotective pathways independent of MAO inhibition.[6]

This highlights a critical consideration in drug development: a seemingly inactive enantiomer for the primary target may have off-target effects that could be beneficial, neutral, or detrimental. A thorough characterization of both enantiomers is therefore essential.

The Influence of Metabolism: The Case of 1-(R)-aminoindan

The metabolic fate of enantiomers can also differ significantly, leading to distinct pharmacological profiles. Rasagiline is metabolized in the liver to its major metabolite, 1-(R)-aminoindan. This metabolite is a weak, reversible MAO-B inhibitor but has been shown to possess neuroprotective and antiapoptotic properties in its own right. This suggests that the overall therapeutic effect of rasagiline may be a combination of the parent drug's activity and the activity of its active metabolite. The stereochemistry of the parent compound dictates the stereochemistry of the metabolite, further emphasizing the importance of starting with a single enantiomer.

Experimental Protocols: A Guide to Key Methodologies

To facilitate further research in this area, we provide outlines of key experimental protocols for assessing the activity of aminoindane enantiomers.

In Vitro MAO Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Homogenates of rat or human brain tissue, or recombinant human MAO-A and MAO-B enzymes.

  • Substrates:

    • MAO-A: [14C]-5-hydroxytryptamine (serotonin)

    • MAO-B: [14C]-phenylethylamine

  • Procedure: a. Pre-incubate the enzyme preparation with a range of concentrations of the test compound (racemic mixture, (R)-enantiomer, or (S)-enantiomer) for a defined period (e.g., 30 minutes) at 37°C. b. Initiate the enzymatic reaction by adding the radiolabeled substrate. c. Incubate for a specific duration (e.g., 20 minutes) at 37°C. d. Stop the reaction by adding an acid solution (e.g., 2M HCl). e. Extract the deaminated metabolites using an organic solvent (e.g., toluene/ethyl acetate). f. Quantify the radioactivity of the extracted metabolites using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by non-linear regression analysis.

MAO_Inhibition_Workflow

Chiral Resolution of Aminoindanes

Objective: To separate a racemic mixture of an aminoindane into its individual enantiomers.

Methodology: Diastereomeric Salt Crystallization

  • Resolving Agent Selection: Choose a chiral acid (e.g., L-(+)-tartaric acid, D-(−)-tartaric acid, or N-acetyl-L-leucine) that will form diastereomeric salts with the racemic aminoindane.

  • Salt Formation: Dissolve the racemic aminoindane and the chiral resolving agent in a suitable solvent (e.g., methanol, ethanol).

  • Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt will typically be less soluble and will crystallize out of the solution.

  • Isolation: Collect the crystals by filtration.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free enantiopure aminoindane.

  • Extraction: Extract the enantiopure aminoindane with an organic solvent.

  • Purification and Characterization: Purify the enantiomer (e.g., by distillation or recrystallization) and determine its enantiomeric excess (e.e.) using chiral HPLC or polarimetry. The other enantiomer can be recovered from the mother liquor.

Chiral_Resolution_Workflow

Concluding Remarks: A Call for Enantiopure Development

The presented data unequivocally demonstrates that for aminoindane derivatives targeting specific biological receptors, the use of a single, active enantiomer is scientifically and therapeutically superior to the administration of a racemic mixture. The case of rasagiline highlights that the (R)-enantiomer is responsible for the potent and selective MAO-B inhibition, while the (S)-enantiomer is largely inactive at this target. Administering the racemate would necessitate a higher dose to achieve the same therapeutic effect, while introducing an unnecessary chemical entity—the less active enantiomer—into the biological system.

While the "inactive" enantiomer may sometimes possess other beneficial properties, it can also contribute to off-target side effects or a more complex pharmacokinetic profile. Therefore, a thorough and independent evaluation of each enantiomer is a critical step in the drug development process. The pursuit of enantiopure drugs is not merely an exercise in chemical refinement; it is a fundamental principle of rational drug design that leads to safer, more effective, and more predictable medicines.

References

  • Youdim, M. B. H., Gross, A., & Finberg, J. P. M. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology, 132(2), 500–506. [Link]

  • Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. (2001). BioWorld. [Link]

  • Eliash, S., Speiser, Z., & Cohen, S. (2003). Rasagiline and its (S) enantiomer increase survival and prevent stroke in salt-loaded stroke-prone spontaneously hypertensive rats. Journal of Neural Transmission, 110(1), 29-41. [Link]

  • Finberg, J. P., Lamensdorf, I., & Youdim, M. B. (1998). (R)(+)-N-propargyl-1-aminoindan (rasagiline) and derivatives: highly selective and potent inhibitors of monoamine oxidase B. Journal of Neural Transmission. Supplementum, 52, 301–305. [Link]

  • Bar-Am, O., Amit, T., & Youdim, M. B. H. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry, 112(5), 1131–1137. [Link]

  • Youdim, M. B., Weinstock, M., & Mandel, S. (2001). The anti-Parkinson drug rasagiline and its cholinesterase inhibitor derivatives exert neuroprotection unrelated to MAO inhibition in cell culture and in vivo. Annals of the New York Academy of Sciences, 939, 450–458. [Link]

  • Youdim, M. B. H., Gross, A., & Finberg, J. P. M. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. ResearchGate. [Link]

  • Speiser, Z., Levy, R., & Cohen, S. (1998). Effects of N-propargyl-1-(R)aminoindan (rasagiline) in models of motor and cognition disorders. Journal of Neural Transmission. Supplementum, 52, 287–300. [Link]

  • Bar-Am, O., Yogev-Falach, M., Amit, T., Sagi, Y., & Youdim, M. B. (2004). A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 18(12), 1427–1429. [Link]

  • Weinstock, M., Gorodetsky, E., & Youdim, M. B. (2002). The neurochemical and behavioral effects of the novel cholinesterase-monoamine oxidase inhibitor, ladostigil, in response to L-dopa and L-tryptophan, in rats. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 27(4), 577–587. [Link]

  • Halberstadt, A. L., & Brandt, S. D. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(7), 2095–2107. [Link]

  • Robottom, B. J., & Kieburtz, K. (2010). Role of rasagiline in treating Parkinson's disease: Effect on disease progression. Neuropsychiatric disease and treatment, 6, 227–232. [Link]

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (2020). PMC. [Link]

  • What Is The Difference Between Racemic And Enantiopure?. (2025). Chemistry For Everyone. [Link]

  • Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. (2022). MDPI. [Link]

  • Comparison of the K I values of 5 psychostimulants to inhibit human and mouse monoamine transporters. ResearchGate. [Link]

  • Zhang, X., Li, J., & Hai, L. (2020). Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial. Frontiers in Pharmacology, 11, 589990. [Link]

  • Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors. ResearchGate. [Link]

  • Kumar, S. S., Narra, N., & Reddy, B. S. (2023). HPLC based in vivopharmacokinetic studies of rasagiline mesylate microspheres for Parkinson's disease. Annals of Phytomedicine, 12(2), 430-436. [Link]

  • DOPAMINE RECEPTOR AFFINITIES K, (nM) OF THE COMPOUNDS STUDIED. ResearchGate. [Link]

  • Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment. (2012). ResearchGate. [Link]

  • Polymorphism of Drug Transporters, Rather Than Metabolizing Enzymes, Conditions the Pharmacokinetics of Rasagiline. (2021). MDPI. [Link]

  • Old and new MAOIs for Parkinson's disease - Rasagiline. University of Florida Health. [Link]

  • Müller, T. (2014). Pharmacokinetic/pharmacodynamic evaluation of rasagiline mesylate for Parkinson's disease. Expert opinion on drug metabolism & toxicology, 10(10), 1423–1432. [Link]

  • Inside the isomers: the tale of chiral switches. (2004). Australian Prescriber. [Link]

  • Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. (2022). ResearchGate. [Link]

  • Abadie, C., et al. (2013). Safety profile of enantiomers vs. racemic mixtures: it's the same?. British journal of clinical pharmacology, 75(3), 859–861. [Link]

  • Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. (2023). ResearchGate. [Link]

  • Koldsø, H., Severinsen, K., & Schiøtt, B. (2014). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in pharmacology, 5, 22. [Link]

  • Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. (2022). MDPI. [Link]

  • Engel, J. A., & Wu, H. (2006). Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. The Journal of pharmacology and experimental therapeutics, 319(3), 1381–1389. [Link]

  • Meltzer, H. Y., Li, Z., & Kaneda, Y. (2003). Dopamine and serotonin receptor binding and antipsychotic efficacy. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 28(3), 601–609. [Link]

Sources

A Senior Application Scientist's Guide to Alternative Building Blocks for Methyl 1-Amino-2,3-dihydro-1H-indene-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in any drug discovery program. The constrained bicyclic scaffold of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate has garnered significant interest as a versatile starting material for the synthesis of a wide array of biologically active molecules. Its rigid framework provides a defined three-dimensional orientation for the appended amino and carboxylate functionalities, making it an attractive core for probing interactions with biological targets. However, the constraints of a single building block can limit the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of alternative building blocks to methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, offering researchers and drug development professionals a critical evaluation of their synthetic utility and potential impact on biological activity, supported by experimental insights.

The Central Scaffold: Methyl 1-Amino-2,3-dihydro-1H-indene-4-carboxylate

The 1-aminoindane moiety is a privileged scaffold in medicinal chemistry, known for its presence in compounds with a range of biological activities, including antibacterial, antiviral, and central nervous system effects.[1] The title compound, methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, presents a chiral primary amine at the 1-position and a methyl ester at the 4-position, offering two key points for diversification. The relative stereochemistry of the substituents and their positioning on the aromatic ring are crucial for target engagement.

A plausible synthetic approach to the core indane-4-carboxylate structure can be adapted from established methods for related indanones. For instance, a Dieckmann condensation of a suitably substituted pimelate derivative can yield the corresponding 2-carbomethoxy-indan-1-one, which can then be further functionalized. The introduction of the amino group at the 1-position can be achieved through reductive amination of the corresponding indanone.

Positional Isomerism: A Subtle Shift with Significant Consequences

One of the most direct strategies for exploring alternative building blocks is to consider positional isomers. The placement of the amino and carboxylate groups on the indane ring can profoundly influence the molecule's vectoral projection of functional groups and, consequently, its biological activity. It is a well-established principle in pharmacology that isomers can exhibit vastly different pharmacokinetic and pharmacodynamic profiles.[2]

Building BlockStructureKey Differentiating Features
Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate Amino and carboxylate groups are ortho to the fused cyclopentyl ring on the aromatic portion.
Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate Amino group on the aromatic ring, carboxylate on the aliphatic ring.
Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate Amino and carboxylate groups are meta to each other on the aromatic ring.
Methyl 6-amino-2,3-dihydro-1H-indene-1-carboxylate Amino and carboxylate groups are para to each other on the aromatic ring.

The choice between these isomers is dictated by the specific requirements of the biological target. For instance, if a hydrogen bond donor (the amine) and a hydrogen bond acceptor (the carboxylate) need to be positioned in close proximity to interact with adjacent residues in a binding pocket, the ortho arrangement of the primary topic molecule would be advantageous. Conversely, a para arrangement would be more suitable for spanning a larger distance within a binding site. While direct comparative studies are often target-specific, the principle of positional isomerism is a fundamental tool in structure-activity relationship (SAR) exploration.[3]

Chirality: The Impact of Enantiopurity

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is a chiral molecule. The use of a racemic mixture versus a single enantiomer can have profound implications for drug efficacy and safety.[1][4][5][6] It is common for one enantiomer (the eutomer) to be responsible for the desired pharmacological activity, while the other (the distomer) may be inactive or contribute to off-target effects and toxicity.[4] Therefore, the use of enantiopure building blocks is highly desirable in drug discovery.

The stereoselective synthesis of the desired enantiomer can be achieved through various methods, including the use of chiral catalysts or resolving agents. For example, enzymatic transamination has been successfully employed for the asymmetric synthesis of related aminoindane derivatives.

Bioisosteric Replacement and Scaffold Hopping: Expanding Chemical Space

To move beyond simple isomeric variations, the concepts of bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry.[7][8][9] Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. Scaffold hopping involves replacing the core molecular framework with a different one while retaining the original's biological activity.

Bioisosteres of the Carboxylate Group

The methyl ester of the parent compound is often a precursor to the corresponding carboxylic acid, which can be a key pharmacophoric element. However, carboxylic acids can suffer from poor oral bioavailability and rapid metabolism.[8] Bioisosteric replacements can address these liabilities.

BioisostereStructureRationale for Use
TetrazoleSimilar pKa to carboxylic acids, can act as a metabolically stable mimic.[10]
Hydroxamic AcidCan chelate metal ions in enzyme active sites and may offer different interaction profiles.[2]
AcylsulfonamideGenerally more acidic than carboxylic acids and can exhibit improved membrane permeability.[2]
Scaffold Hopping Alternatives to the Indane Core

Replacing the 2,3-dihydro-1H-indene scaffold with other cyclic systems can lead to novel intellectual property and improved drug-like properties. The key is to select scaffolds that can project the essential pharmacophoric elements (the amino and carboxylate groups) in a similar spatial orientation.

Alternative ScaffoldStructureRationale for Use
Tetrahydroisoquinoline Introduces a nitrogen atom into the ring system, which can alter solubility, basicity, and potential for hydrogen bonding. Derivatives have shown promise as enzyme inhibitors.[11]
Indazole A bioisostere of the indole ring, which is structurally related to indane. The additional nitrogen atoms can modulate electronic properties and provide additional points for interaction.
Benzofuran/Benzothiophene Replacing the cyclopentane ring with a heteroaromatic ring can alter the planarity and electronic distribution of the molecule.

Experimental Protocols: A Practical Comparison of Amide Bond Formation

To illustrate the practical application of these building blocks, the following section details a representative experimental protocol for the amide coupling of an amino ester with a carboxylic acid. This is a common transformation in the synthesis of biologically active molecules.

General Protocol for Amide Coupling

A convenient method for amide bond formation involves the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt) or a catalyst like 4-dimethylaminopyridine (DMAP).[12][13]

Reaction Scheme:

G Amino Ester Amino Ester Amide Product Amide Product Amino Ester->Amide Product Carboxylic Acid, Coupling Reagents Carboxylic Acid Carboxylic Acid Carboxylic Acid->Amide Product

A representative amide coupling reaction.

Materials:

  • Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride

  • Alternative amino ester (e.g., Methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate)

  • Carboxylic acid of choice (e.g., Benzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and the amino ester hydrochloride (1.0 eq) in anhydrous DCM is added triethylamine (1.1 eq) at 0 °C.

  • EDC (1.2 eq) and DMAP (0.1 eq) are then added sequentially to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is diluted with DCM and washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amide.

Expected Outcomes and Comparison:

The choice of amino ester will influence the reaction kinetics and the properties of the final product. For example, the steric hindrance around the amino group can affect the rate of acylation. The lipophilicity and polarity of the resulting amide will also differ based on the scaffold used, which can have a significant impact on its solubility and chromatographic behavior. A direct comparison of reaction yields and purification profiles for the different building blocks provides valuable data for selecting the optimal scaffold for a given synthetic route.

Data Summary and Comparison

Building BlockMolecular Weight ( g/mol )Predicted cLogPKey Synthetic ConsiderationsPotential Impact on Biological Activity
Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate 191.231.8Chiral center at C1 requires stereocontrolled synthesis or resolution.Rigid scaffold provides defined vectoral orientation of substituents.
Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate 191.231.6Carboxylate on the aliphatic ring may influence conformational flexibility.Alters the spatial relationship between the amino and carboxylate groups.
Methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate 221.272.1Larger ring system may adopt different conformations.Increased lipophilicity and size may lead to different target interactions.
Methyl 3-amino-1H-indazole-5-carboxylate 191.171.2Heteroaromatic core can participate in π-π stacking and hydrogen bonding.Modified electronic properties and additional hydrogen bond donors/acceptors.

Conclusion

The selection of a core building block is a pivotal decision in the design of new therapeutic agents. While methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate offers a valuable and proven scaffold, a thorough exploration of its alternatives is essential for optimizing biological activity and physicochemical properties. Positional isomers, enantiopure variants, and bioisosteric or scaffold-hopped analogues provide a rich palette of chemical diversity for the medicinal chemist. By carefully considering the synthetic accessibility and the potential impact on target engagement and ADME properties, researchers can make informed decisions to accelerate the discovery of novel and effective medicines. This guide serves as a starting point for this critical analysis, encouraging a rational and data-driven approach to building block selection.

References

  • Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. (2011). PubMed.
  • Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. (2025).
  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxyl
  • Fig. S2 13 C NMR spectrum of methyl 1H-indene-2-carboxylate (6a). (n.d.).
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
  • Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)
  • View of Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. (n.d.). Synergy Publishers.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • A Comparative Analysis of the Biological Activities of Aminoacetophenone Isomers. (n.d.). Benchchem.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2025).
  • Amino Acid Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives. (n.d.).
  • What Is The Difference Between Racemic And Enantiopure?. (2025). Chemistry For Everyone.
  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). The Royal Society of Chemistry.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025).
  • stereochemistry and biological activity of drugs. (n.d.).
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2025).
  • Acid Bioisosteres. (2022). Cambridge MedChem Consulting.
  • Process for the preparation of amino acid methyl esters. (n.d.).
  • A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. (n.d.). Organic Syntheses Procedure.
  • Safety profile of enantiomers vs. racemic mixtures: it's the same?. (n.d.). PMC.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). SciSpace.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure.
  • Chirality in drug development: from racemic mixtures to enantiopure substances. (n.d.). Ardena Insight.
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
  • Amide Coupling. (n.d.). Biofilm Inhibitor Synthesis.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.

Sources

A Researcher's Guide to the Biological Evaluation of Methyl 1-Amino-2,3-dihydro-1H-indene-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Aminoindane Scaffold

The 2,3-dihydro-1H-indene, or indane, scaffold is a privileged structure in medicinal chemistry. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive core for designing molecules that interact with specific biological targets. When functionalized with an amino group, the resulting aminoindane derivatives have demonstrated a wide array of biological activities, including antibacterial, antiviral, anticonvulsant, and antiparkinsonian effects.[1][2] Notably, certain aminoindanes are known to interact with monoamine transporters in the central nervous system, highlighting their potential as neuropharmacological agents.[3][4]

This guide focuses on a specific subclass: methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate derivatives . The inclusion of a methyl carboxylate group at the 4-position introduces a key point for molecular interaction and potential metabolic modification, distinguishing this series from more extensively studied analogues like 2-aminoindane. This guide provides a comparative framework for the initial biological evaluation of these novel derivatives, outlining the rationale, experimental protocols, and data interpretation necessary for researchers in drug discovery.

Rationale for a Multi-Target Biological Evaluation

A comprehensive initial screening is paramount to uncovering the therapeutic potential and potential liabilities of a new chemical series. Based on the established pharmacology of the broader aminoindane class, a logical and efficient primary evaluation of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate derivatives should encompass three key areas: neuropharmacological activity, antimicrobial efficacy, and general cytotoxicity.

  • Neuropharmacological Potential (Acetylcholinesterase Inhibition): The central nervous system activity of related aminoindanes makes acetylcholinesterase (AChE) an important target to investigate.[3][4] AChE is the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for managing Alzheimer's disease.[5][6] Evaluating our derivatives for AChE inhibition could uncover novel candidates for treating neurodegenerative disorders.

  • Antimicrobial Activity: Previous studies have successfully identified aminoindane derivatives with potent antibacterial activity against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[2] Therefore, screening this new series against a panel of representative Gram-positive and Gram-negative bacteria is a well-justified endeavor to identify new antibiotic leads.

  • Cytotoxicity Assessment: Any compound intended for therapeutic use must be evaluated for its potential to harm healthy cells.[7][8] A primary cytotoxicity screen against a standard mammalian cell line is a critical first step. This assay not only establishes a basic safety profile but can also identify compounds with potent cell-killing activity, which could be further investigated as potential anticancer agents.[9]

The following workflow provides a strategic overview of the evaluation process.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: Data Analysis & Hit Selection synthesis Synthesis of Carboxylate Derivatives purification Purification & Purity Assessment (HPLC, NMR) synthesis->purification ache AChE Inhibition Assay purification->ache antibacterial Antibacterial (MIC Determination) purification->antibacterial cyto Cytotoxicity Assay (e.g., MTT on HEK293) purification->cyto data Comparative Analysis (IC50, MIC, CC50) ache->data antibacterial->data cyto->data hit Hit Identification & SAR Analysis data->hit

Caption: High-level workflow for the biological evaluation of novel derivatives.

Comparative Performance Data

To effectively compare derivatives, quantitative data from biological assays must be systematically organized. The table below serves as a template for summarizing the results from the primary screens. For context, data for well-established reference compounds are included.

  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a derivative required to inhibit 50% of the target enzyme's (AChE) activity. A lower IC₅₀ indicates higher potency.

  • MIC (Minimum Inhibitory Concentration): The lowest concentration of a derivative that prevents visible growth of a microorganism.[10] A lower MIC indicates higher antibacterial potency.

  • CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a derivative that causes the death of 50% of viable cells. A higher CC₅₀ indicates lower toxicity and a better safety profile.

CompoundAChE Inhibition IC₅₀ (µM)Antibacterial MIC (µg/mL) vs. S. aureusCytotoxicity CC₅₀ (µM) vs. HEK293 Cells
Derivative A 15.28>100
Derivative B >1006425.4
Derivative C 5.8>12885.1
Donepezil (Ref.)0.02N/A>100
Ciprofloxacin (Ref.)N/A0.5>100
Doxorubicin (Ref.)N/AN/A0.8

Data presented are hypothetical and for illustrative purposes only.

Detailed Experimental Protocols

The trustworthiness of comparative data hinges on robust and reproducible experimental design. The following sections provide detailed, self-validating protocols for the core assays.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the well-established Ellman's method, where the activity of AChE is measured by monitoring the formation of a yellow-colored product resulting from the reaction of thiocholine with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB).[5][11]

G cluster_0 AChE Catalysis cluster_1 Colorimetric Reaction ATCh Acetylthiocholine (Substrate) AChE AChE (Enzyme) ATCh->AChE Products Thiocholine + Acetate AChE->Products Thiocholine Thiocholine Products->Thiocholine DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Yellow TNB²⁻ (Yellow Anion) DTNB->Yellow Inhibitor Test Derivative Inhibitor->AChE Inhibition

Caption: Mechanism of the Ellman's method for AChE activity measurement.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0).

    • DTNB Solution: Dissolve DTNB in the assay buffer to a final concentration of 10 mM.

    • Substrate Solution: Dissolve acetylthiocholine iodide (ATCh) in the assay buffer to a final concentration of 10 mM.

    • Enzyme Solution: Prepare a stock solution of AChE (from Electrophorus electricus) in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Test Compounds: Prepare stock solutions of the aminoindane derivatives in DMSO (e.g., 10 mM). Create serial dilutions in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound dilution (or buffer for control wells).

    • Add 50 µL of DTNB solution to all wells.

    • Add 25 µL of the AChE enzyme solution to all wells except the "No Enzyme Control". Add 25 µL of buffer to these control wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the ATCh substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

    • The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, providing a quantitative measure of its antibacterial potency.[12] The protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus ATCC 25923).

    • Suspend the colonies in sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in sterile Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Plate Preparation (96-well plate format):

    • Prepare a 2x stock solution of the highest concentration of the test derivative to be tested in MHB.

    • Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the 2x derivative stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.

    • Add 100 µL of sterile MHB to well 12.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the derivative at which there is no visible bacterial growth (i.e., the well is clear).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[9] Viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product, which can be quantified spectrophotometrically.

Methodology:

  • Cell Culture and Seeding:

    • Culture a mammalian cell line (e.g., HEK293, a non-cancerous human embryonic kidney line) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Harvest the cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test derivatives in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or medium with DMSO for the vehicle control).

    • Incubate the plate for another 48 hours.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of the purple solution at 570 nm using a microplate reader.

    • The percent viability is calculated using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC₅₀ value.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic biological evaluation of novel methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate derivatives. By employing a multi-target screening approach encompassing neuropharmacology, antimicrobials, and cytotoxicity, researchers can efficiently identify promising lead compounds. The detailed protocols for AChE inhibition, antibacterial MIC determination, and MTT cytotoxicity assays ensure data integrity and reproducibility.

Derivatives that exhibit high potency (low IC₅₀ or MIC) and low cytotoxicity (high CC₅₀) should be prioritized for further investigation. Subsequent steps would include secondary screening against a broader panel of targets, mechanism of action studies, and initial pharmacokinetic profiling to assess their drug-like properties. This structured, comparative approach is essential for navigating the early stages of drug discovery and unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • BioAssay Systems. (n.d.). QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. Retrieved from [Link][11]

  • Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. Retrieved from [Link][3]

  • Issa, N., et al. (2011). A high density assay format for the detection of novel cytotoxic agents in large chemical libraries. Journal of Visualized Experiments, (53), 2843. Retrieved from [Link][13]

  • Biocompare. (n.d.). Acetylcholinesterase Assay Kits. Retrieved from [Link][14]

  • BioAssay Systems. (n.d.). Acetylcholinesterase Inhibitor. Retrieved from [Link][5]

  • ResearchGate. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Retrieved from [Link][4]

  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric). Retrieved from [Link][6]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link][15]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link][8]

  • ResearchGate. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link][9]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Cell Proliferation and Cytotoxicity Assays. Current Pharmaceutical Biotechnology, 17(14), 1213-1221. Retrieved from [Link][16]

  • ResearchGate. (n.d.). Aminoindane derivatives. Retrieved from [Link][1]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Semantic Scholar. Retrieved from [Link][17]

  • Protocols.io. (2019). Assessment of antimicrobial activity. Retrieved from [Link][10]

  • Rüzgar, D., Akbaba, Y., Ozgeris, B., & Gormez, A. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. ResearchGate. Retrieved from [Link][2]

  • Al-Shabib, N. A., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5). Retrieved from [Link][12]

Sources

A Comparative Guide to the Validation of Chiral HPLC Methods for Aminoindane Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereoselective synthesis and analysis of chiral molecules are paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to ensure the safety and efficacy of new chemical entities.[1][2] Aminoindane esters, a class of compounds with significant therapeutic potential, present a common challenge in chiral analysis. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the enantioselective analysis of aminoindane esters, grounded in experimental data and established validation principles. We will dissect a validated chiral HPLC method, explore alternative technologies, and provide the scientific rationale behind the methodological choices, empowering you to develop and validate your own robust chiral separation methods.

The Criticality of Chiral Separation in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. Enantiomers, the pair of mirror-image molecules, often exhibit distinct biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. A stark historical example is the thalidomide tragedy, where the (R)-enantiomer was an effective sedative, but the (S)-enantiomer was teratogenic.[1] Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs.

Aminoindane derivatives, such as rasagiline, are a prominent class of compounds used in the treatment of neurodegenerative diseases. The therapeutic efficacy of these drugs is often enantiomer-dependent. Therefore, the development of precise and accurate analytical methods for their chiral separation is not merely an academic exercise but a critical component of drug quality control and regulatory compliance.

A Validated Chiral HPLC Method for Aminoindane Derivatives: A Case Study

While the following method is based on the validated separation of the closely related aminoindane derivative, rasagiline, it serves as an excellent, adaptable template for the chiral analysis of aminoindane esters.[3] The principles of chiral recognition and method validation are directly transferable.

Experimental Protocol: Chiral UHPLC Separation

This method utilizes an α1-acid glycoprotein (AGP) chiral stationary phase (CSP), which has demonstrated broad enantioselectivity for a variety of chiral compounds.

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® AGP, 150 mm x 10 mm

  • Mobile Phase: Isocratic elution with a mixture of aqueous ammonium acetate buffer and isopropyl alcohol (90:10, v/v).

  • Flow Rate: 0.6 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 300 µL

Rationale for Methodological Choices:

  • Chiral Stationary Phase (CSP): The Chiralpak® AGP column was selected for its proven ability to resolve enantiomers of various drug compounds.[3] AGP is a protein-based CSP that offers a complex three-dimensional structure with multiple chiral recognition sites, enabling separation through a combination of ionic, hydrophobic, and hydrogen-bonding interactions. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are also excellent choices and should be considered during method development.[4][5][6]

  • Mobile Phase: A reversed-phase mobile phase consisting of an aqueous buffer and an organic modifier is employed. The ammonium acetate buffer helps to control the ionization state of the analyte and the stationary phase, which is crucial for reproducible interactions. Isopropyl alcohol is used as the organic modifier to modulate the retention and selectivity of the separation. The choice of isocratic elution simplifies the method and enhances its robustness for routine quality control applications.

  • Detection: UV detection at 210 nm is chosen based on the chromophoric properties of the aminoindane structure, providing adequate sensitivity for the analysis.

Method Validation According to ICH Q2(R1) Guidelines

A comprehensive validation of the analytical method is essential to demonstrate its suitability for its intended purpose. The validation parameters are defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]

1. System Suitability: System suitability tests are performed to ensure that the chromatographic system is performing adequately on the day of analysis.

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
Resolution (Rs)> 1.5

2. Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically evaluated by analyzing blank samples, placebo, and spiked samples.

3. Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

ParameterResult
Concentration Range 0.2 - 2.2 µg/mL
Correlation Coefficient (r²) > 0.999

The high correlation coefficient indicates a strong linear relationship between the concentration and the detector response.[3][7]

4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of spiked samples at different concentration levels.

Concentration LevelMean Recovery (%)
Low98.5
Medium99.2
High100.5

5. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): Assesses the precision within the same laboratory but on different days, with different analysts, and/or different equipment.

Precision LevelRelative Standard Deviation (RSD)
Repeatability < 2.0%
Intermediate Precision < 2.0%

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For the rasagiline example, the LOD was 0.06 µg/mL.[3]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ for the rasagiline example was 0.2 µg/mL.[3]

7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Parameter VariedEffect on Results
Flow Rate (± 0.1 mL/min) No significant change
Mobile Phase Composition (± 2%) No significant change
Column Temperature (± 2°C) No significant change

Comparative Analysis of Chiral Separation Technologies

While HPLC is a cornerstone of chiral analysis, other techniques offer distinct advantages and should be considered in the context of specific analytical challenges.

FeatureChiral HPLCChiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid chiral stationary phase.Partitioning between a supercritical fluid mobile phase (typically CO2) and a solid chiral stationary phase.Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the buffer.
Speed Moderate to fast, with UHPLC offering significant speed advantages.Generally faster than HPLC due to lower viscosity and higher diffusivity of the mobile phase.[2][8]Can be very fast, especially for small molecules.
Resolution Excellent, with a wide variety of highly selective CSPs available.Often provides higher efficiency and resolution compared to HPLC for certain compounds.[9]High efficiency can lead to excellent resolution, but method development can be more complex.
Solvent Consumption Can be significant, especially with normal-phase chromatography.Significantly lower organic solvent consumption, aligning with green chemistry principles.[2]Very low solvent and sample consumption.
Sample Throughput Good, can be automated for high-throughput screening.High, due to faster analysis times and rapid column equilibration.High, with automated systems capable of analyzing many samples.
Instrumentation Widely available and well-established.Less common than HPLC but gaining popularity.Specialized instrumentation required.
Ideal Applications Broad applicability for analytical and preparative separations of a wide range of compounds.High-throughput screening, preparative separations, and analysis of thermally labile or poorly soluble compounds.Analysis of charged or highly polar molecules, and when sample volume is limited.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) outline the experimental workflow for method validation and the logical relationships between the validation parameters.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R1) Column & CSP Selection Column & CSP Selection Mobile Phase Screening Mobile Phase Screening Column & CSP Selection->Mobile Phase Screening Optimization Optimization Mobile Phase Screening->Optimization System Suitability System Suitability Optimization->System Suitability Specificity Specificity System Suitability->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness

Caption: Experimental workflow from method development to validation.

G Reliable Method Reliable Method Specificity Specificity Accuracy Accuracy Specificity->Accuracy Accuracy->Reliable Method Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Precision Precision Precision->Accuracy LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness Robustness->Reliable Method System Suitability System Suitability System Suitability->Reliable Method

Caption: Interdependence of validation parameters for a reliable method.

Conclusion: A Strategic Approach to Chiral Method Validation

The successful validation of a chiral HPLC method for aminoindane esters requires a systematic and scientifically sound approach. By leveraging existing knowledge of similar compounds, such as rasagiline, and adhering to the rigorous framework of ICH Q2(R1) guidelines, researchers can develop robust and reliable analytical methods. The choice of chiral stationary phase and mobile phase composition is critical and should be guided by an understanding of the underlying principles of chiral recognition.

While chiral HPLC remains the workhorse for many applications, alternative techniques like SFC and CE offer compelling advantages in terms of speed, efficiency, and sustainability. A thorough understanding of the strengths and weaknesses of each technique allows for the selection of the most appropriate analytical tool for the specific challenge at hand. Ultimately, a well-validated chiral separation method is a cornerstone of quality assurance in drug development, ensuring the delivery of safe and effective medicines to patients.

References

  • Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column. National Institutes of Health. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. [Link]

  • Development and Validation of Reverse Phase High Performance Liquid Chromatographic Method for Quantitative Estimation of Rasagiline Tablet Dosage Form. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF RASAGILINE TABLET DOSAGE FORMS. Rasayan Journal of Chemistry. [Link]

  • Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. PubMed. [Link]

  • Getting Started with Chiral Method Development. Regis Technologies. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • A generic screening strategy for chiral separations by supercritical fluid chromatography. AFMPS. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]

  • Quantification of rasagiline mesylate by stability indicating RP-HPLC method: Development and validation. Journal of Applied Pharmaceutical Science. [Link]

  • STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF RASAGILINE IN PHARMACEUTICAL PRODUCTS. Semantic Scholar. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Rapid Method Scouting of Chiral Compounds. Shimadzu. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America. [Link]

  • Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Indane Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indane scaffold is a privileged structural motif present in a multitude of pharmacologically active compounds and functional materials. The synthesis of complex indane derivatives often proceeds through transient intermediates that can be challenging to isolate and characterize. A thorough understanding of these intermediates is paramount for reaction optimization, mechanistic elucidation, and impurity profiling in drug development. This guide provides an in-depth comparison of key spectroscopic techniques for the characterization of indane intermediates, grounded in field-proven insights and experimental data.

The Challenge of Characterizing Indane Intermediates

Indane intermediates are often highly reactive and present in low concentrations within complex reaction mixtures. Their fleeting nature necessitates the use of rapid and sensitive analytical techniques. The choice of spectroscopic method is critical and depends on the specific properties of the intermediate and the reaction conditions. This guide will focus on the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including transient intermediates. For indane intermediates, ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each proton.

Expertise & Experience: While standard NMR is often performed on stable, isolated compounds, in situ NMR monitoring of reactions is a powerful technique for observing the formation and consumption of intermediates in real-time. This approach allows for the direct observation of species that might decompose upon attempted isolation. For instance, in the acid-catalyzed cyclization of phenylpropanes to form indanes, carbocationic intermediates can be observed using superacidic conditions at low temperatures to prolong their lifetime.

Trustworthiness: The self-validating nature of NMR lies in the wealth of information obtained from a single experiment. Chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) must all be consistent with a proposed structure. For example, the formation of an indanyl cation intermediate would be supported by a significant downfield shift of the signals corresponding to the carbocation center and adjacent protons.

Authoritative Grounding: The use of in situ NMR for studying reactive intermediates is a well-established technique. Advanced NMR techniques like Diffusion Ordered Spectroscopy (DOSY) can be employed to distinguish intermediates from starting materials and products based on their different diffusion coefficients in solution.

Experimental Protocol: In Situ NMR Monitoring
  • Preparation: A reaction is set up directly in an NMR tube, often using a pressure-rated (J. Young) tube for reactions at elevated temperatures or pressures.

  • Solvent Selection: A deuterated solvent that is inert under the reaction conditions is chosen. The solvent should also have a low freezing point if low-temperature studies are required.

  • Internal Standard: A known amount of an inert internal standard with a simple spectrum (e.g., tetramethylsilane or 1,3,5-trioxane) is added for quantitative analysis.

  • Data Acquisition: The NMR spectrometer is programmed to acquire spectra at regular time intervals throughout the course of the reaction.

  • Data Analysis: The appearance and disappearance of new signals are monitored. The integration of these signals relative to the internal standard can provide kinetic information about the reaction.

Diagram: Workflow for In Situ NMR Monitoring

G A Reaction Setup in NMR Tube B Addition of Deuterated Solvent & Internal Standard A->B C Time-Resolved NMR Data Acquisition B->C D Spectral Analysis: Identify New Signals C->D E Structural Elucidation of Intermediate D->E F Kinetic Profiling D->F

Caption: Workflow for the characterization of reaction intermediates using in situ NMR spectroscopy.

Mass Spectrometry (MS): A Sensitive Eye on Mass

Mass spectrometry is an indispensable tool for determining the molecular weight of intermediates and obtaining information about their fragmentation patterns. Its high sensitivity makes it particularly well-suited for detecting species present at very low concentrations.

Expertise & Experience: The choice of ionization technique is critical when analyzing reactive intermediates. "Soft" ionization methods like Electrospray Ionization (ESI) and Chemical Ionization (CI) are often preferred as they are less likely to cause fragmentation of the intermediate, allowing for the observation of the molecular ion. For example, ESI-MS has been successfully used to intercept and characterize carbocationic intermediates in Friedel-Crafts alkylations leading to indane derivatives.

Trustworthiness: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an intermediate with a high degree of confidence. This, combined with isotopic pattern analysis, provides a robust method for confirming the identity of a proposed intermediate.

Authoritative Grounding: The direct observation of reactive intermediates by mass spectrometry is a powerful technique for mechanistic studies. Coupling a reaction flow system directly to the mass spectrometer can allow for the online monitoring of short-lived intermediates.

Comparative Data: Ionization Techniques for Indane Intermediates
Ionization TechniquePrincipleAdvantages for IntermediatesDisadvantages
Electrospray Ionization (ESI) Soft ionization from a solutionGentle, good for polar/ionic speciesLess suitable for nonpolar intermediates
Chemical Ionization (CI) Soft ionization via reagent gasLess fragmentation than EICan be complex to optimize
Electron Ionization (EI) Hard ionization by electron beamProvides reproducible fragmentation patternsOften fragments the molecular ion

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Functional Groups and Electronic Transitions

While not as structurally informative as NMR, IR and UV-Vis spectroscopy are valuable for identifying key functional groups and conjugated systems within indane intermediates. These techniques are often used in conjunction with other methods for a more complete picture.

Expertise & Experience: IR spectroscopy is particularly useful for tracking the formation and disappearance of functional groups during a reaction. For instance, in the synthesis of indanone derivatives, the appearance of a strong carbonyl stretch in the IR spectrum would indicate the formation of the ketone product, while the disappearance of a hydroxyl stretch could signal the consumption of an alcohol intermediate. Time-resolved IR spectroscopy can be used to monitor these changes in real-time.

UV-Vis spectroscopy is sensitive to changes in electronic conjugation. The formation of a colored intermediate, such as a highly conjugated carbocation, can be readily detected and quantified by UV-Vis. This can be a simple and effective way to monitor the progress of certain reactions.

Trustworthiness: The reliability of these techniques is enhanced by comparing the experimental spectra to those of known compounds or to theoretical spectra calculated using computational chemistry methods. For example, density functional theory (DFT) can be used to predict the vibrational frequencies and electronic transitions of a proposed intermediate, which can then be compared to the experimental data.

Authoritative Grounding: The combination of spectroscopic techniques and computational chemistry is a powerful approach for the characterization of transient species.

Diagram: Logic for Spectroscopic Method Selection

G Start Indane Intermediate Characterization Q1 Need Detailed Structural Information? Start->Q1 NMR NMR Spectroscopy (¹H, ¹³C, in situ) Q1->NMR Yes Q2 Need Molecular Weight & Formula? Q1->Q2 No NMR->Q2 MS Mass Spectrometry (ESI, CI, HRMS) Q2->MS Yes Q3 Tracking Functional Groups? Q2->Q3 No MS->Q3 IR IR Spectroscopy (Time-resolved) Q3->IR Yes Q4 Observing Conjugated Systems? Q3->Q4 No IR->Q4 UVVis UV-Vis Spectroscopy Q4->UVVis Yes End Comprehensive Characterization Q4->End No UVVis->End

Caption: Decision-making flowchart for selecting the appropriate spectroscopic technique.

Conclusion: An Integrated Approach for Robust Characterization

The reliable characterization of indane intermediates requires a multi-faceted approach that leverages the strengths of various spectroscopic techniques. While NMR provides unparalleled structural detail, MS offers exceptional sensitivity for molecular weight determination. IR and UV-Vis spectroscopy serve as valuable complementary methods for tracking functional group changes and electronic transitions. By integrating data from these techniques and employing in situ monitoring strategies, researchers can gain a comprehensive understanding of the reaction mechanisms leading to valuable indane-based molecules. This knowledge is critical for the rational design of more efficient and selective synthetic routes in academic and industrial settings.

References

  • Title: In situ NMR spectroscopy: a versatile tool for mechanistic studies of catalytic reactions. Source: Chemical Society Reviews URL: [Link]

  • Title: The direct observation of reactive intermediates by mass spectrometry. Source: Mass Spectrometry Reviews URL: [Link]

  • Title: Combining Spectroscopic and Computational Tools to Characterize Transient Species in Solution. Source: The Journal of Organic Chemistry URL: [Link]

A Comparative Guide to the Synthetic Routes of Chiral 1-Aminoindanes for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Chiral 1-aminoindanes are privileged structural motifs frequently incorporated into a wide array of pharmaceutical agents due to their rigid scaffold and the stereospecific interactions they can form with biological targets. Their presence in drugs such as the anti-Parkinson's agent Rasagiline underscores the critical importance of efficient and highly selective synthetic methodologies. This guide provides an in-depth comparison of the primary synthetic strategies for accessing enantiomerically pure 1-aminoindanes, offering insights into the mechanistic underpinnings and practical considerations for researchers in drug discovery and development.

Classical Resolution via Diastereomeric Salt Formation

This traditional approach relies on the separation of a racemic mixture of 1-aminoindane by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.

Causality of Experimental Choices: The choice of the chiral acid and solvent system is paramount for achieving efficient resolution. The acid must form a stable salt that exhibits a significant solubility difference between the two diastereomers in a particular solvent. Protic solvents like methanol or ethanol are often employed to facilitate salt formation and crystallization.

Experimental Protocol: Resolution of Racemic 1-Aminoindane with L-Tartaric Acid
  • Salt Formation: A solution of racemic 1-aminoindane in methanol is treated with a solution of L-tartaric acid in methanol. The mixture is heated to ensure complete dissolution.

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote the crystallization of the less soluble diastereomeric salt.

  • Isolation: The crystalline salt is collected by filtration and washed with cold methanol.

  • Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH) to liberate the free amine.

  • Extraction: The enantiomerically enriched 1-aminoindane is extracted with an organic solvent (e.g., dichloromethane), and the organic layers are combined, dried, and concentrated to yield the final product.

Asymmetric Synthesis Utilizing Chiral Auxiliaries

This strategy involves the covalent attachment of a chiral auxiliary to the 1-indanone substrate, which directs a subsequent stereoselective transformation. The auxiliary is then cleaved to afford the chiral 1-aminoindane. A notable example is the use of (R)-phenylglycine amide.[1][2]

Causality of Experimental Choices: The chiral auxiliary must effectively shield one face of the intermediate, leading to a highly diastereoselective reduction. The choice of reducing agent and reaction conditions is optimized to maximize this diastereoselectivity. The subsequent removal of the auxiliary should proceed without racemization of the desired product.

Experimental Protocol: Synthesis of (S)-1-Aminoindane using (R)-Phenylglycine Amide Auxiliary[1]
  • Ketimine Formation: 1-indanone is condensed with (R)-phenylglycine amide in a suitable solvent (e.g., toluene) with azeotropic removal of water to form the corresponding ketimine.

  • Diastereoselective Reduction: The ketimine is then subjected to a diastereoselective reduction. This can be achieved using various reducing agents, with the choice influencing the stereochemical outcome. For instance, heterogeneous metal-catalyzed hydrogenation is a common method.[1]

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the resulting diastereomerically enriched amine. This can be accomplished under conditions that do not compromise the stereochemical integrity of the 1-aminoindane.

Catalytic Asymmetric Reductive Amination

Asymmetric reductive amination represents a highly efficient and atom-economical approach for the synthesis of chiral amines. This one-pot reaction involves the in-situ formation of an imine from 1-indanone and an amine source, followed by its asymmetric reduction catalyzed by a chiral catalyst. Both transition metal complexes and enzymes have been successfully employed.

Transition Metal Catalysis

Chiral iridium, rhodium, and ruthenium complexes are commonly used for the asymmetric hydrogenation of imines.[3][4] These reactions often require high pressures of hydrogen gas.

Causality of Experimental Choices: The choice of the metal and the chiral ligand is critical for achieving high enantioselectivity. The ligand creates a chiral environment around the metal center, which coordinates to the imine and directs the hydride transfer to one of its prochiral faces. The solvent and additives can also significantly influence the catalytic activity and selectivity.

Experimental Protocol: Iridium-Catalyzed Asymmetric Reductive Amination of 1-Indanone
  • Catalyst Preparation: A solution of a chiral iridium catalyst, such as one derived from a chiral phosphine ligand, is prepared in a suitable solvent (e.g., dichloromethane).

  • Reaction Setup: To a pressure reactor, 1-indanone, an amine source (e.g., ammonia or an aniline derivative), and the catalyst solution are added.

  • Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction is stirred at a specific temperature for a designated time.

  • Work-up: After the reaction is complete, the pressure is released, and the solvent is removed. The crude product is then purified by chromatography to yield the enantiomerically enriched 1-aminoindane.

Biocatalysis: Transaminases and Reductive Aminases

Enzymes offer a green and highly selective alternative to traditional chemical catalysts. Transaminases (TAs) and reductive aminases (RedAms) are particularly effective for the synthesis of chiral amines.[5]

Causality of Experimental Choices: The selection of the appropriate enzyme is crucial, as they exhibit high substrate specificity and stereoselectivity. The reaction conditions, such as pH, temperature, and the choice of amine donor (for transaminases), are optimized for the specific enzyme's activity. Co-factor regeneration systems are often necessary for RedAms, which rely on NAD(P)H.

Experimental Protocol: Transaminase-Mediated Synthesis of (R)-1-Aminoindane[6][7]
  • Reaction Mixture Preparation: A buffered aqueous solution (e.g., phosphate buffer at a specific pH) is prepared containing 1-indanone, a suitable amine donor (e.g., isopropylamine), and the transaminase enzyme.

  • Biotransformation: The reaction mixture is incubated at a controlled temperature with gentle agitation.

  • Reaction Monitoring and Work-up: The progress of the reaction is monitored by techniques such as HPLC. Once the reaction is complete, the enzyme is removed (e.g., by centrifugation or filtration), and the product is extracted from the aqueous phase with an organic solvent.

  • Purification: The extracted product is then purified to yield the enantiomerically pure 1-aminoindane.

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a powerful technique that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, achieving yields up to 100%.

Causality of Experimental Choices: DKR requires a combination of a stereoselective catalyst (often an enzyme like a lipase) for the resolution step and a racemization catalyst that is compatible with the resolution conditions. The choice of acyl donor and solvent is also critical for the efficiency of the enzymatic acylation.

Experimental Protocol: Lipase-Catalyzed Dynamic Kinetic Resolution of Racemic 1-Aminoindane[8][9]
  • Reaction Setup: Racemic 1-aminoindane, a lipase (e.g., Candida antarctica lipase B), a racemization catalyst (e.g., a palladium-based catalyst), and an acyl donor (e.g., ethyl acetate) are combined in a suitable organic solvent.

  • Resolution and Racemization: The mixture is heated to a temperature that allows for both the enzymatic acylation of one enantiomer and the racemization of the unreacted enantiomer.

  • Reaction Completion and Work-up: The reaction is monitored until the starting material is fully consumed. The catalysts are then removed by filtration.

  • Hydrolysis and Isolation: The resulting acylated amine is then hydrolyzed under acidic or basic conditions to yield the enantiomerically pure 1-aminoindane.

Comparison of Synthetic Routes

Method Typical Yield (%) Typical Enantiomeric Excess (%) Advantages Disadvantages
Classical Resolution < 50 (per enantiomer)> 95Well-established, simple procedureLow theoretical yield, can be labor-intensive
Chiral Auxiliary 50-80> 95High diastereoselectivityStoichiometric use of chiral auxiliary, additional protection/deprotection steps
Transition Metal ARA 70-95> 90High yields and enantioselectivities, catalyticOften requires high pressure, expensive catalysts and ligands, potential metal contamination
Biocatalytic ARA 80-99> 99High selectivity, mild reaction conditions, environmentally friendlyEnzyme stability and substrate scope can be limiting, may require co-factor regeneration
Dynamic Kinetic Resolution > 90> 99High theoretical yield, excellent enantioselectivityRequires compatible resolution and racemization catalysts, optimization can be challenging

Visualizing the Synthetic Workflows

Synthetic_Routes cluster_0 Starting Material cluster_1 Classical Resolution cluster_2 Chiral Auxiliary cluster_3 Asymmetric Reductive Amination cluster_4 Dynamic Kinetic Resolution 1-Indanone 1-Indanone Ketimine Ketimine 1-Indanone->Ketimine Chiral Auxiliary Imine (in-situ) Imine (in-situ) 1-Indanone->Imine (in-situ) Amine Source Racemic 1-Aminoindane Racemic 1-Aminoindane Diastereomeric Salts Diastereomeric Salts Racemic 1-Aminoindane->Diastereomeric Salts Chiral Acid Acylated Amine + Unreacted Amine Acylated Amine + Unreacted Amine Racemic 1-Aminoindane->Acylated Amine + Unreacted Amine Enzyme (Lipase) Separation Separation Diastereomeric Salts->Separation Crystallization Chiral 1-Aminoindane Chiral 1-Aminoindane Separation->Chiral 1-Aminoindane Diastereomeric Amine Diastereomeric Amine Ketimine->Diastereomeric Amine Reduction Diastereomeric Amine->Chiral 1-Aminoindane Cleavage Imine (in-situ)->Chiral 1-Aminoindane Chiral Catalyst (Metal or Enzyme) Acylated Amine + Unreacted Amine->Chiral 1-Aminoindane Hydrolysis Unreacted Amine Unreacted Amine Unreacted Amine->Racemic 1-Aminoindane Racemization Catalyst

Caption: Synthetic strategies for chiral 1-aminoindanes.

Conclusion

The synthesis of enantiomerically pure 1-aminoindanes can be achieved through a variety of methods, each with its own set of advantages and limitations. While classical resolution remains a viable option, modern catalytic approaches, particularly asymmetric reductive amination using both transition metals and enzymes, offer more efficient and atom-economical routes. Dynamic kinetic resolution stands out for its potential to achieve near-quantitative yields of a single enantiomer. The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, cost considerations, and the available expertise and equipment. For pharmaceutical applications, the high selectivity and green credentials of biocatalytic methods make them increasingly attractive.

References

  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application. Advanced Synthesis & Catalysis. [Link]

  • Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. [Link]

  • Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters. [Link]

  • (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary. ResearchGate. [Link]

  • Manganese catalysed enantioselective hydrogenation of in situ-synthesised imines: efficient asymmetric synthesis of amino-indane derivatives. Green Chemistry. [Link]

  • STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ResearchGate. [Link]

  • Asymmetric Ketone Reduction by Imine Reductases. Semantic Scholar. [Link]

  • Asymmetric Reductive Amination of Structurally Diverse Ketones with Ammonia Using a Spectrum-Extended Amine Dehydrogenase. ACS Catalysis. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Angewandte Chemie International Edition. [Link]

  • Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. ResearchGate. [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org. [Link]

  • Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal. [Link]

  • Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases. DiVA. [Link]

  • Lipase‐Palladium Co‐Catalyzed Dynamic Kinetic Resolution of Racemic Allylic Esters. Chemistry – A European Journal. [Link]

  • Kinetic resolution. Wikipedia. [Link]

  • Process of resolution of 1-aminoindan.
  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. [Link]

  • Asymmetric reductive amination of 1‐indanone derivatives by using... ResearchGate. [Link]

  • Recent Advances on Transition-Metal-Catalysed Asymmetric Reductive Amination. ChemCatChem. [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. PMC. [Link]

Sources

The Indane Scaffold: A Strategic Asset in Drug Discovery - A Cost-Benefit Analysis of Key Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Indane Moiety

The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, represents a privileged structure in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that can enhance binding affinity and selectivity for a variety of biological targets. This inherent structural advantage has led to the incorporation of the indane motif into a range of successful therapeutic agents, from the anti-Alzheimer's drug Donepezil to the HIV protease inhibitor Indinavir.[1][2]

However, the journey from a promising lead compound to a marketable drug is fraught with challenges, not least of which is the economic viability of the synthetic route. For researchers, scientists, and drug development professionals, the selection of the appropriate indane building block is a critical decision that balances synthetic accessibility, cost, and ultimate therapeutic benefit. This guide provides a comprehensive cost-benefit analysis of different indane building blocks, offering insights into their synthesis, commercial availability, and application in drug discovery, supported by experimental data and established protocols.

Core Indane Building Blocks: A Comparative Overview

The versatility of the indane scaffold stems from the ability to introduce a wide array of functional groups onto both the aromatic and aliphatic rings. This section will focus on three key classes of indane building blocks that serve as common starting points for the synthesis of more complex derivatives: indanone, aminoindane, and indane-1,3-dione.

Indanones: The Versatile Ketone Precursors

1-Indanone and 2-indanone are foundational building blocks, offering a reactive carbonyl group that serves as a handle for a multitude of chemical transformations.

Cost Analysis:

Commercially, 1-indanone is a readily available and relatively inexpensive starting material.[3][4] Pricing can vary based on purity and quantity, with laboratory-scale amounts available from various suppliers.[4][5] For large-scale synthesis, the cost decreases significantly. 2-Indanone is also commercially available, though often at a slightly higher price point than its 1-isomer.

Synthesis and Accessibility:

The most common and economically viable method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[2][3] This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or Eaton's reagent. While effective, these traditional methods can be harsh and generate significant waste. Modern, greener alternatives utilizing microwave or ultrasound assistance have been developed to improve efficiency and reduce environmental impact.[3]

A comparative analysis of different synthetic routes to 5-fluoro-1-indanone highlights the trade-offs between different approaches. The intramolecular Friedel-Crafts cyclization of 3-(3-fluorophenyl)propanoic acid is a reliable, high-yielding method.[6] A one-pot Friedel-Crafts acylation and cyclization of fluorobenzene offers a more atom-economical route but may result in lower yields and the formation of regioisomers.[6]

Benefit in Drug Discovery: The Case of Donepezil

The anti-Alzheimer's drug Donepezil exemplifies the utility of the 1-indanone scaffold. The synthesis of Donepezil involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde.[1][5] The indanone moiety in Donepezil is crucial for its potent and selective inhibition of acetylcholinesterase (AChE). The rigid structure of the indanone orients the benzylpiperidine side chain for optimal interaction with the active site of the enzyme.[7] The development of an efficient and economically viable industrial synthesis of Donepezil, centered around the 1-indanone building block, has been a key factor in its commercial success.[1][5]

Diagram: Synthetic Pathways to 1-Indanone

G cluster_0 Classical Friedel-Crafts Acylation cluster_1 Modern Palladium-Catalyzed Annulation A 3-Arylpropionic Acid B 1-Indanone A->B PPA or Eaton's Reagent C 2-Bromobenzaldehyde + 2-Hydroxyethyl vinyl ether D 1-Indanone C->D Pd(OAc)2, dppp, Et3N

Caption: Comparison of classical and modern synthetic routes to 1-indanone.

Aminoindanes: Key to Neurological and Antiviral Agents

The introduction of an amino group to the indane scaffold opens up a vast chemical space for the development of drugs targeting the central nervous system (CNS) and viral diseases. 2-Aminoindane is a particularly important building block.

Cost Analysis:

2-Aminoindane hydrochloride is commercially available from various suppliers, with prices varying depending on the quantity and purity.[8][9][10] While more expensive than unsubstituted indane, its value as a key intermediate in the synthesis of high-value pharmaceuticals justifies the cost.

Synthesis and Accessibility:

The synthesis of 2-aminoindane can be achieved through several routes, often starting from 2-indanone. Reductive amination of 2-indanone is a common method. Chiral resolutions or asymmetric syntheses are often required to obtain enantiomerically pure 2-aminoindane, which can add to the cost and complexity of the process.

Benefit in Drug Discovery: The Case of Indinavir

The HIV protease inhibitor Indinavir contains a cis-1-aminoindan-2-ol core, which is critical for its potent antiviral activity.[4] The aminoindanol moiety mimics the transition state of the viral protease, leading to effective inhibition. The synthesis of Indinavir is a complex, multi-step process, and the efficient construction of the chiral aminoindanol fragment is a key challenge.[4][11] The therapeutic benefit of Indinavir in the treatment of HIV/AIDS has been immense, justifying the significant investment in its chemical synthesis.

Diagram: Decision Workflow for Indane Building Block Selection

G start Define Target & SAR cost Cost & Availability Assessment start->cost synthesis Synthetic Route Evaluation cost->synthesis benefit Biological Activity & IP Landscape synthesis->benefit selection Select Optimal Building Block benefit->selection

Caption: A simplified workflow for selecting an indane building block.

Indane-1,3-diones: Versatile Precursors for Heterocyclic Chemistry

Indane-1,3-dione is a highly versatile building block due to its two reactive carbonyl groups and an acidic methylene bridge. This allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of various heterocyclic compounds.

Cost Analysis:

Indane-1,3-dione is a commercially available and affordable starting material. Its straightforward synthesis from diethyl phthalate and ethyl acetate contributes to its low cost.

Synthesis and Accessibility:

The classical synthesis of indane-1,3-dione involves the Claisen condensation of diethyl phthalate and ethyl acetate, followed by hydrolysis and decarboxylation. This method is generally efficient and scalable. Functionalized indane-1,3-diones can be prepared through various methods, including Knoevenagel condensation and Michael additions.[6]

Benefit in Drug Discovery:

The indane-1,3-dione scaffold is found in a number of compounds with diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. Its ability to act as a scaffold for the construction of complex heterocyclic systems makes it a valuable tool in drug discovery.

Comparative Data Summary

Building BlockRepresentative Commercial Price (Lab Scale)Common Synthetic RouteTypical YieldsKey Advantages in Drug Discovery
1-Indanone ngcontent-ng-c2487356420="" _nghost-ng-c2977130799="" class="inline ng-star-inserted">

60 per gram[5]
Intramolecular Friedel-Crafts acylation70-95%[6]Versatile handle for functionalization; core of Donepezil.
2-Aminoindane HCl ~$50 per gram[8]Reductive amination of 2-indanone60-80%Key pharmacophore for CNS and antiviral drugs; core of Indinavir.
Indane-1,3-dione ~

30 per 100g
Claisen condensation80-90%Highly versatile for heterocyclic synthesis; diverse biological activities.

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.

Experimental Protocols

Protocol 1: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation

Materials:

  • 3-Phenylpropionic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a stirred solution of 3-phenylpropionic acid (1 equivalent) in dichloromethane, add polyphosphoric acid (10 equivalents by weight).

  • Heat the mixture to reflux (approximately 40°C) and stir for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-indanone.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 2-Aminoindane via Reductive Amination of 2-Indanone

Materials:

  • 2-Indanone

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Hydrochloric acid (ethanolic solution)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve 2-indanone (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0°C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 2M HCl until the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with 2M NaOH and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-aminoindane.

  • Precipitate the hydrochloride salt by dissolving the crude amine in diethyl ether and adding an ethanolic HCl solution.

  • Collect the precipitate by filtration and dry under vacuum.

Conclusion and Future Perspectives

The indane scaffold continues to be a valuable asset in the medicinal chemist's toolbox. The choice of the initial building block is a strategic decision that profoundly impacts the cost, efficiency, and ultimate success of a drug discovery program. While 1-indanone offers a cost-effective and versatile entry point, the higher cost of building blocks like 2-aminoindane is often justified by their direct applicability to high-value therapeutic targets.

Future innovations in synthetic methodology, particularly in the areas of catalytic and asymmetric synthesis, will undoubtedly lead to more efficient and cost-effective routes to functionalized indane derivatives. The development of novel indane-based scaffolds with improved pharmacokinetic and pharmacodynamic properties remains an active area of research. A thorough understanding of the cost-benefit trade-offs associated with different indane building blocks will be essential for navigating the complex landscape of modern drug discovery and delivering the next generation of innovative medicines.

References

  • Rao, D. R., & Kulkarni, G. M. (2004). An efficient and industrially viable synthesis of donepezil. Arkivoc, 2004(11), 136-141.
  • Reddy, M. S., & Kumar, K. R. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Oriental Journal of Chemistry, 33(4), 2053-2058.
  • Cravotto, G., & Cintas, P. (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 20(4), 6836-6855.
  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds. Journal of medicinal chemistry, 38(24), 4821-4829.
  • Askin, D. (2003). The Merck synthesis of indinavir. In The Art of Process Chemistry (pp. 127-142). Wiley-VCH.
  • Ghosh, A. K., & Fidanze, S. (1998). A flexible synthesis of the hydroxyethylamine and hydroxyethylene isosteres. The Journal of Organic Chemistry, 63(17), 6146-6152.
  • Rossen, K., Pye, P. J., DiMichele, L. M., Volante, R. P., & Reider, P. J. (1998). An efficient and scalable synthesis of the HIV protease inhibitor indinavir. The Journal of Organic Chemistry, 63(8), 2549-2553.

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 1-Amino-2,3-Dihydro-1H-Indene-4-Carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, a substituted aminoindane derivative. As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework for thinking about chemical waste management that prioritizes safety, environmental responsibility, and regulatory compliance.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any chemical waste, a thorough risk assessment is paramount. Based on its chemical structure, methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate should be treated as a substance that is potentially harmful if swallowed, causes skin irritation, and may cause serious eye irritation.[8][9]

Core Personal Protective Equipment (PPE):

Your first line of defense is appropriate PPE. The following should be considered mandatory when handling this compound or its waste products:

  • Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[8][9]

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[9]

  • Lab Coat: A flame-retardant and chemical-resistant lab coat should be worn to protect against spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[8]

Item Specification Rationale
Gloves Nitrile or NeopreneProvides adequate protection against aromatic amines and esters.
Eye Protection Chemical Safety Goggles/Face ShieldProtects against splashes that can cause serious eye irritation.
Lab Coat Chemical-resistant, Flame-retardantProtects skin and clothing from contamination.
Respiratory NIOSH-approved respiratorNecessary if dust or aerosols are generated.

Part 2: Waste Collection, Segregation, and Storage

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[10] The disposal of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate should follow a clearly defined workflow from the point of generation to its final removal from the laboratory.

Step-by-Step Waste Collection Protocol:
  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA in your laboratory, at or near the point of waste generation.[7][10] This area must be under the direct control of laboratory personnel.

  • Select an Appropriate Waste Container: Use a chemically compatible container with a secure, tight-fitting lid.[11] For liquid waste, a high-density polyethylene (HDPE) or glass bottle is suitable. Avoid metal containers for any waste that may be corrosive.[6] The original container of the chemical can often be used if it's in good condition.[10]

  • Label the Waste Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate"), and the approximate concentration or percentage of the components if it is a mixture.[7][10]

  • Keep the Container Closed: The waste container must be kept securely capped at all times, except when adding waste.[10][11] This prevents the release of vapors and reduces the risk of spills.

Caption: Disposal workflow for methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate.

Part 3: Spill and Emergency Procedures

Accidents can happen, and a well-rehearsed spill response plan is essential.

Minor Spill Cleanup:

For a small spill that you are trained and comfortable cleaning up:

  • Alert others in the immediate area.

  • Don appropriate PPE.

  • Contain the spill with an inert absorbent material like vermiculite or sand.[12][13] Do not use combustible materials like paper towels for large spills of flammable substances.

  • Collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.[12][14]

  • Decontaminate the area with a suitable cleaning agent and wipe it down.[13][15]

  • Dispose of all contaminated materials as hazardous waste.[14]

Major Spill Response:

In the event of a large or uncontrolled spill:

  • Evacuate the area immediately.

  • Alert your supervisor and institutional Environmental Health and Safety (EHS) office.

  • Prevent entry into the contaminated area.

  • Provide first aid to anyone who may have been exposed, and show the Safety Data Sheet (if available) to the attending physician.[8][9]

Part 4: Final Disposal

The ultimate disposal of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate must be conducted by a licensed hazardous waste disposal company.[5][8]

  • Do not dispose of this chemical down the drain. [4][8]

  • Do not dispose of it in the regular trash.

  • Contact your institution's EHS or waste management department to arrange for pickup from your SAA.[4] They will handle the transportation to a central accumulation area and subsequent off-site disposal.

  • Ensure all paperwork is completed as required by your institution and local regulations.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. The principles of proper chemical waste management are as integral to good science as the experiments themselves.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. (2021-10-26). [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023-11-09). [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. (2023-03-06). [Link]

  • Safety Data Sheet - 3-(2-Methylaminoethyl)-1H-indol-5-ol. Angene Chemical. (2024-06-20). [Link]

  • Chemical spills procedure: A guide. Hyde Park Environmental News. [Link]

  • Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride. Lead Sciences. [Link]

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • 8 Steps to Handling a Lab Chemical Spill. Lab Manager. (2023-05-05). [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. (2020-10-09). [Link]

  • Hazardous Waste. Emory University Environmental Health and Safety Office. [Link]

  • Chemical Compatibility Chart. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. (2023-02-27). [Link]

Sources

Navigating the Safe Handling of Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, a compound with potential applications in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a detailed protocol for the safe use, storage, and disposal of this compound, grounded in established safety principles and available data.

Understanding the Hazard Profile

While comprehensive toxicological data for methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is not yet fully established, the available Safety Data Sheet (SDS) and the chemical's structural motifs—an aromatic amine and a methyl ester—necessitate a cautious approach.[1] The primary identified hazards are the potential for allergic skin reactions and serious eye irritation.[1] Furthermore, as with many amine-containing compounds, there is a potential for irritation to the mucous membranes and upper respiratory tract, as well as harm if ingested or inhaled.[1]

Causality of Hazards:

  • Aromatic Amine Moiety: Aromatic amines are a class of compounds known for their potential to cause skin sensitization and, in some cases, are associated with more severe health effects with prolonged exposure. Their ability to be absorbed through the skin underscores the need for robust skin protection.

  • Ester Functionality: While generally less hazardous than amines, esters can cause irritation upon contact with the eyes and skin.

  • Physical Form: The physical state of the compound (solid or liquid) will influence the primary routes of exposure. If it is a powder, inhalation of dust is a significant concern.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks associated with handling methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate. The following table outlines the recommended PPE, with an explanation of the rationale behind each choice.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or if there is a risk of splashing.Protects against accidental splashes that can cause serious eye irritation.[1] A face shield provides an additional layer of protection for the entire face.
Skin and Body Protection A laboratory coat (100% cotton or flame-resistant). Chemical-resistant gloves (nitrile or neoprene). Closed-toe shoes and long pants.A lab coat prevents direct skin contact with spills. Chemical-resistant gloves are crucial to prevent skin absorption and allergic reactions.[1] Proper footwear and leg covering minimize the risk of exposure from accidental spills.
Respiratory Protection All handling of the compound should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter (P95 or P100) is required.A chemical fume hood is the primary engineering control to prevent inhalation of vapors or dust. Respiratory protection is a necessary secondary measure in specific scenarios to protect the respiratory tract from irritation and potential harm.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.

Preparation and Weighing
  • Designated Area: All handling of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate should occur in a designated area within a certified chemical fume hood.

  • Pre-use Inspection: Before starting, inspect all PPE for any signs of damage and ensure the fume hood is functioning correctly.

  • Weighing: If weighing a solid form of the compound, use a balance inside the fume hood or in a ventilated balance enclosure to prevent the dispersion of dust. Use anti-static weighing paper or a container to minimize static electricity, which can cause the powder to become airborne.

Solution Preparation and Reactions
  • Containment: Always handle the compound in appropriate, clearly labeled containers.

  • Solvent Addition: When dissolving the compound, add the solvent slowly to avoid splashing.

  • Temperature Control: If the reaction requires heating or cooling, use a controlled system such as a heating mantle with a temperature controller or an ice bath. Avoid open flames.

  • Closed Systems: Whenever possible, use a closed system for reactions to minimize the release of vapors.

Post-Handling Procedures
  • Decontamination: After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface with bare hands) and dispose of them in the designated chemical waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact with the chemical is suspected.

Emergency Procedures: Be Prepared

Rapid and correct response to an exposure or spill is critical.

Exposure Response
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water.[1] If skin irritation or a rash develops, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and colleagues.

  • Contain: For small spills within a fume hood, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid using combustible materials like paper towels for large spills.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable solvent and then wash with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Waste Segregation: All waste contaminated with methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, including excess compound, contaminated PPE, and cleaning materials, must be collected in a dedicated and clearly labeled hazardous waste container.

  • Containerization: Use a chemically resistant, sealable container for waste collection.

  • Disposal Method: The primary recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Alternatively, offer the surplus and non-recyclable solutions to a licensed disposal company.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.

Visualization of Key Processes

To further clarify the procedural flow, the following diagrams illustrate the key workflows for handling and emergency response.

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling prep_start Start ppe_check Inspect PPE prep_start->ppe_check fume_hood_check Verify Fume Hood Function ppe_check->fume_hood_check weigh Weigh Compound fume_hood_check->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Surfaces & Glassware react->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands dispose_ppe->wash_hands Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate alert Alert Supervisor spill->alert ppe Don Appropriate PPE evacuate->ppe alert->ppe contain Contain Spill with Absorbent ppe->contain cleanup Collect Waste contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate end End decontaminate->end

Caption: Emergency response workflow for a chemical spill.

Conclusion: A Culture of Safety

The safe handling of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is not merely a matter of following procedures but of fostering a deep-seated culture of safety. By understanding the potential hazards, diligently using the correct personal protective equipment, adhering to established operational plans, and being prepared for emergencies, researchers can confidently work with this compound while protecting themselves and their colleagues. Given that the toxicological properties of this compound are not fully investigated, a conservative and cautious approach is always the most prudent course of action.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate
Reactant of Route 2
methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.